Product packaging for Sophorose monohydrate(Cat. No.:CAS No. 140686-17-5)

Sophorose monohydrate

Katalognummer: B1406575
CAS-Nummer: 140686-17-5
Molekulargewicht: 360.31 g/mol
InChI-Schlüssel: TVMMOAQPULJZGB-RVNRFXEQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Sophorose monohydrate is a useful research compound. Its molecular formula is C12H24O12 and its molecular weight is 360.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O12 B1406575 Sophorose monohydrate CAS No. 140686-17-5

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12;/h2,4-13,15-21H,1,3H2;1H2/t4-,5+,6-,7-,8-,9-,10+,11-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMMOAQPULJZGB-RVNRFXEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140686-17-5
Record name Sophorose monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140686175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOPHOROSE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S1HGQ8I8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to Sophorose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of Sophorose monohydrate, a disaccharide of significant interest in biochemical research and industrial applications. It details its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis.

Chemical Structure of this compound

Sophorose is a disaccharide composed of two D-glucose units linked by a β(1→2) glycosidic bond.[1][2] Its systematic name is 2-O-β-D-glucopyranosyl-α-D-glucose.[3][4][5] The monohydrate form incorporates one molecule of water per molecule of the sugar.[4][6]

Sophorose_Monohydrate cluster_glucose1 β-D-glucopyranose cluster_glucose2 α-D-glucose cluster_water Water G1_1 O G1_6 C5 G1_1->G1_6 G1_2 C1 G1_2->G1_1 β G2_3 C2 G1_2->G2_3 β(1→2) glycosidic bond G1_3 C2 G1_3->G1_2 G1_4 C3 G1_4->G1_3 G1_5 C4 G1_5->G1_4 G1_6->G1_5 G1_CH2OH CH₂OH G1_6->G1_CH2OH G2_1 O G2_6 C5 G2_1->G2_6 G2_2 C1 G2_2->G2_1 α G2_3->G2_2 G2_4 C3 G2_4->G2_3 G2_5 C4 G2_5->G2_4 G2_6->G2_5 G2_CH2OH CH₂OH G2_6->G2_CH2OH H2O H₂O caption Chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a white, crystalline solid that is soluble in water.[2] Key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₂O₁₁·H₂O[4][6]
Molecular Weight 360.31 g/mol [4][6]
CAS Number 20429-79-2[1][4][7]
Melting Point 196-198 °C[3][7]
Optical Rotation [α]D¹⁸ +19° (c=1.2 in water)[3][7]
Purity ≥98%[4]

Experimental Protocols

The following section details a one-pot enzymatic synthesis method for producing sophorose from sucrose (B13894) and glucose. This method is notable for its efficiency and high yield.

Objective: To synthesize Sophorose via a one-pot enzymatic reaction.

Materials:

  • Glucose

  • Sucrose

  • Inorganic phosphate (B84403) buffer (10 mM)

  • Sucrose phosphorylase (SP)

  • 1,2-β-oligoglucan phosphorylase (EiSOGP)

  • exo-β-1,2-glucooligosaccharide sophorohydrolase (BDI_3064)

  • Dry yeast

  • Deionized water

Experimental Workflow:

enzymatic_synthesis cluster_reactants Reactants cluster_enzymes Enzymes cluster_reaction Reaction Conditions cluster_purification Purification Sucrose Sucrose (250 mM) Incubation Incubate at 30°C for 48 hours Sucrose->Incubation Glucose Glucose (5 mM) Glucose->Incubation Phosphate Phosphate (10 mM) Phosphate->Incubation SP Sucrose Phosphorylase (5 µg/mL) SP->Incubation EiSOGP 1,2-β-oligoglucan Phosphorylase (20 µg/mL) EiSOGP->Incubation BDI_3064 exo-β-1,2-glucooligosaccharide sophorohydrolase (50 µg/mL) BDI_3064->Incubation Heat_Inactivation Heat at 95°C for 10 min Incubation->Heat_Inactivation Reaction Mixture Yeast_Treatment Add dry yeast, incubate at 30°C for 2 hours Heat_Inactivation->Yeast_Treatment Chromatography Size-Exclusion Chromatography Yeast_Treatment->Chromatography Product Purified Sophorose Chromatography->Product

Caption: Workflow for the enzymatic synthesis of Sophorose.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing 5 mM glucose, 250 mM sucrose, and 10 mM inorganic phosphate.[8]

  • Enzyme Addition: Add the following enzymes to the reaction mixture: 5 µg/mL of sucrose phosphorylase, 20 µg/mL of 1,2-β-oligoglucan phosphorylase, and 50 µg/mL of exo-β-1,2-glucooligosaccharide sophorohydrolase.[8]

  • Incubation: Incubate the reaction mixture at 30°C for 48 hours. During this time, sophorose is synthesized and accumulates.[8]

  • Enzyme Inactivation: Terminate the reaction by heating the mixture at 95°C for 10 minutes to inactivate the enzymes.[8]

  • Byproduct Removal: To remove residual glucose and fructose, add 2 grams of dry yeast to the mixture and incubate at 30°C for 2 hours.[8]

  • Purification: Purify the sophorose from the reaction mixture using size-exclusion chromatography.[8]

This optimized protocol has been shown to yield approximately 108 mM of sophorose, with a final yield of 45% based on the initial amount of sucrose used as the donor substrate.[8]

Biological and Industrial Significance

Sophorose is recognized for its role as an inducer of cellulase (B1617823) production in fungi, such as Trichoderma reesei, which is crucial for the biofuel industry's efforts in converting lignocellulosic biomass into biofuels.[2][8][9] It also serves as a valuable substrate for the analysis of various carbohydrate-active enzymes and is a building block in carbohydrate synthesis.[8][9] Furthermore, sophorose is a component of sophorolipids, a class of biosurfactants with potential applications in the pharmaceutical and biotechnology sectors due to their antimicrobial and emulsifying properties.[2]

References

The Sophorose Signal: An In-depth Technical Guide to the Mechanism of Cellulase Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic breakdown of lignocellulosic biomass into fermentable sugars is a cornerstone of the bio-based economy, with applications ranging from biofuel production to the synthesis of specialty chemicals. At the heart of this process lies the filamentous fungus Trichoderma reesei, a prolific producer of cellulolytic enzymes. The induction of these enzymes is a tightly regulated process, with the disaccharide sophorose (a β-1,2-linked glucan) being the most potent natural inducer known.[1][2] Understanding the intricate molecular mechanisms by which sophorose triggers the massive upregulation of cellulase (B1617823) gene expression is paramount for the rational design of hyper-producing fungal strains and the optimization of industrial fermentation processes.

This technical guide provides a comprehensive overview of the core mechanisms of sophorose-mediated cellulase induction in T. reesei. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of fungal biotechnology, enzyme engineering, and biorefinery. We will delve into the key signaling pathways, the roles of essential transcription factors and regulatory proteins, and provide detailed experimental protocols for studying this complex biological system. All quantitative data has been summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

The Dual Role of Sophorose in Cellulase Regulation

Sophorose plays a dual regulatory role in the production of cellulases in Trichoderma reesei. It acts as a potent inducer of cellulase gene expression while simultaneously functioning as a repressor of β-glucosidase synthesis.[1][3] This dual function is critical for maintaining a sustained induction signal. β-glucosidases are responsible for hydrolyzing cellobiose (B7769950) (a product of cellulose (B213188) degradation and a known inhibitor of cellobiohydrolases) to glucose, but they can also hydrolyze sophorose.[3] By repressing β-glucosidase production, sophorose prevents its own degradation, thus prolonging the induction signal and leading to higher cellulase yields.[3]

The Sophorose Signaling Pathway: From Perception to Gene Expression

The induction of cellulase gene expression by sophorose is a complex process involving signal perception, transduction through intracellular signaling cascades, and the activation of key transcription factors that bind to the promoter regions of cellulase genes. While the complete pathway is still under active investigation, a model based on current research is presented below.

Sophorose Uptake and Perception

The initial step in the signaling cascade is the uptake of sophorose into the fungal cell. This process is mediated by specialized sugar transporters located in the plasma membrane. Evidence suggests the presence of a high-affinity, low-activity cellobiose/sophorose permease.[4] The expression of this permease is constitutive but can be further induced by sophorose itself, creating a positive feedback loop.[4] One of the key transporters implicated in this process is the cellulose response transporter 1 (CRT1), which is essential for cellulase induction by sophorose, lactose, and cellobiose. While initially thought to be a transporter, some studies suggest CRT1 may function as a transceptor, a protein that both transports a ligand and initiates a signaling cascade.

Intracellular Signaling Cascades

Once inside the cell, sophorose, or a metabolite derived from it, triggers a cascade of intracellular signaling events. While the precise initial sensor of intracellular sophorose remains to be definitively identified, several signaling pathways are known to be involved.

  • cAMP-PKA Pathway: The cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway has been shown to play a role in cellulase induction by sophorose.[5] Addition of cAMP can enhance the inducing effect of sophorose, suggesting a positive regulatory role for this pathway.[5] The activation of PKA leads to the phosphorylation of downstream target proteins, including transcription factors, which in turn modulate cellulase gene expression.[6]

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways are central to signal transduction in eukaryotes, and in T. reesei, they are involved in regulating cellulase formation. The Tmk3 MAPK is believed to be involved in the signal transduction pathway leading to cellulase induction.[7]

Key Transcription Factors and their Regulation

The convergence of these signaling pathways leads to the activation of a suite of transcription factors that are essential for the coordinated expression of cellulase genes.

  • XYR1 (Xylanase Regulator 1): XYR1 is the master transcriptional activator for both cellulase and xylanase genes in T. reesei. Its presence is absolutely required for the expression of the major cellulase genes in response to sophorose. The cAMP-PKA pathway is thought to regulate the abundance of XYR1.[6]

  • ACE3 (Activator of Cellulase Expression 3): ACE3 is another crucial activator of cellulase gene expression. Transcriptomic studies have shown that ACE3 is upregulated in response to sophorose induction.

  • VIB1: VIB1 is a transcription factor that is also upregulated during sophorose-induced cellulase expression and is thought to play a role in the regulatory network.

The interplay between these transcription factors, along with other regulatory proteins, fine-tunes the expression of the various cellulase and hemicellulase (B13383388) genes, leading to the secretion of a highly efficient enzyme cocktail for biomass degradation.

Visualizing the Sophorose Induction Pathway and Experimental Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using the DOT language.

Sophorose_Induction_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Sophorose_ext Sophorose CRT1 CRT1 (Transporter/Transceptor) Sophorose_ext->CRT1 Uptake Sophorose_int Intracellular Sophorose CRT1->Sophorose_int Unknown_Sensor Unknown Sensor Sophorose_int->Unknown_Sensor AC Adenylate Cyclase Unknown_Sensor->AC Activation? MAPK_cascade MAPK Cascade (e.g., Tmk3) Unknown_Sensor->MAPK_cascade cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation XYR1_inactive Inactive XYR1 PKA->XYR1_inactive Phosphorylation? MAPK_cascade->XYR1_inactive Phosphorylation? XYR1_active Active XYR1 XYR1_inactive->XYR1_active Activation Cellulase_genes Cellulase Genes (cbh1, egl1, etc.) XYR1_active->Cellulase_genes Binding to promoter ACE3_VIB1 ACE3, VIB1, etc. ACE3_VIB1->Cellulase_genes Co-activation Transcription Transcription Cellulase_genes->Transcription

Caption: Proposed signaling pathway for sophorose-mediated cellulase induction in T. reesei.

Experimental_Workflow_Gene_Expression Culture 1. T. reesei Culture (e.g., with glycerol (B35011) as carbon source) Induction 2. Induction with Sophorose (and control without sophorose) Culture->Induction Harvest 3. Mycelia Harvest at different time points Induction->Harvest RNA_extraction 4. Total RNA Extraction Harvest->RNA_extraction Northern_blot 5a. Northern Blot Analysis - RNA separation by gel electrophoresis - Transfer to membrane - Hybridization with labeled probe - Detection of specific mRNA RNA_extraction->Northern_blot RT_qPCR 5b. RT-qPCR Analysis - Reverse transcription to cDNA - qPCR with gene-specific primers - Quantification of transcript levels RNA_extraction->RT_qPCR

References

A Deep Dive into the Biosynthesis of Sophorolipids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sophorolipids (SLs) are a class of glycolipid biosurfactants produced by various yeast species, most notably Starmerella bombicola. Their biodegradability, low toxicity, and versatile physicochemical properties have positioned them as promising alternatives to synthetic surfactants in a myriad of applications, including pharmaceuticals, cosmetics, and bioremediation. This technical guide provides an in-depth exploration of the sophorolipid (B1247395) biosynthesis pathway, offering researchers, scientists, and drug development professionals a comprehensive resource. It details the enzymatic cascade, genetic regulation, quantitative production data, and key experimental methodologies. Included are signaling pathway diagrams, experimental workflows, and a revised understanding of the terminal lactonization step, equipping researchers with the foundational knowledge to innovate in the field of microbial biosurfactants.

The Core Biosynthetic Pathway

The biosynthesis of sophorolipids is a multi-step enzymatic process that originates from primary metabolites. The pathway is initiated with the hydroxylation of a fatty acid, followed by sequential glycosylation and subsequent modification by acetylation and lactonization. The genes encoding the core biosynthetic enzymes are typically organized in a subtelomeric gene cluster.[1][2][3]

The canonical pathway involves the following key enzymatic steps:

  • Fatty Acid Hydroxylation : The process begins with the terminal or subterminal hydroxylation of a long-chain fatty acid (typically C16 or C18) by a cytochrome P450 monooxygenase, CYP52M1.[3][4] This step is crucial and its disruption completely abolishes sophorolipid production.[1][2][3]

  • First Glycosylation : A UDP-glucosyltransferase, UgtA1 (also referred to as GTI), transfers a glucose molecule from UDP-glucose to the hydroxylated fatty acid, forming a glucolipid.[4][5]

  • Second Glycosylation : A second UDP-glucosyltransferase, UgtB1 (or GTII), adds another glucose molecule to the glucolipid via a β-1,2 linkage, forming the characteristic sophorose head.[4][5] This results in the formation of acidic, non-acetylated sophorolipids.

  • Acetylation : An acetyltransferase (AT) acetylates the 6' and/or 6'' hydroxyl groups of the sophorose moiety.[4][5] This acetylation is not a prerequisite for lactonization.[4]

  • Lactonization : The final step involves the intramolecular esterification of the fatty acid's carboxyl group, typically to the 4'' hydroxyl group of the sophorose, forming a lactonic sophorolipid. Recent evidence suggests this is not a direct lactonization of the acidic sophorolipid but a transesterification reaction catalyzed by the Starmerella bombicola lactone esterase (SBLE) acting on an intermediate known as a bola sophorolipid.[6]

  • Transport : A transporter, initially identified as belonging to the ATP-binding cassette (ABC) transporter superfamily, is involved in the secretion of sophorolipids.[3]

Sophorolipid Biosynthesis Pathway FattyAcid Fatty Acid (e.g., Oleic Acid) HydroxyFA ω- or (ω-1)- Hydroxylated Fatty Acid FattyAcid->HydroxyFA Glucose Glucose UDPG UDP-Glucose Glucose->UDPG Glycolysis & UGPase Glucolipid Glucolipid (Sophorose Monomer) UDPG->Glucolipid AcidicSL Acidic Sophorolipid UDPG->AcidicSL HydroxyFA->Glucolipid Glucolipid->AcidicSL AcetylatedAcidicSL Acetylated Acidic Sophorolipid AcidicSL->AcetylatedAcidicSL BolaSL Bola Sophorolipid (Intermediate) AcidicSL->BolaSL AcetylatedAcidicSL->BolaSL Extracellular Extracellular Space AcetylatedAcidicSL->Extracellular LactonicSL Lactonic Sophorolipid BolaSL->LactonicSL LactonicSL->Extracellular CYP52M1 CYP52M1 CYP52M1->FattyAcid UgtA1 UgtA1 UgtA1->HydroxyFA UgtB1 UgtB1 UgtB1->Glucolipid AT Acetyltransferase AT->AcidicSL SBLE SBLE (Transesterase) SBLE->BolaSL Transporter Transporter Transporter->AcetylatedAcidicSL Transporter->LactonicSL

Fig. 1: The revised sophorolipid biosynthesis pathway.

Genetic Regulation of Sophorolipid Biosynthesis

The production of sophorolipids is tightly regulated, with biosynthesis being non-growth associated and significantly upregulated during the stationary phase.[1][7] Several regulatory mechanisms have been identified:

  • Telomere Positioning Effect (TPE): The sophorolipid biosynthesis gene cluster is located in a subtelomeric region of the chromosome.[1][7] This positioning leads to the repression of gene expression during the exponential growth phase, a phenomenon known as the Telomere Position Effect.[7][8] This repression is lifted during the stationary phase, allowing for high-level production of sophorolipids.[1][7]

  • Transcription Factors: While a dedicated transcription factor within the gene cluster has not been identified, several other transcription factors have been found to influence sophorolipid synthesis. The zinc-knuckle type transcription factors Ztf1 and Leu3, along with Gcl, act as negative regulators.[8][9]

  • Rim9-like Protein (Rlp): A protein, Rlp, with homology to the Rim9 protein in Yarrowia lipolytica, has been identified as a negative regulator of sophorolipid synthesis.[8][9]

  • Carbon-to-Nitrogen (C/N) Ratio: A high C/N ratio in the culture medium is a well-known inducer of sophorolipid biosynthesis.

The cumulative knockout of negative regulators like rlp, ztf1, and leu3 has been shown to significantly increase sophorolipid yields by redirecting metabolic flux towards the biosynthesis pathway.[9]

Regulatory Influences on Sophorolipid Biosynthesis SL_Genes Sophorolipid Biosynthesis Gene Cluster SL_Production Sophorolipid Production SL_Genes->SL_Production Encodes Enzymes GrowthPhase Growth Phase TPE Telomere Positioning Effect (TPE) GrowthPhase->TPE Exponential Phase NegativeRegulators Negative Regulators (ztf1, leu3, Rlp) NegativeRegulators->SL_Genes Represses TPE->SL_Genes Represses

Fig. 2: Key regulatory inputs on the sophorolipid gene cluster.

Quantitative Data on Sophorolipid Production

The yield of sophorolipids is highly dependent on the producing strain, fermentation conditions, and substrate composition. The following tables summarize quantitative data from various studies.

Table 1: Sophorolipid Production by S. bombicola under Various Conditions

StrainCarbon SourcesNitrogen SourceFermentation ScaleSophorolipid Yield (g/L)Reference
S. bombicola ATCC 22214Glucose, Rapeseed OilCorn Steep Liquor, (NH₄)₂SO₄Shake Flask11.3 - 39.5[10]
S. bombicola ATCC 22214Glucose, Corn OilNot specifiedNot specifiedNot specified, ST reduction to 28.56 mN/m[11]
C. bombicolaSoy Molasses, Oleic AcidNot specifiedShake Flask21[12]
S. bombicola NRRL Y-17069Glucose, Oleic AcidYeast Extract, NH₄ClShake FlaskVaries with time[13]
Candida sp. NRRL Y-27208Glucose, Oleic AcidYeast Extract, NH₄ClShake FlaskVaries with time[13]

Table 2: Impact of Genetic Modification on Sophorolipid Production in S. bombicola

StrainGenetic ModificationSophorolipid Yield (g/L)% Increase vs. Wild-TypeReference
Wild-Type-~64.7-[9]
ΔrlpΔleu3Δztf1Knockout of negative regulators97.4450.51[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in sophorolipid research.

Gene Knockout in Starmerella bombicola via Homologous Recombination

This protocol describes a general workflow for deleting a target gene in S. bombicola.

  • Construct Knockout Cassette:

    • Amplify the upstream and downstream flanking regions (typically ~1 kb each) of the target gene from S. bombicola genomic DNA via PCR.

    • Amplify a selection marker cassette (e.g., hygromycin resistance gene, hph).

    • Join the three fragments (upstream flank - marker - downstream flank) using fusion PCR or Gibson assembly to create the final knockout cassette.

  • Transformation:

    • Prepare competent S. bombicola cells using an electroporation protocol.

    • Transform the competent cells with the purified knockout cassette.

  • Selection and Verification:

    • Plate the transformed cells on selective agar (B569324) plates (e.g., YEPD with hygromycin B).

    • Isolate individual colonies and verify the correct integration of the knockout cassette and deletion of the target gene via diagnostic PCR using primers that bind outside the flanking regions and within the marker gene.

  • Marker Rescue (Optional):

    • If a recyclable marker is used (e.g., flanked by loxP sites), the marker can be removed by introducing a Cre recombinase.

Gene Knockout Workflow A Amplify Upstream & Downstream Flanks of Target Gene C Assemble Knockout Cassette (Fusion PCR) A->C B Amplify Selection Marker (e.g., hph) B->C D Transform Competent S. bombicola Cells C->D E Select on Hygromycin Plates D->E F Verify Deletion by Diagnostic PCR E->F

Fig. 3: A typical workflow for gene knockout in S. bombicola.
Analysis of Gene Expression via RT-qPCR

This protocol outlines the steps to quantify the expression levels of sophorolipid biosynthesis genes.

  • Cell Harvesting and RNA Extraction:

    • Grow wild-type and mutant S. bombicola strains in fermentation medium for a specified time (e.g., 72 hours).

    • Harvest cells by centrifugation at 4°C.

    • Immediately freeze the cell pellet in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a suitable reagent (e.g., TRIzol or a commercial kit).

  • cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing cDNA template, gene-specific primers for the target genes (e.g., cyp52m1, ugtA1) and reference genes (e.g., actin), and a SYBR Green master mix.

    • Perform the qPCR reaction in a real-time PCR cycler.

    • Analyze the results using the 2-ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of the reference genes.[14]

Quantification of Sophorolipids by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for separating and quantifying different sophorolipid congeners.

  • Sample Preparation:

    • Take a known volume of fermentation broth.

    • Extract the sophorolipids using a solvent extraction method (e.g., with ethyl acetate).

    • Evaporate the solvent to dryness and re-dissolve the sophorolipid residue in a known volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • HPLC Analysis:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile is typically used. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the peak shape of acidic sophorolipids.[15]

    • Detection: Evaporative Light Scattering Detector (ELSD) or UV detector (e.g., at 198 nm or 207 nm).[2][16][17]

    • Quantification: Create a standard curve using purified sophorolipid standards of known concentrations to quantify the amount of sophorolipids in the samples based on peak area.

Conclusion

The biosynthesis of sophorolipids is a complex and well-orchestrated process, governed by a specific set of enzymes and regulated by unique genetic mechanisms. This guide has provided a detailed overview of the biosynthetic pathway, including a recent revision of the lactonization step, and has highlighted the key regulatory players that control sophorolipid production. The quantitative data and experimental protocols presented herein offer a valuable resource for researchers aiming to understand, engineer, and optimize the production of these versatile biosurfactants. As the demand for sustainable and bio-based chemicals grows, a thorough understanding of the fundamental biology of sophorolipid biosynthesis will be paramount in unlocking their full biotechnological potential.

References

Physical and chemical properties of Sophorose monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorose is a naturally occurring disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond. Its monohydrate form is a white, crystalline powder. This unique linkage distinguishes it from more common glucose disaccharides like maltose (B56501) and cellobiose. First isolated from the pods of Sophora japonica, sophorose is also a key component of sophorolipids, which are microbial glycolipids with a range of biological activities, including antibacterial, antifungal, and anti-cancer properties. A significant area of research interest is the potent ability of sophorose to induce the expression of cellulase (B1617823) genes in filamentous fungi such as Trichoderma reesei, a critical process in the production of biofuels. This guide provides a detailed overview of the physical and chemical properties of Sophorose monohydrate, methodologies for its analysis, and its role in biological signaling pathways.

Physical and Chemical Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReferences
Chemical Names 2-O-β-D-Glucopyranosyl-α-D-glucose monohydrate
CAS Number 20429-79-2
Molecular Formula C₁₂H₂₂O₁₁·H₂O
Molecular Weight 360.31 g/mol [1]
Appearance White crystalline powder
Melting Point 196-198 °C
Solubility Readily soluble in water; soluble in DMSO; insoluble in petroleum.
Optical Rotation [α]D¹⁸ +19° (c = 1.2 in water)
Purity ≥98%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the standard experimental protocols for determining the key physical and chemical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard technique for determining the melting point of carbohydrates like this compound.

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, to a height of about 3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1°C per minute.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.

Measurement of Optical Rotation

Optical rotation is a characteristic property of chiral molecules like sophorose and is measured using a polarimeter.

Principle: A solution of the chiral substance is placed in the path of a beam of plane-polarized light. The substance will rotate the plane of polarization by a specific angle. The specific rotation is calculated from the observed rotation, the concentration of the solution, and the path length of the light through the solution.

Procedure:

  • Solution Preparation: A solution of this compound of a known concentration (e.g., 1.2 g in 100 mL of water) is prepared.

  • Polarimeter Calibration: The polarimeter is calibrated using a blank solvent (water).

  • Measurement: The prepared sophorose solution is placed in the polarimeter cell. The angle of rotation of the plane-polarized light is measured.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters.

    • c is the concentration of the solution in g/mL.

Determination of Solubility

The solubility of a substance is a fundamental property that influences its applications, particularly in biological systems and as a reagent.

Principle: The solubility is determined by adding a known amount of the solute to a known volume of solvent and observing the point at which no more solute dissolves.

Procedure:

  • Solvent Selection: A range of solvents (e.g., water, ethanol, DMSO) are selected for testing.

  • Qualitative Assessment: A small amount of this compound is added to a test tube containing the solvent. The tube is agitated, and the dissolution is observed.

  • Quantitative Assessment: To determine the solubility more precisely (e.g., in water), a saturated solution is prepared at a specific temperature. The concentration of the dissolved sophorose is then determined by methods such as gravimetric analysis after evaporation of the solvent or by instrumental methods like High-Performance Liquid Chromatography (HPLC).

Biological Role and Signaling Pathway

Sophorose is a potent inducer of cellulase gene expression in the filamentous fungus Trichoderma reesei. This induction is crucial for the enzymatic degradation of cellulose, a process with significant industrial applications, particularly in the production of biofuels. The signaling pathway involves the sensing of sophorose and the subsequent activation of transcription factors that regulate cellulase gene expression. The cyclic AMP (cAMP) signaling pathway has been identified as a key player in this process.

Sophorose-Induced Cellulase Gene Expression via cAMP Signaling

The proposed signaling pathway for sophorose-induced cellulase expression in T. reesei is as follows: Sophorose is transported into the fungal cell by a specific permease. The intracellular presence of sophorose leads to the activation of adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated levels of cAMP then activate protein kinase A (PKA), which in turn phosphorylates and activates transcription factors responsible for the expression of cellulase genes, such as cel7a and cel6a.

sophorose_signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus sophorose_ext Sophorose (extracellular) permease β-diglucoside Permease sophorose_ext->permease Transport sophorose_int Sophorose (intracellular) permease->sophorose_int membrane Cell Membrane adenylate_cyclase Adenylate Cyclase sophorose_int->adenylate_cyclase Activates camp cAMP adenylate_cyclase->camp Catalyzes atp ATP atp->adenylate_cyclase pka Protein Kinase A (PKA) camp->pka Activates transcription_factors Transcription Factors (e.g., XYR1, ACE3) pka->transcription_factors Phosphorylates & Activates cellulase_genes Cellulase Genes (cel7a, cel6a) transcription_factors->cellulase_genes Binds to promoter nucleus Nucleus mrna mRNA cellulase_genes->mrna Transcription cellulase_protein Cellulase (secreted) mrna->cellulase_protein Translation & Secretion

Sophorose-induced cellulase gene expression pathway.

Experimental Workflow: Isolation and Analysis of Sophorose

The isolation of sophorose from natural sources, such as the pods of Sophora japonica, and its subsequent analysis involves a multi-step process. A typical workflow is outlined below.

sophorose_workflow start Start: Sophora japonica pods extraction Extraction (e.g., with aqueous methanol) start->extraction filtration Filtration / Centrifugation extraction->filtration concentration Concentration of Extract (Rotary Evaporation) filtration->concentration purification Purification (e.g., Column Chromatography) concentration->purification crystallization Crystallization purification->crystallization analysis Analysis crystallization->analysis hplc HPLC (Purity Assessment) analysis->hplc nmr NMR Spectroscopy (Structural Elucidation) analysis->nmr ms Mass Spectrometry (Molecular Weight) analysis->ms end Pure this compound hplc->end nmr->end ms->end

Workflow for isolation and analysis of Sophorose.

This workflow begins with the extraction of sophorose from its natural source. The crude extract is then filtered and concentrated. Purification is a critical step, often achieved through column chromatography. The purified sophorose is then crystallized to obtain a solid product. Finally, the purity and structure of the isolated this compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

References

The Discovery of Sophorose: A Potent Inducer of Cellulase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The enzymatic degradation of cellulose (B213188), a cornerstone of modern biotechnology and a critical area of research for biofuel production and drug development, is largely dependent on the efficient production of cellulase (B1617823) enzymes. A pivotal breakthrough in this field was the identification of sophorose (2-O-β-D-glucopyranosyl-D-glucose) as a powerful natural inducer of cellulase gene expression, particularly in the filamentous fungus Trichoderma reesei (formerly Trichoderma viride). This technical guide delves into the core aspects of this discovery, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways. Understanding the mechanism of sophorose induction is paramount for optimizing cellulase production and for the rational design of novel, highly efficient enzyme-inducing agents.

Introduction: The Quest for a Cellulase Inducer

The quest to understand and control the production of cellulases, enzymes that break down cellulose, has been a long-standing endeavor in microbiology and biotechnology. Early research recognized that cellulase production was inducible, meaning the enzymes were synthesized in the presence of their substrate, cellulose. However, the insoluble nature of cellulose made it a difficult substrate for studying the precise molecular mechanisms of induction. The breakthrough came with the discovery that a soluble disaccharide, sophorose, could act as a potent inducer, often surpassing the inductive capacity of cellobiose, the primary repeating unit of cellulose.

The seminal work of Mary Mandels, Fredrick W. Parrish, and Elwyn T. Reese in 1962 was instrumental in identifying sophorose as the key inducing agent.[1][2][3] They discovered that an impurity in commercial glucose was responsible for the observed cellulase induction in Trichoderma viride QM 6a and subsequently identified this impurity as sophorose.[1][2][3] This discovery opened the door to more controlled and detailed studies of cellulase regulation.

Sophorose: A Superior Inducer

Sophorose has been identified as the most potent known natural inducer of cellulase synthesis in T. reesei.[4] Its inducing capacity is reported to be over 200-fold higher than that of lactose (B1674315) and 2500 times more active than cellobiose.[1][2][3][4] This high potency allows for the use of very low concentrations to achieve significant cellulase production, making it an invaluable tool for research.

Dual Regulatory Role

Sophorose exhibits a dual regulatory function in T. reesei. It not only acts as a powerful inducer of cellulase gene expression but also represses the synthesis of β-glucosidase.[5] This is significant because β-glucosidase can hydrolyze sophorose, and its repression may therefore prolong the inductive signal.[5]

Quantitative Data on Sophorose Induction

The following tables summarize key quantitative data from various studies on the induction of cellulase by sophorose in Trichoderma species.

Parameter Value Organism Reference
Optimal Sophorose Concentration1 x 10⁻³ MTrichoderma viride[2]
Relative Inducing Activity (vs. Cellobiose)~2500x higherTrichoderma viride[1][2][3]
Time to Detectable Cellulase Induction1.5 - 2 hoursTrichoderma reesei QM6a[6]
Sophorose Concentration in Reagent Grade Glucose0.0058%N/A[1][2][3]
Inducer Relative Cellulase Activity Increase Organism Reference
Sophorose-Glucose Mixture (MGS) vs. Lactose1.64-fold higherTrichoderma reesei[7][8]
Sophorose-Glucose Mixture (MGS) vs. Cellobiose5.26-fold higherTrichoderma reesei[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the discovery and characterization of sophorose as a cellulase inducer, based on the foundational work of Mandels, Parrish, and Reese.

Preparation of Trichoderma Mycelium for Induction Assay
  • Growth Medium: Trichoderma viride QM 6a is grown for 3 days in shake flasks containing a suitable growth medium (e.g., Medium B as described by Mandels & Reese, 1960).

  • Harvesting: The mycelium is harvested by filtration.

  • Washing: The harvested mycelium is washed thoroughly with sterile water to remove any residual medium components.

  • Resuspension: The washed mycelium is resuspended in a 0.1 M phosphate (B84403) buffer at a pH of 2.7 to create a uniform suspension of mycelial threads (e.g., 2 mg dry weight per ml).[9]

Cellulase Induction Assay
  • Assay Flask Setup: To a 125-ml Erlenmeyer flask, add:

    • 10 ml of the prepared mycelial suspension.

    • 5 ml of a nutrient-rich medium (e.g., Medium C as described by Mandels & Reese, 1960).[9]

    • 5 ml of a sterile aqueous solution containing the test inducer (e.g., sophorose at various concentrations). A control flask with no inducer should be included.

    • Optionally, a small amount of purified glucose (e.g., 10 mg) can be added to support basal metabolism.[9]

  • Incubation: The flasks are incubated on a shaker at 29°C.

  • Sampling and Analysis: Aliquots of the culture supernatant are taken at regular intervals (e.g., 24 and 48 hours) to measure cellulase activity.[9]

Measurement of Cellulase Activity (Cx units)
  • Assay Solution: Prepare an assay solution containing 0.5% carboxymethylcellulose (CMC) in a 0.05 M citrate (B86180) buffer at pH 5.4.[9]

  • Enzyme Reaction: Add a defined volume of the culture supernatant (containing the cellulase) to 10 ml of the assay solution.

  • Incubation: Incubate the reaction mixture at 50°C for 1 hour.

  • Quantification of Reducing Sugars: Measure the amount of reducing sugar produced (as glucose) using a standard method (e.g., dinitrosalicylic acid method).

  • Definition of a Cx unit: One Cx unit is defined as the amount of enzyme that produces 4.0 mg of reducing sugar as glucose in the specified assay conditions.[9]

Signaling Pathways of Sophorose Induction

The induction of cellulase gene expression by sophorose is a complex process involving signal perception, transduction, and the activation of specific transcription factors. While the complete pathway is still under investigation, key components have been identified.

Sophorose is believed to be transported into the fungal cell via specific sugar transporters. Once inside, it triggers a signaling cascade that likely involves G-protein coupled receptors and the activation of the cyclic AMP (cAMP) pathway.[10][11] This leads to the activation of key transcription factors, such as XYR1, which is a master regulator of cellulase and hemicellulase (B13383388) gene expression in T. reesei.[11] The mitogen-activated protein kinase (MAPK) signaling pathway has also been implicated in regulating cellulase expression.[10]

Visualizations

Experimental Workflow for Cellulase Induction Assay

experimental_workflow cluster_prep Mycelium Preparation cluster_assay Induction Assay cluster_analysis Cellulase Activity Measurement growth 1. Grow T. viride (3 days) harvest 2. Harvest Mycelium (Filtration) growth->harvest wash 3. Wash Mycelium (Sterile Water) harvest->wash resuspend 4. Resuspend in Buffer (pH 2.7) wash->resuspend setup 5. Set up Assay Flasks (Mycelium, Medium, Inducer) resuspend->setup incubate 6. Incubate on Shaker (29°C) setup->incubate sample 7. Sample Supernatant (24h, 48h) incubate->sample reaction 8. Enzyme Reaction (CMC substrate, 50°C) sample->reaction quantify 9. Quantify Reducing Sugars reaction->quantify calculate 10. Calculate Cx units quantify->calculate

Caption: Workflow for Sophorose Induction Assay.

Simplified Signaling Pathway of Sophorose Induction

signaling_pathway cluster_nucleus Gene Expression sophorose Sophorose (extracellular) transporter Sugar Transporter sophorose->transporter Uptake sophorose_in Sophorose (intracellular) transporter->sophorose_in gpc_receptor G-Protein Coupled Receptor sophorose_in->gpc_receptor Signal Perception camp_pathway cAMP Signaling Pathway gpc_receptor->camp_pathway Activation mapk_pathway MAPK Signaling Pathway gpc_receptor->mapk_pathway Activation xyr1 XYR1 (Transcription Factor) camp_pathway->xyr1 Activation mapk_pathway->xyr1 Regulation nucleus Nucleus xyr1->nucleus Translocation cellulase_genes Cellulase Genes cellulase_mrna Cellulase mRNA cellulase_genes->cellulase_mrna Transcription cellulase_protein Cellulase (secreted) cellulase_mrna->cellulase_protein Translation & Secretion

References

Sophorose monohydrate solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sophorose monohydrate in various solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this important disaccharide. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

SolventTemperature (°C)SolubilityObservations
WaterNot Specified50 mg/mLReadily soluble, forms a clear, colorless solution[1][2][3]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble---
80% Aqueous MethanolNot SpecifiedSolubleThis compound can be crystallized from this solvent system[1]
Petroleum EtherNot SpecifiedInsoluble[1][2]---
Ethanol (B145695)Not SpecifiedSparingly Soluble (inferred)While direct data is unavailable, general observations for carbohydrates suggest limited solubility in ethanol compared to water. Octa-O-acetyl-b-sophorose, a derivative, can be crystallized from ethanol.[1]
MethanolNot SpecifiedData Not Available---

Note: The lack of extensive quantitative data highlights an area for future research to fully characterize the solubility profile of this compound.

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to determine the solubility of this compound. These protocols are based on established methods for carbohydrate analysis.

Isothermal Equilibrium Method

This method is considered the gold standard for determining equilibrium solubility.

Principle: A supersaturated solution of this compound in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. The concentration of the dissolved this compound in the supernatant is then determined.

Apparatus:

  • Constant temperature water bath or incubator

  • Stirring plate and magnetic stir bars

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., an amino-based column for carbohydrate analysis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Place the vial in a constant temperature bath and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle. For finer suspensions, centrifuge the sample at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the equilibration temperature) pipette. To remove any remaining microparticles, filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum and weigh the remaining solid this compound.

    • Chromatographic Method (HPLC): Dilute the filtered supernatant to a known volume and analyze the concentration of this compound using a pre-calibrated HPLC method.

    • Spectrophotometric Method (Phenol-Sulfuric Acid Assay): This colorimetric method can determine the total carbohydrate concentration.

      • Take a small, precise volume of the clear supernatant.

      • Add a 5% aqueous solution of phenol (B47542).

      • Carefully add concentrated sulfuric acid to the mixture. The acid causes the carbohydrate to be dehydrated to furfural (B47365) derivatives, which then react with phenol to produce a yellow-orange color.

      • After cooling, measure the absorbance at a specific wavelength (e.g., 490 nm).

      • Determine the concentration from a standard curve prepared with known concentrations of this compound.

Visual Method (Rapid Estimation)

This method provides a semi-quantitative estimation of solubility.

Procedure:

  • Add a small, known amount of this compound to a test tube.

  • Incrementally add a known volume of the solvent while vortexing or stirring at a constant temperature.

  • The point at which the solid completely dissolves is noted, and the solubility is calculated.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the Isothermal Equilibrium Method for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep_slurry Prepare Slurry: Add excess this compound to a known volume of solvent start->prep_slurry equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with stirring) prep_slurry->equilibrate phase_sep Phase Separation: Allow to settle or centrifuge equilibrate->phase_sep sample_supernatant Sample and Filter Supernatant phase_sep->sample_supernatant quant_method Choose Quantification Method sample_supernatant->quant_method gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue quant_method->gravimetric Gravimetric hplc HPLC Analysis: Dilute and inject into calibrated HPLC quant_method->hplc Chromatographic spectro Spectrophotometric Analysis: (e.g., Phenol-Sulfuric Acid Assay) quant_method->spectro Spectrophotometric calculate Calculate Solubility (e.g., in mg/mL or g/100g) gravimetric->calculate hplc->calculate spectro->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to α-Sophorose Monohydrate and β-Sophorose Monohydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is a molecule of significant interest in biotechnology and pharmacology. It exists in two anomeric forms, α-sophorose and β-sophorose, which differ in the stereochemistry at the anomeric carbon of the reducing glucose unit. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of α-Sophorose monohydrate and β-Sophorose monohydrate, with a focus on their comparative aspects. While extensive data is available for the α-anomer, specific physical constants for the pure β-Sophorose monohydrate are less commonly reported in the literature. In aqueous solutions, sophorose undergoes mutarotation, establishing an equilibrium between the α and β forms.

Physicochemical Properties

A direct comparison of the solid-state properties of the two anomers is challenging due to limited available data for pure β-Sophorose monohydrate. The majority of commercially available sophorose is the α-anomer.

Propertyα-Sophorose Monohydrateβ-Sophorose Monohydrate
Molecular Formula C₁₂H₂₂O₁₁·H₂OC₁₂H₂₂O₁₁·H₂O
Molecular Weight 360.31 g/mol 360.31 g/mol
Melting Point 196-198 °C[1]Data not available
Specific Rotation [α]D +19° (c=1.2 in water)Data not available for the monohydrate. Octa-O-acetyl-β-sophorose has a specific rotation of -3.2° (c=2.5 in chloroform).
Appearance White crystalline solid[1]Data not available
Solubility Soluble in water[1]Expected to be soluble in water
CAS Number 20429-79-2[2][3]Data not available

Biological Activity: Induction of Cellulase (B1617823) Expression

The most well-documented biological role of sophorose is its potent induction of cellulase gene expression, particularly in the filamentous fungus Trichoderma reesei, a key organism in industrial enzyme production. Sophorose is considered the most powerful natural inducer of cellulases.[4][5]

Signaling Pathway for Cellulase Induction in Trichoderma reesei

The induction of cellulase synthesis by sophorose involves a complex signaling cascade that begins with its transport into the fungal cell and culminates in the activation of specific transcription factors. While the precise roles of the individual anomers in this pathway are not fully elucidated, the general mechanism is understood to involve the following key steps:

  • Transport: Sophorose is transported into the fungal cell by specific sugar transporters. A recently identified transporter, Tr44175, has been shown to transport sophorose along with other cello-oligosaccharides.[6][7]

  • Signal Transduction: Once inside the cell, sophorose (or a metabolite thereof) triggers a signal transduction cascade.

  • Transcription Factor Activation: This cascade leads to the activation of key transcription factors, including XYR1 (Xylanase Regulator 1) and ACE3 (Activator of Cellulases 3).[8] These transcription factors then bind to the promoter regions of cellulase genes, initiating their transcription.

  • Cellulase Gene Expression: The activation of these transcription factors leads to the coordinated expression of a suite of cellulase genes, resulting in the secretion of cellulolytic enzymes.

cellulase_induction_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sophorose_ext Sophorose (α/β anomers) Tr44175 Sophorose Transporter (Tr44175) Sophorose_ext->Tr44175 Transport Sophorose_int Intracellular Sophorose Tr44175->Sophorose_int Signal_Cascade Signal Transduction Cascade Sophorose_int->Signal_Cascade Induces XYR1 XYR1 (Transcription Factor) Signal_Cascade->XYR1 Activates ACE3 ACE3 (Transcription Factor) Signal_Cascade->ACE3 Activates Cellulase_Genes Cellulase Gene Promoters XYR1->Cellulase_Genes Binds to ACE3->Cellulase_Genes Binds to mRNA Cellulase mRNA Cellulase_Genes->mRNA Transcription Cellulase_Enzymes Secreted Cellulases mRNA->Cellulase_Enzymes Translation & Secretion

Sophorose-mediated cellulase induction pathway.

Experimental Protocols

Enzymatic Synthesis of Sophorose

This protocol describes a general method for the enzymatic synthesis of sophorose, which can be adapted for specific research needs. This method typically produces a mixture of α and β anomers.

Materials:

  • D-glucose

  • β-glucosidase (e.g., from Aspergillus niger)

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Prepare a concentrated solution of D-glucose (e.g., 50% w/v) in 50 mM sodium acetate buffer (pH 5.0).

  • Add β-glucosidase to the glucose solution. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with gentle agitation.

  • Monitor the formation of sophorose over time by taking aliquots and analyzing them by HPLC.

  • Once the desired concentration of sophorose is reached, inactivate the enzyme by heating the reaction mixture (e.g., 100°C for 10 minutes).

  • The resulting sophorose can be purified using chromatographic techniques such as size-exclusion or activated carbon chromatography.

sophorose_synthesis_workflow Start Start: Prepare Reagents Glucose_Sol Prepare concentrated D-glucose solution in acetate buffer Start->Glucose_Sol Add_Enzyme Add β-glucosidase Glucose_Sol->Add_Enzyme Incubate Incubate at controlled temperature with agitation Add_Enzyme->Incubate Monitor Monitor sophorose formation by HPLC Incubate->Monitor Monitor->Incubate Continue incubation Inactivate Inactivate enzyme by heating Monitor->Inactivate Desired concentration reached Purify Purify sophorose via chromatography Inactivate->Purify End End: Purified Sophorose Purify->End

Workflow for the enzymatic synthesis of sophorose.
Cellulase Induction Assay in Trichoderma reesei

This protocol provides a framework for assessing the cellulase-inducing activity of sophorose.

Materials:

  • Trichoderma reesei strain (e.g., QM6a or Rut-C30)

  • Mandels-Andreotti basal medium

  • Glycerol (B35011) (as a non-inducing carbon source for pre-culture)

  • Sophorose (α-anomer or a mixture of anomers)

  • DNS (3,5-dinitrosalicylic acid) reagent for reducing sugar assay

  • Carboxymethyl cellulose (B213188) (CMC) as a substrate for endoglucanase activity

Procedure:

  • Pre-culture: Inoculate T. reesei spores into Mandels-Andreotti medium containing glycerol as the sole carbon source. Incubate for 48-72 hours to obtain a sufficient amount of mycelia.

  • Induction: Harvest the mycelia by filtration and wash with sterile water. Transfer the mycelia to fresh Mandels-Andreotti medium containing sophorose at the desired concentration (e.g., 1 mM).

  • Incubation: Incubate the culture under inducing conditions for a specific period (e.g., 24-48 hours).

  • Sample Collection: At various time points, collect aliquots of the culture supernatant.

  • Enzyme Activity Assay (Endoglucanase): a. Mix the culture supernatant with a solution of CMC in a suitable buffer. b. Incubate the reaction at a specific temperature (e.g., 50°C). c. Stop the reaction and measure the amount of reducing sugars released using the DNS method. d. One unit of endoglucanase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar equivalents per minute under the assay conditions.

  • Data Analysis: Plot the enzyme activity over time to determine the induction profile.

cellulase_assay_workflow Start Start: Prepare T. reesei pre-culture Harvest Harvest and wash mycelia Start->Harvest Induce Transfer mycelia to induction medium with sophorose Harvest->Induce Incubate Incubate under inducing conditions Induce->Incubate Sample Collect culture supernatant at time points Incubate->Sample Assay Perform endoglucanase activity assay (CMC substrate, DNS reagent) Sample->Assay Analyze Analyze data and plot enzyme activity vs. time Assay->Analyze End End: Cellulase induction profile Analyze->End

References

Methodological & Application

Inducing Cellulase Production with Sophorose Monohydrate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulases are a class of enzymes crucial for the enzymatic hydrolysis of cellulose, the most abundant biopolymer on Earth. The production of these enzymes is tightly regulated in filamentous fungi such as Trichoderma reesei, a workhorse for industrial cellulase (B1617823) production. Sophorose (2-O-β-D-glucopyranosyl-D-glucose), a disaccharide, is recognized as the most potent natural inducer of cellulase gene expression in this fungus.[1][2][3] Understanding and applying efficient induction protocols are paramount for maximizing cellulase yields in research and industrial settings. This document provides a detailed protocol for inducing cellulase production in Trichoderma reesei using sophorose monohydrate, along with methods for quantifying enzyme activity and an overview of the underlying signaling pathway.

Data Presentation

Table 1: Comparative Cellulase Activity with Different Inducers
InducerRelative Cellulase Activity (FPA)Reference
SophoroseHigh (Potent Inducer)[1][2]
Glucose-Sophorose Mixture (MGS)1.64-fold higher than Lactose (B1674315)[3][4]
Glucose-Sophorose Mixture (MGS)5.26-fold higher than Cellobiose (B7769950)[3][4]
LactoseLower than MGS[3][4]
CellobioseLower than MGS[3][4]

FPA: Filter Paper Activity. The values for MGS are compared to lactose and cellobiose as baseline inducers.

Experimental Protocols

Protocol 1: Induction of Cellulase in Trichoderma reesei using this compound

This protocol outlines the steps for inducing cellulase production in a laboratory setting.

1. Materials:

  • Trichoderma reesei strain (e.g., QM6a or Rut C30)

  • Potato Dextrose Agar (PDA) for fungal culture maintenance

  • Basal salt medium for cellulase production (see recipe below)

  • This compound

  • Sterile distilled water

  • Shaker incubator

  • Centrifuge and sterile centrifuge tubes

  • Micropipettes and sterile tips

2. Basal Salt Medium Recipe:

ComponentConcentration
(NH₄)₂SO₄1.4 g/L
KH₂PO₄2.0 g/L
Urea0.3 g/L
CaCl₂·2H₂O0.4 g/L
MgSO₄·7H₂O0.3 g/L
Peptone1.0 g/L
Trace elements solution1.0 mL/L
Tween 802.0 mL/L

Adjust the pH to 5.0 before autoclaving. The trace elements solution should contain FeSO₄·7H₂O (5 mg/mL), MnSO₄·H₂O (1.6 mg/mL), ZnSO₄·7H₂O (1.4 mg/mL), and CoCl₂·6H₂O (2 mg/mL).

3. Procedure:

  • Inoculum Preparation:

    • Grow T. reesei on a PDA plate at 28-30°C for 5-7 days until sporulation.

    • Harvest spores by adding 10 mL of sterile distilled water to the plate and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust to approximately 1 x 10⁷ spores/mL.

  • Induction Culture:

    • Inoculate 50 mL of the basal salt medium in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of 1 x 10⁵ spores/mL.

    • Incubate the culture in a shaker incubator at 28-30°C and 200 rpm for 24-48 hours to allow for mycelial growth.

    • Prepare a sterile stock solution of this compound (e.g., 10 mg/mL in distilled water).

    • Add the sophorose stock solution to the culture to a final concentration of 1 mM (approximately 0.342 mg/mL). The optimal concentration may vary between strains and should be determined empirically.

    • Continue the incubation under the same conditions for another 48-96 hours.

  • Sample Collection and Preparation:

    • After the induction period, harvest the culture broth by centrifugation at 4,000 x g for 10 minutes at 4°C to pellet the mycelia.

    • The supernatant contains the secreted cellulase enzymes and can be used for activity assays. Store the supernatant at -20°C for long-term use.

Protocol 2: Measurement of Total Cellulase Activity (Filter Paper Assay - FPA)

The Filter Paper Assay is a standard method to determine the total cellulolytic activity of a sample.[5][6][7]

1. Materials:

  • Whatman No. 1 filter paper strips (1 x 6 cm, approximately 50 mg)

  • 0.05 M Sodium Citrate (B86180) buffer (pH 4.8)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Glucose standard solutions (0-2 mg/mL)

  • Spectrophotometer

  • Water bath

2. Procedure:

  • Reaction Setup:

    • Place a filter paper strip into a test tube.

    • Add 1.0 mL of 0.05 M Sodium Citrate buffer (pH 4.8) to the tube.

    • Add 0.5 mL of the enzyme supernatant (diluted in citrate buffer if necessary) to the tube.

  • Incubation:

    • Incubate the reaction mixture in a water bath at 50°C for exactly 60 minutes.

  • Color Development:

    • Stop the reaction by adding 3.0 mL of DNS reagent.

    • Boil the tubes for 5-15 minutes for color development.

    • Cool the tubes to room temperature and add 20 mL of distilled water.

  • Measurement:

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

    • Prepare a standard curve using glucose solutions of known concentrations.

    • Determine the amount of reducing sugars (as glucose equivalents) released in the reaction from the standard curve.

3. Calculation of FPA:

One unit of Filter Paper Activity (FPU) is defined as the amount of enzyme that releases 1 µmol of reducing sugar from filter paper per minute under the assay conditions.

Signaling Pathway and Experimental Workflow

Sophorose-Mediated Cellulase Induction Pathway

Sophorose acts as a potent inducer by entering the fungal cell and triggering a signaling cascade that leads to the transcription of cellulase genes. While the complete pathway is complex and still under investigation, a simplified model is presented below. Sophorose is taken up by the cell via a β-diglucoside permease.[8] Inside the cell, it initiates a signaling cascade that activates key transcription factors, such as XYR1, which in turn bind to the promoter regions of cellulase genes, leading to their expression. Sophorose also has a dual regulatory role, as it can repress the expression of β-glucosidase, an enzyme that can hydrolyze sophorose.[2][9] This repression may serve to prolong the inducing signal.

sophorose_pathway sophorose_ext Sophorose (extracellular) permease β-diglucoside Permease sophorose_ext->permease Uptake sophorose_int Sophorose (intracellular) permease->sophorose_int signaling_cascade Signaling Cascade sophorose_int->signaling_cascade Activates b_glucosidase β-glucosidase sophorose_int->b_glucosidase Represses xyr1 XYR1 (Transcription Factor) signaling_cascade->xyr1 Activates cellulase_genes Cellulase Genes xyr1->cellulase_genes Binds to promoter cellulase_mrna Cellulase mRNA cellulase_genes->cellulase_mrna Transcription cellulase_enzyme Cellulase Enzymes (secreted) cellulase_mrna->cellulase_enzyme Translation & Secretion

Caption: Sophorose-mediated cellulase induction pathway in T. reesei.

Experimental Workflow for Cellulase Production and Analysis

The following diagram illustrates the overall workflow from fungal culture preparation to the analysis of cellulase activity.

experimental_workflow culture_prep 1. T. reesei Culture Preparation (PDA plate) inoculum 2. Spore Suspension (Inoculum) culture_prep->inoculum growth_phase 3. Mycelial Growth (Basal Salt Medium) inoculum->growth_phase induction 4. Induction with This compound growth_phase->induction incubation 5. Incubation (48-96 hours) induction->incubation harvest 6. Harvest Supernatant (Centrifugation) incubation->harvest activity_assay 7. Cellulase Activity Assay (FPA) harvest->activity_assay data_analysis 8. Data Analysis activity_assay->data_analysis

Caption: Experimental workflow for sophorose-induced cellulase production.

References

Sophorose Monohydrate: A Versatile Substrate for Glycosidase Characterization and Cellulase Induction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorose monohydrate, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, serves as a valuable tool in glycobiology and biotechnology. Its unique linkage makes it a specific substrate for certain β-glucosidases, allowing for the detailed characterization of these enzymes. Furthermore, sophorose is a potent inducer of cellulase (B1617823) gene expression in various fungi, most notably in the industrial workhorse Trichoderma reesei. These dual roles make this compound a key molecule for researchers in enzyme kinetics, fungal genetics, and biofuel development.

These application notes provide a comprehensive overview of the use of this compound as a substrate for glycosidases, including detailed experimental protocols, quantitative data from various studies, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Kinetic Parameters of β-Glucosidases with Sophorose

The following tables summarize the kinetic parameters of various β-glucosidases when acting on sophorose and other relevant substrates. This data allows for a comparative analysis of enzyme efficiency and substrate specificity.

Table 1: Apparent Michaelis-Menten Constants (Km) of β-Glucosidases for Various Substrates

Enzyme SourceSubstrateApparent Km (mM)Reference
Paecilomyces thermophilaSophorose1.06[1]
p-nitrophenyl-β-D-glucopyranoside (pNPG)0.26[1]
Cellobiose0.65[1]
Gentiobiose0.77[1]
Talaromyces amestolkiaep-nitrophenyl-β-D-glucopyranoside (pNPG)3.36 ± 0.7[2]
Aspergillus nigerCellobiose0.57[3]
Trichoderma reesei BGL1Cellobiose0.38[3]

Table 2: Specific Activity of a β-Glucosidase from Talaromyces amestolkiae

SubstrateSpecific Activity (U/mg)
Sophorose535.82 ± 15.83
Cellobiose110.27 ± 4.38

Note: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under the specified conditions.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound as a substrate for β-glucosidases.

Protocol 1: Determination of β-Glucosidase Activity using this compound and a Coupled Glucose Oxidase Assay

This protocol describes a continuous spectrophotometric assay to determine the activity of a β-glucosidase by measuring the rate of glucose released from the hydrolysis of sophorose. The released glucose is subsequently oxidized by glucose oxidase, producing hydrogen peroxide, which is then used by horseradish peroxidase to oxidize a chromogenic substrate.

Materials:

  • This compound

  • β-glucosidase enzyme preparation

  • Glucose Oxidase (GOx) from Aspergillus niger

  • Horseradish Peroxidase (HRP)

  • Chromogenic peroxidase substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or o-dianisidine)

  • Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0) or other suitable buffer for the specific β-glucosidase

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

  • Glucose standard solution (for calibration curve)

Procedure:

  • Preparation of Reagents:

    • Sophorose Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in the assay buffer.

    • Coupled Enzyme Mix: Prepare a fresh mixture containing glucose oxidase (e.g., 10 U/mL), horseradish peroxidase (e.g., 5 U/mL), and the chromogenic substrate in the assay buffer. The concentration of the chromogenic substrate will depend on the specific one being used.

    • Enzyme Dilutions: Prepare a series of dilutions of the β-glucosidase enzyme preparation in the assay buffer. The optimal dilution should result in a linear rate of product formation over the desired time course.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • X µL of assay buffer

      • Y µL of sophorose stock solution to achieve the desired final concentration.

      • Z µL of the coupled enzyme mix.

    • The total volume in each well should be consistent. Include control wells without the β-glucosidase enzyme (blank) and without the sophorose substrate.

  • Initiation of Reaction and Measurement:

    • Pre-incubate the microplate at the optimal temperature for the β-glucosidase for 5 minutes.

    • Initiate the reaction by adding A µL of the diluted β-glucosidase enzyme to each well.

    • Immediately start monitoring the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 405 nm for oxidized o-dianisidine or 415 nm for oxidized ABTS) over a set period (e.g., 10-30 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min) from the linear portion of the reaction curve.

    • Subtract the rate of the blank from the rates of the samples.

    • Generate a glucose standard curve by measuring the absorbance of known concentrations of glucose under the same assay conditions (substituting sophorose with glucose and omitting the β-glucosidase).

    • Convert the ΔAbs/min to the rate of glucose production (µmol/min) using the standard curve.

    • Calculate the specific activity of the β-glucosidase (U/mg) by dividing the rate of glucose production by the amount of enzyme (in mg) added to the assay.

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

This protocol outlines the procedure for determining the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of a β-glucosidase using this compound as the substrate.

Procedure:

  • Follow the procedure outlined in Protocol 1 .

  • Vary the concentration of this compound over a range that brackets the expected Km value (e.g., 0.1 x Km to 10 x Km). A typical range to start with could be from 0.1 mM to 20 mM.

  • For each sophorose concentration, determine the initial velocity (v₀) of the reaction in terms of µmol of glucose produced per minute.

  • Plot the initial velocity (v₀) against the sophorose concentration ([S]).

  • Analyze the data using non-linear regression to fit the Michaelis-Menten equation:

    • v₀ = (Vmax * [S]) / (Km + [S])

  • Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), to determine Km and Vmax from the intercepts and slope.

  • The catalytic constant (kcat), or turnover number, can be calculated if the enzyme concentration [E] is known:

    • kcat = Vmax / [E]

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in glycosidase research.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis reagents Prepare Reagents (Sophorose, Buffer, Enzyme) dilutions Prepare Enzyme Dilutions reagents->dilutions setup Assay Setup in Microplate dilutions->setup reaction Initiate Reaction setup->reaction measurement Kinetic Measurement (ΔAbs/time) reaction->measurement rate Calculate Initial Velocity (v₀) measurement->rate plot Michaelis-Menten Plot rate->plot kinetics Determine Kinetic Parameters (Km, Vmax) plot->kinetics

Caption: Experimental workflow for determining glycosidase kinetic parameters using sophorose.

sophorose_signaling_pathway cluster_cell Fungal Cell (e.g., Trichoderma reesei) cluster_nucleus Inside Nucleus sophorose Sophorose receptor Membrane Receptor (Putative) sophorose->receptor binds membrane Cell Membrane adenylate_cyclase Adenylate Cyclase receptor->adenylate_cyclase activates camp cAMP adenylate_cyclase->camp converts to atp ATP atp->adenylate_cyclase pka Protein Kinase A (PKA) camp->pka activates transcription_factors Transcription Factors (e.g., CRE1) pka->transcription_factors phosphorylates nucleus Nucleus cellulase_genes Cellulase Genes (e.g., cbh1, egl1) transcription_factors->cellulase_genes regulates transcription mrna mRNA cellulase_genes->mrna transcribed to cellulase_synthesis Cellulase Synthesis & Secretion mrna->cellulase_synthesis translated to

Caption: Sophorose-induced cellulase expression signaling pathway in Trichoderma reesei.[6][7]

Conclusion

This compound is an indispensable substrate for the detailed study of β-glucosidases and a critical signaling molecule for inducing cellulase production in industrially relevant fungi. The protocols and data presented here provide a solid foundation for researchers to characterize novel glycosidases, investigate enzyme kinetics, and explore the regulatory networks governing cellulase expression. Understanding these fundamental aspects is crucial for advancing applications in biofuel production, bioremediation, and the development of novel enzymatic processes.

References

Application Notes and Protocols: Sophorose in Biofuel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient conversion of lignocellulosic biomass into biofuels is a cornerstone of renewable energy research. A significant bottleneck in this process is the high cost of cellulolytic enzymes required to break down complex plant polysaccharides into fermentable sugars. Sophorose (2-O-β-D-glucopyranosyl-D-glucose), a disaccharide, has been identified as a highly potent natural inducer of cellulase (B1617823) gene expression in filamentous fungi, particularly in industrially relevant strains of Trichoderma reesei.[1][2][3] Its application in biofuel research focuses on enhancing cellulase production to improve the efficiency and economic viability of biomass hydrolysis.

Sophorose is capable of inducing cellulase synthesis at concentrations significantly lower than other common inducers like lactose (B1674315) or cellobiose (B7769950), exhibiting an induction capacity that can be over 200 to 2500 times higher.[1][3][4] However, the prohibitive cost of pure sophorose has historically limited its large-scale industrial application.[1][4] Current research is actively exploring cost-effective methods for sophorose production, including enzymatic synthesis from glucose and its generation as a byproduct from other industrial processes.[4][5][6]

These notes provide an overview of the application of sophorose in biofuel research, including its mechanism of action, quantitative effects on cellulase production, and detailed experimental protocols for its use in enhancing enzymatic hydrolysis of lignocellulosic biomass.

Data Presentation: Efficacy of Sophorose and Sophorose-Containing Mixtures as Cellulase Inducers

The following tables summarize quantitative data from various studies on the effectiveness of sophorose and sophorose-containing mixtures in inducing cellulase production in Trichoderma reesei, a key organism in industrial biofuel production.[1][4]

InducerFold Increase in Cellulase Activity (Compared to Control)Fungal StrainReference
Glucose-Sophorose Mixture (MGS)1.64 (vs. Lactose)Trichoderma reesei[4]
Glucose-Sophorose Mixture (MGS)5.26 (vs. Cellobiose)Trichoderma reesei[4]
Lactose (in CEL1B knockout strain)1.52 (52.4% increase vs. wild type)T. reesei Rut C30 ΔCEL1B[1]
Glucose-Sophorose Mixture (MGD)0.74 (25.7% decrease vs. wild type)T. reesei Rut C30 ΔCEL1B[1]
Glucose-Disaccharide Mixture (MGDC)1.85 (vs. Lactose)Trichoderma reesei[7]

Table 1: Comparative Cellulase Induction by Sophorose and Other Inducers.

ParameterValueConditionsReference
Cellulase Titer90.3 FPU/mLT. reesei Rut C30 induced with a biocatalytically prepared glucose-sophorose mixture (MGD).[1]
Cellulase Productivity188.38 FPU/L/hT. reesei induced with a mixture of glucose and disaccharides (MGDC) containing sophorose.[5]
Glucose Yield96.04%Hydrolysis of NaOH-pretreated corn stover using crude enzyme from MGS-induced culture.[4]

Table 2: Quantitative Outcomes of Sophorose-Induced Cellulase Production and Application.

Signaling Pathway for Sophorose-Mediated Cellulase Induction

Sophorose acts as a signaling molecule, initiating a cascade of events that leads to the transcription of cellulase-encoding genes. The proposed mechanism involves the uptake of sophorose by the fungal cell, which then triggers an intracellular signaling pathway. While the complete pathway is still under investigation, evidence points to the involvement of a β-diglucoside permease for uptake and the secondary messenger cyclic AMP (cAMP) in regulating gene expression.[8][9] Sophorose has a dual regulatory role: it induces cellulase expression and represses the production of β-glucosidase, an enzyme that would otherwise hydrolyze sophorose, thus prolonging the induction signal.[10]

G cluster_extracellular Extracellular Space cluster_cell Fungal Cell Sophorose Sophorose Permease β-diglucoside Permease Sophorose->Permease Uptake Sophorose_in Intracellular Sophorose Permease->Sophorose_in Adenylate_cyclase Adenylate Cyclase Sophorose_in->Adenylate_cyclase Activates Beta_Glucosidase_Repression β-glucosidase Repression Sophorose_in->Beta_Glucosidase_Repression Induces Repression cAMP cAMP Adenylate_cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription_Factors Transcription Factors (e.g., XYR1, ACE3) PKA->Transcription_Factors Activates Cellulase_Genes Cellulase Genes (e.g., cel7a, cel6a) Transcription_Factors->Cellulase_Genes Binds to Promoter Cellulase_mRNA Cellulase mRNA Cellulase_Genes->Cellulase_mRNA Transcription Cellulase_Enzymes Cellulase Enzymes Cellulase_mRNA->Cellulase_Enzymes Translation Extracellular Space Extracellular Space Cellulase_Enzymes->Extracellular Space Secretion

Sophorose-mediated cellulase induction pathway in Trichoderma reesei.

Experimental Protocols

Protocol 1: Preparation of Sophorose Inducer Solution from Sophorolipids

This protocol describes a cost-effective method for producing a sophorose-containing inducer solution by the controlled acid hydrolysis of sophorolipids, which can be produced microbially.[6][11]

Materials:

  • Sophorolipids (in acid form)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Reaction vessel with reflux condenser and stirring capability

  • Heating mantle or oil bath

  • pH meter

  • HPLC system for sugar analysis

Procedure:

  • Prepare an aqueous solution of sophorolipids at a concentration of 200-250 g/L in the reaction vessel.[11]

  • Slowly add concentrated sulfuric acid to the solution while stirring to achieve a final acid concentration of 0.25% to 1% relative to the weight of the sophorolipids.[11]

  • Heat the mixture to 100°C under reflux with continuous stirring for 12-16 hours.[11] This step hydrolyzes the sophorolipids into sophorose, glucose, and a lipid fraction.

  • After cooling, separate the aqueous phase containing the sugars from the lipid-containing oily phase.

  • Analyze the concentrations of sophorose and glucose in the aqueous phase using HPLC. A typical result yields a mixture with approximately 10.3 g/L sophorose and 16.6 g/L glucose.[11]

  • The resulting aqueous solution of glucose and sophorose can be used directly as an inducer in fermentation media.

Protocol 2: Induction of Cellulase Production in Trichoderma reesei

This protocol outlines the steps for inducing cellulase production in T. reesei using a sophorose-containing mixture as the primary inducer.

Materials:

  • Trichoderma reesei strain (e.g., Rut C30)

  • Basal fermentation medium (containing salts, nitrogen source, and trace elements)

  • Inducer solution (e.g., the glucose-sophorose mixture from Protocol 1, or a commercially prepared mixture)

  • Shake flasks or bioreactor

  • Incubator shaker

  • Centrifuge

Procedure:

  • Prepare the basal fermentation medium and sterilize it by autoclaving.

  • Inoculate the sterile medium with T. reesei spores or mycelia.

  • Grow the culture for 24-48 hours to establish biomass.

  • Add the sterile-filtered sophorose-containing inducer solution to the culture. A typical final concentration might be 10 g/L of the inducer mixture.[1]

  • Continue the fermentation for an additional 60-120 hours under optimal conditions for T. reesei (e.g., 28-30°C, 200 rpm).[1][5]

  • Monitor cellulase activity periodically by taking samples from the culture.

  • After the fermentation period, harvest the culture broth by centrifugation to separate the mycelia from the crude enzyme supernatant.

  • The supernatant, rich in cellulases, can be used directly for biomass hydrolysis or purified for further analysis.

Protocol 3: Enzymatic Hydrolysis of Lignocellulosic Biomass for Biofuel Production

This protocol details the use of the sophorose-induced crude enzyme solution to hydrolyze pretreated lignocellulosic biomass, a critical step in biofuel production.

Materials:

  • Pretreated lignocellulosic biomass (e.g., NaOH-pretreated corn stover, dilute acid-pretreated wood chips).[4][12]

  • Crude cellulase supernatant (from Protocol 2).

  • Commercial β-glucosidase (optional, to prevent cellobiose inhibition).[4][13]

  • Sodium citrate (B86180) buffer (e.g., 50 mM, pH 4.8-5.2).[12]

  • Shaking incubator or hydrolysis reactor.

  • HPLC system for analysis of released sugars (glucose, xylose).

Procedure:

  • Prepare a slurry of the pretreated biomass in the citrate buffer at a specific solids loading (e.g., 5-15% w/v).[4]

  • Add the crude cellulase supernatant to the biomass slurry at a defined enzyme loading [e.g., 15 filter paper units (FPU) per gram of glucan].

  • If necessary, supplement the reaction with β-glucosidase to enhance the conversion of cellobiose to glucose.[4][13]

  • Incubate the hydrolysis reaction at a controlled temperature (e.g., 50°C) with agitation (e.g., 150-200 rpm) for 48-72 hours.[12]

  • Take samples at regular intervals and analyze the concentration of released glucose and other sugars using HPLC.

  • The resulting sugar-rich hydrolysate can then be fermented by yeast or bacteria to produce ethanol (B145695) or other biofuels.

G cluster_upstream Upstream Processing cluster_midstream Core Process cluster_downstream Downstream Processing Biomass Lignocellulosic Biomass Pretreatment Pretreatment (e.g., NaOH, Dilute Acid) Biomass->Pretreatment Hydrolysis Enzymatic Hydrolysis (Protocol 3) Pretreatment->Hydrolysis Pretreated Biomass Induction Cellulase Induction with Sophorose (Protocol 2) Induction->Hydrolysis Crude Cellulase Enzymes Fermentation Fermentation (e.g., by Yeast) Hydrolysis->Fermentation Fermentable Sugars Distillation Distillation & Purification Fermentation->Distillation Fermented Broth Biofuel Biofuel (e.g., Ethanol) Distillation->Biofuel

Experimental workflow for biofuel production using sophorose-induced cellulases.

Conclusion

Sophorose remains a benchmark inducer for cellulase production, offering significant potential to enhance the efficiency of biofuel manufacturing from lignocellulosic feedstocks. While the cost of pure sophorose is a significant hurdle, ongoing research into alternative production methods, such as the hydrolysis of sophorolipids or synthesis from glucose, is paving the way for its broader application. The protocols and data presented here provide a framework for researchers to harness the potent inducing capabilities of sophorose, thereby contributing to the advancement of more economically viable biofuel production technologies.

References

Application Notes and Protocols for the Enzymatic Synthesis of Sophorose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is a molecule of significant interest in biotechnology and pharmaceutical research.[1][2] It is recognized as a potent inducer of cellulase (B1617823) production in fungi such as Trichoderma reesei, a critical process in the conversion of biomass to biofuels and other valuable biochemicals.[1][3][4][5] Additionally, sophorose is a key structural component of sophorolipids, a class of biosurfactants with antimicrobial, anticancer, and immunomodulatory properties that are being explored for various therapeutic applications.[6][7]

Traditionally, the high cost and low availability of pure sophorose have limited its widespread use in research and industrial applications.[1] This document provides detailed application notes and protocols for a highly efficient, one-pot enzymatic synthesis of sophorose from the inexpensive and readily available substrates, sucrose (B13894) and glucose. This method offers a cost-effective and scalable solution for producing high-purity sophorose for a range of applications.

Principle of the Method

The synthesis is achieved through a one-pot reaction utilizing three key enzymes:

  • Sucrose Phosphorylase (SP) from Leuconostoc mesenteroides (LmSP)

  • 1,2-β-Oligoglucan Phosphorylase (SOGP) from Enterococcus italicus (EiSOGP)

  • Exo-β-1,2-glucooligosaccharide Sophorohydrolase (SGH) from Parabacteroides distasonis (BDI_3064)

The enzymatic cascade begins with sucrose phosphorylase catalyzing the conversion of sucrose and inorganic phosphate (B84403) into fructose (B13574) and α-D-glucose-1-phosphate (α-Glc-1P). Subsequently, 1,2-β-oligoglucan phosphorylase utilizes α-Glc-1P as a donor and glucose as an acceptor to synthesize 1,2-β-oligoglucans. These oligoglucans are then hydrolyzed by exo-β-1,2-glucooligosaccharide sophorohydrolase to yield sophorose. This cycle is repeated, leading to the accumulation of sophorose in the reaction mixture.[8]

Applications

  • Induction of Cellulase Production: Sophorose is a highly effective inducer of cellulase gene expression in filamentous fungi like Trichoderma reesei.[3][4][5] Researchers can use the synthesized sophorose to study the regulatory mechanisms of cellulase production, screen for hyper-producing fungal strains, and optimize conditions for industrial-scale cellulase manufacturing for the biofuel and biorefinery industries. A mixture of glucose and sophorose has been shown to be a particularly efficient inducer.[9]

  • Substrate for Glycosyltransferases and Glycoside Hydrolases: Pure sophorose serves as a valuable substrate for characterizing the activity and specificity of various carbohydrate-active enzymes.

  • Synthesis of Sophorolipids and Their Derivatives: Sophorose is a precursor for the synthesis of sophorolipids, which have applications in drug delivery, as antimicrobial agents, and in cosmetics.[6][7] The availability of enzymatically synthesized sophorose can facilitate research into novel sophorolipid-based drugs and formulations.

  • Prebiotic and Functional Food Research: Sophorose has been recognized for its potential prebiotic functions.[1] The described synthesis method allows for the production of sophorose for studies in gut microbiome modulation and the development of functional foods.

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of Sophorose

This protocol describes the optimized one-pot reaction for sophorose synthesis.

Materials:

  • Sucrose

  • Glucose

  • Sodium phosphate buffer (pH 7.0)

  • Sucrose Phosphorylase (LmSP)

  • 1,2-β-Oligoglucan Phosphorylase (EiSOGP)

  • Exo-β-1,2-glucooligosaccharide Sophorohydrolase (BDI_3064)

  • Dry yeast (Saccharomyces cerevisiae)

  • Deionized water

  • Reaction vessel (e.g., shaker flask)

  • Incubator shaker

  • Water bath or heat block

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction mixture with the final concentrations as detailed in Table 1. It is recommended to prepare a stock solution of the sodium phosphate buffer.

  • Enzyme Addition: Add the three enzymes to the reaction mixture at the concentrations specified in Table 1.

  • Incubation: Incubate the reaction mixture at 30°C for 48 hours with gentle agitation.[3][8][10][11][12][13]

  • Enzyme Inactivation: After the incubation period, terminate the reaction by heating the mixture at 95°C for 10 minutes.[1]

  • Monosaccharide Removal (Yeast Treatment): Cool the reaction mixture to 30°C. To remove the remaining glucose and the fructose byproduct, add dry yeast to the mixture (e.g., 2 grams for a 100 mL reaction volume). Incubate at 30°C for 2 hours with agitation.[1]

  • Yeast Removal: Centrifuge the mixture to pellet the yeast cells. Carefully decant the supernatant containing the sophorose.

  • Purification: The sophorose in the supernatant can be further purified by size-exclusion chromatography (see Protocol 2).

Table 1: Optimized Reaction Conditions for Sophorose Synthesis [3][8][10][11][12][13]

ComponentFinal Concentration
Sucrose250 mM
Glucose5 mM
Sodium Phosphate Buffer (pH 7.0)10 mM
Sucrose Phosphorylase (LmSP)5 µg/mL
1,2-β-Oligoglucan Phosphorylase (EiSOGP)20 µg/mL
Exo-β-1,2-glucooligosaccharide Sophorohydrolase (BDI_3064)50 µg/mL

Under these conditions, a sophorose yield of approximately 108 mM can be expected, with a final yield of around 45% based on the initial amount of sucrose.[3][8][10][11][12][13]

Protocol 2: Purification of Sophorose by Size-Exclusion Chromatography (SEC)

This protocol provides a general guideline for purifying sophorose from the reaction mixture after yeast treatment. The specific column and parameters should be optimized based on the available equipment.

Materials:

  • Supernatant from Protocol 1

  • Size-exclusion chromatography column (e.g., packed with a resin suitable for separating small molecules, like Sephadex G-25)

  • SEC system (pump, injector, detector, fraction collector)

  • Mobile phase (e.g., deionized water)

  • Standards for calibration (e.g., glucose, fructose, sucrose, sophorose)

Procedure:

  • Sample Preparation: Filter the supernatant from the yeast treatment step through a 0.22 µm filter to remove any remaining particulate matter.

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the column. The injection volume should be a small fraction of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions of the eluate.

  • Analysis of Fractions: Analyze the collected fractions for the presence of sophorose. This can be done using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or enzymatic assays.

  • Pooling and Concentration: Pool the fractions containing pure sophorose. The pooled fractions can be concentrated by methods such as rotary evaporation or lyophilization to obtain sophorose as a solid.

Data Presentation

The efficiency of the one-pot synthesis can be influenced by the initial concentrations of substrates and the amount of each enzyme used. The following table summarizes data from optimization experiments.

Table 2: Effect of Substrate and Enzyme Concentrations on Sophorose Production [8]

Condition No.Glucose (mM)Sucrose (mM)LmSP (µg/mL)EiSOGP (µg/mL)BDI_3064 (µg/mL)Sophorose (mM)
1510010010010085
225100100100100116
3100100100100100105
45250100100100129
525250100100100125
6100250100100100118
7550010010010080
82550010010010092
910050010010010098
1052505100100120
11525020100100128
12525010020100122
13525052050106
14 (Optimized) 5 250 5 20 50 108

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction One-Pot Synthesis cluster_purification Purification substrates Substrates (Sucrose, Glucose, Phosphate) reaction Incubation (30°C, 48h) substrates->reaction enzymes Enzymes (LmSP, EiSOGP, SGH) enzymes->reaction inactivation Heat Inactivation (95°C, 10 min) reaction->inactivation yeast Yeast Treatment (Monosaccharide Removal) inactivation->yeast sec Size-Exclusion Chromatography yeast->sec product Pure Sophorose sec->product

Caption: Workflow for the one-pot enzymatic synthesis of sophorose.

Sophorose-Induced Cellulase Signaling Pathway in T. reesei

G cluster_nucleus Inside Nucleus sophorose Sophorose receptor Membrane Receptor sophorose->receptor binds g_protein Heterotrimeric G-protein receptor->g_protein activates adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase activates camp cAMP adenylate_cyclase->camp produces pka Protein Kinase A (PKA) camp->pka activates transcription_factors Transcription Factors (e.g., XYR1, ACE3) pka->transcription_factors phosphorylates gene_expression Cellulase Gene Expression transcription_factors->gene_expression induces nucleus Nucleus cellulase Cellulase Secretion gene_expression->cellulase

Caption: Simplified signaling pathway for sophorose-induced cellulase production.

Safety and Handling

The enzymes and reagents used in this protocol are generally considered to be of low hazard. Sucrose phosphorylase from genetically modified E. coli has been evaluated and does not give rise to safety concerns under the intended conditions of use.[8][11] However, as with all laboratory procedures, standard safety precautions should be followed.

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals and enzymes before use.

  • Handle enzyme powders in a way that minimizes the generation of dust to avoid potential respiratory sensitization.

Alternative Methods

While the three-enzyme one-pot system is highly efficient, other enzymatic methods for sophorose synthesis exist:

  • Transglycosylation by β-Glucosidase: Some β-glucosidases can catalyze the condensation of glucose to form sophorose, among other disaccharides.[1] However, this method often results in a mixture of products, making purification challenging.[1]

  • Multifunctional Glycoside Hydrolase: A thermophilic glycoside hydrolase, CoGH1A, has been used for sophorose production from glucose via transglycosylation, reportedly achieving high productivity.[4]

This application note provides a comprehensive guide for the efficient synthesis of sophorose. The detailed protocols and supporting information are intended to empower researchers to produce this valuable disaccharide for a wide range of applications in biotechnology and drug development.

References

Application Note: Preparing Stock Solutions of Sophorose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond, is a key signaling molecule and a potent inducer of cellulase (B1617823) gene expression in various microorganisms, notably in the fungus Trichoderma reesei.[1][2][3][4][5] Its ability to stimulate the production of cellulolytic enzymes makes it a valuable tool in biofuel research, industrial biotechnology, and studies of enzymatic cellulose (B213188) degradation.[6][7] This document provides a detailed protocol for the preparation of Sophorose monohydrate stock solutions for use in these applications.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for accurate preparation and stable storage of stock solutions.

Table 1: Properties of this compound

PropertyValueReferences
Molecular Formula C₁₂H₂₂O₁₁·H₂O[8][9]
Molecular Weight 360.31 g/mol [9]
Appearance White crystalline powder[8]
Solubility in Water 50 mg/mL
Storage Temperature (Powder) -20°C[10]

Experimental Protocol: Preparation of a 50 mg/mL Aqueous Stock Solution

This protocol outlines the steps for preparing a 50 mg/mL stock solution of this compound in sterile, nuclease-free water.

3.1. Materials and Equipment

  • This compound (powder)

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filtration unit with a 0.22 µm filter

  • Sterile, nuclease-free microcentrifuge tubes for aliquoting

  • Pipettes and sterile filter tips

3.2. Procedure

  • Pre-warm Solvent: Allow the sterile, nuclease-free water to come to room temperature.

  • Weigh this compound: In a sterile conical tube, accurately weigh the desired amount of this compound. For example, to prepare 10 mL of a 50 mg/mL solution, weigh 500 mg of the powder.

  • Dissolution: Add a small volume of the sterile water to the tube (e.g., 5 mL for a 10 mL final volume). Vortex the mixture vigorously until the powder is completely dissolved. The solution should be clear and colorless.

  • Adjust Final Volume: Add sterile water to reach the final desired volume (e.g., 10 mL). Invert the tube several times to ensure homogeneity.

  • Sterile Filtration: To ensure the sterility of the stock solution, pass it through a 0.22 µm sterile filter into a new sterile conical tube.[11] This step is critical for applications involving cell culture.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[11]

  • Labeling: Clearly label each aliquot with the name of the compound ("this compound"), the concentration (50 mg/mL), the date of preparation, and your initials.

3.3. Storage and Stability

  • Short-term storage (up to 1 month): Store the aliquots at -20°C.[11]

  • Long-term storage (up to 6 months): For longer-term storage, it is recommended to store the aliquots at -80°C.[11]

  • Avoid Repeated Freeze-Thaw Cycles: Thaw an aliquot on ice before use and avoid refreezing.[11]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G A Weigh this compound B Add Sterile Water and Vortex to Dissolve A->B C Adjust to Final Volume B->C D Sterile Filter (0.22 µm) C->D E Aliquot into Sterile Tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for Sophorose Stock Solution Preparation.

Sophorose-Induced Cellulase Signaling Pathway

Sophorose is a potent inducer of cellulase gene expression in filamentous fungi like Trichoderma reesei. While the complete signaling cascade is complex and still under investigation, a simplified overview of the pathway is presented below. Sophorose is believed to be transported into the cell where it triggers a signaling cascade that leads to the activation of transcription factors, which in turn bind to the promoter regions of cellulase genes, initiating their transcription and subsequent enzyme secretion.

G cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_nucleus Sophorose_ext Sophorose Sophorose_int Sophorose Sophorose_ext->Sophorose_int Transport Membrane Cell Membrane Signaling Signaling Cascade Sophorose_int->Signaling TF_activation Transcription Factor Activation (e.g., XYR1, ACE3) Signaling->TF_activation TF_active Active Transcription Factors TF_activation->TF_active Nucleus Nucleus Promoter Cellulase Gene Promoters TF_active->Promoter Binds to Transcription Transcription (mRNA synthesis) Promoter->Transcription Initiates Translation Translation (Cellulase Synthesis) Transcription->Translation Secretion Cellulase Secretion Translation->Secretion

Caption: Sophorose-Induced Cellulase Gene Expression Pathway.

Safety Precautions

When handling this compound powder, it is recommended to use appropriate personal protective equipment (PPE), including eye shields and gloves. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This application note provides a comprehensive guide for the preparation and storage of this compound stock solutions. Adherence to this protocol will ensure the integrity and stability of the solution, leading to reproducible results in experiments involving cellulase induction and other applications. The provided diagrams offer a clear visualization of the experimental workflow and the underlying biological pathway.

References

Sophorose Monohydrate: A Potent Tool for Elucidating Carbohydrate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorose monohydrate, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, serves as a powerful and highly specific inducer of cellulolytic enzymes in various microorganisms, most notably the filamentous fungus Trichoderma reesei. Its ability to potently trigger the expression of cellulases, enzymes that break down cellulose (B213188), makes it an invaluable tool for researchers studying carbohydrate metabolism, enzyme regulation, and the development of biofuels. Furthermore, this compound is instrumental in investigating the kinetics of cellulolytic enzymes and understanding the intricate signaling pathways that govern their production. This document provides detailed application notes and experimental protocols for the effective use of this compound in these research areas.

Application Notes

This compound's primary application in carbohydrate metabolism research lies in its role as a gratuitous inducer of cellulase (B1617823) gene expression. Unlike cellulosic substrates, sophorose is a soluble, well-defined molecule that allows for precise and reproducible induction experiments.

Key Applications:

  • Induction of Cellulase and Hemicellulase (B13383388) Synthesis: Sophorose is recognized as one of the most potent natural inducers of cellulase and hemicellulase production in fungi like Trichoderma reesei.[1][2][3] Its high inducing activity, reported to be up to 2500 times that of cellobiose (B7769950), allows for the production of high titers of these enzymes for biochemical and industrial applications.[4]

  • Studying Gene Regulation and Signal Transduction: The well-defined chemical nature of sophorose facilitates the study of the molecular mechanisms underlying cellulase gene expression. Research has shown that sophorose-mediated induction involves a complex signaling cascade, including the uptake of sophorose by a specific β-diglucoside permease and the activation of a cyclic AMP (cAMP)-dependent signaling pathway.

  • Enzyme Kinetics and Characterization: By inducing high levels of cellulase expression, this compound provides a means to produce sufficient quantities of active enzymes for kinetic studies and characterization of their substrate specificity, optimal pH, and temperature.

  • Comparative Studies of Cellulase Inducers: Sophorose serves as a benchmark for evaluating the inducing capabilities of other compounds, such as lactose (B1674315) and cellobiose, aiding in the development of more cost-effective strategies for industrial cellulase production.[1][3]

  • Drug Development: Understanding the regulation of carbohydrate metabolism in fungi is crucial for the development of antifungal agents. Sophorose can be used as a tool to screen for compounds that interfere with fungal metabolic pathways.

Quantitative Data

The potency of this compound as a cellulase inducer is evident when compared to other commonly used inducers. The following tables summarize quantitative data on cellulase activity in Trichoderma reesei induced by sophorose and other substrates.

Table 1: Comparison of Cellulase Activity (Filter Paper Activity - FPA) with Different Inducers in Trichoderma reesei Rut C30.

Inducer (10 g/L)FPA (U/mL)Fold Increase vs. LactoseFold Increase vs. Cellobiose
MGS (Glucose-Sophorose Mixture)~1.81.645.26
Lactose~1.11.003.21
Cellobiose~0.340.311.00
Glucose~0.10.090.29

Data synthesized from Zhang et al. (2022).[1][3]

Table 2: Comparison of Endoglucanase (CMCase) Activity with Different Inducers in Trichoderma reesei Rut C30.

Inducer (10 g/L)CMCase Activity (U/mL)Fold Increase vs. LactoseFold Increase vs. Cellobiose
MGS (Glucose-Sophorose Mixture)~5.81.513.19
Lactose~3.81.002.11
Cellobiose~1.80.471.00

Data synthesized from Zhang et al. (2022).[1]

Table 3: Comparison of β-glucosidase Activity with Different Inducers in Trichoderma reesei Rut C30.

Inducer (10 g/L)β-glucosidase Activity (U/mL)
MGS (Glucose-Sophorose Mixture)~0.45
Lactose~0.35
Cellobiose~0.25

Data synthesized from Zhang et al. (2022).[1]

Signaling Pathways and Experimental Workflows

Sophorose-Mediated Cellulase Induction Signaling Pathway

The induction of cellulase expression by sophorose in Trichoderma reesei is a tightly regulated process. Sophorose is first transported into the fungal cell by a specific, sophorose-inducible β-diglucoside permease. Once inside the cell, it triggers a signaling cascade that involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates and activates transcription factors responsible for the expression of cellulase genes.

sophorose_signaling_pathway cluster_nucleus Nucleus sophorose Sophorose (extracellular) permease β-diglucoside Permease sophorose->permease Uptake sophorose_intra Sophorose (intracellular) permease->sophorose_intra ac Adenylate Cyclase (ACY1) sophorose_intra->ac Activates camp cAMP ac->camp atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates tf Transcription Factors (e.g., XYR1) pka->tf Phosphorylates & Activates nucleus Nucleus tf->nucleus cellulase_genes Cellulase Genes tf->cellulase_genes Binds to promoter mrna mRNA cellulase_genes->mrna Transcription cellulase Cellulase Enzymes mrna->cellulase Translation

Caption: Sophorose-induced cellulase expression pathway.

General Experimental Workflow for Studying Cellulase Induction

The following diagram outlines a typical workflow for investigating the induction of cellulase production in Trichoderma reesei using this compound.

experimental_workflow start Start: T. reesei spore suspension preculture Pre-culture in biomass-generating medium (e.g., with glucose) start->preculture harvest Harvest and wash mycelia preculture->harvest induction Transfer to induction medium containing this compound harvest->induction incubation Incubate under controlled conditions (time course) induction->incubation sampling Collect culture supernatant at different time points incubation->sampling enzyme_assay Enzyme Activity Assays (FPase, CMCase, β-glucosidase) sampling->enzyme_assay data_analysis Data Analysis and Comparison enzyme_assay->data_analysis end End: Characterize cellulase production profile data_analysis->end

Caption: Workflow for cellulase induction and analysis.

Experimental Protocols

Protocol 1: Cellulase Production in Trichoderma reesei Induced by this compound

This protocol describes the induction of cellulase production in T. reesei using this compound as the inducer.

Materials:

  • Trichoderma reesei strain (e.g., RUT C30)

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water

  • Mandels' Andreotti Medium (see composition below)

  • This compound (sterile solution)

  • Glucose (sterile solution)

  • Shaking incubator

  • Centrifuge and sterile centrifuge tubes

  • Sterile filtration unit (0.45 µm)

Mandels' Andreotti Medium Composition (per liter):

ComponentConcentration
KH₂PO₄2.0 g
(NH₄)₂SO₄1.4 g
Urea0.3 g
MgSO₄·7H₂O0.3 g
CaCl₂·2H₂O0.3 g
Peptone1.0 g
Tween® 802.0 mL
Trace element solution1.0 mL

Trace Element Solution (per 100 mL):

ComponentConcentration
FeSO₄·7H₂O500 mg
MnSO₄·H₂O160 mg
ZnSO₄·7H₂O140 mg
CoCl₂·6H₂O200 mg

Procedure:

  • Spore Suspension Preparation:

    • Grow the T. reesei strain on PDA plates at 28°C for 7-10 days until sporulation is abundant.

    • Harvest the spores by adding 10 mL of sterile distilled water to the plate and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁷ spores/mL with sterile distilled water.

  • Pre-culture for Biomass Production:

    • Inoculate 100 mL of Mandels' Andreotti medium containing 2% (w/v) glucose as the carbon source with 1 mL of the spore suspension in a 250 mL Erlenmeyer flask.

    • Incubate at 28°C in a shaking incubator at 200 rpm for 48 hours.

  • Induction of Cellulase Production:

    • Harvest the mycelia from the pre-culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Wash the mycelia twice with sterile distilled water to remove any residual glucose.

    • Resuspend the mycelia in 100 mL of Mandels' Andreotti medium lacking a carbon source.

    • Add sterile this compound solution to a final concentration of 1 mM.

    • Incubate at 28°C in a shaking incubator at 200 rpm.

  • Sample Collection and Enzyme Harvesting:

    • Collect 1 mL aliquots of the culture supernatant at various time points (e.g., 0, 12, 24, 48, 72, 96, and 120 hours) for time-course analysis.

    • After the desired induction period (e.g., 120 hours), harvest the entire culture supernatant by centrifugation at 10,000 x g for 15 minutes at 4°C.

    • Sterile-filter the supernatant through a 0.45 µm filter to obtain the crude enzyme solution.

    • Store the crude enzyme solution at 4°C for immediate use or at -20°C for long-term storage.

Protocol 2: Determination of Cellulase Activity

A. Filter Paper Activity (FPA) Assay (Total Cellulase Activity)

This assay measures the overall cellulase activity, representing the synergistic action of endoglucanases and exoglucanases.

Materials:

  • Whatman No. 1 filter paper strips (1 x 6 cm)

  • 50 mM Sodium citrate (B86180) buffer (pH 4.8)

  • Crude enzyme solution (appropriately diluted)

  • Dinitrosalicylic acid (DNS) reagent

  • Glucose standard solutions (0-10 mg/mL)

  • Spectrophotometer

Procedure:

  • Place a filter paper strip into a test tube.

  • Add 1.0 mL of 50 mM sodium citrate buffer (pH 4.8).

  • Add 0.5 mL of the diluted crude enzyme solution.

  • Incubate the reaction mixture at 50°C for 60 minutes.

  • Stop the reaction by adding 3.0 mL of DNS reagent.

  • Boil the tubes for 5 minutes, then cool to room temperature.

  • Add 20 mL of distilled water and measure the absorbance at 540 nm.

  • Prepare a standard curve using glucose solutions.

  • One unit of FPA is defined as the amount of enzyme that releases 1 µmol of glucose equivalent per minute under the assay conditions.

B. Carboxymethyl Cellulase (CMCase) Assay (Endoglucanase Activity)

This assay specifically measures the activity of endoglucanases.

Materials:

  • 1% (w/v) Carboxymethyl cellulose (CMC) in 50 mM sodium citrate buffer (pH 4.8)

  • Crude enzyme solution (appropriately diluted)

  • DNS reagent

  • Glucose standard solutions

  • Spectrophotometer

Procedure:

  • Mix 0.5 mL of the diluted enzyme solution with 0.5 mL of 1% CMC solution.

  • Incubate at 50°C for 30 minutes.

  • Stop the reaction by adding 3.0 mL of DNS reagent.

  • Boil, cool, and measure the absorbance at 540 nm as described for the FPA assay.

  • Calculate the enzyme activity based on the glucose standard curve.

  • One unit of CMCase activity is defined as the amount of enzyme that releases 1 µmol of glucose equivalent per minute.

C. β-glucosidase Activity Assay

This assay measures the activity of β-glucosidases, which hydrolyze cellobiose to glucose.

Materials:

  • 1 mM p-nitrophenyl-β-D-glucopyranoside (pNPG) in 50 mM sodium citrate buffer (pH 4.8)

  • Crude enzyme solution (appropriately diluted)

  • 1 M Sodium carbonate (Na₂CO₃) solution

  • p-nitrophenol (pNP) standard solutions

  • Spectrophotometer

Procedure:

  • Mix 0.25 mL of the diluted enzyme solution with 0.25 mL of 1 mM pNPG solution.

  • Incubate at 50°C for 30 minutes.

  • Stop the reaction by adding 0.5 mL of 1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm.

  • Prepare a standard curve using pNP solutions.

  • One unit of β-glucosidase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.

References

Application Notes: One-Pot Enzymatic Synthesis of Sophorose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is a molecule of significant interest in various fields, including biotechnology and drug development. It is a known powerful inducer of cellulase (B1617823) production in fungi such as Trichoderma reesei, making it valuable for the biofuel industry.[1] Additionally, sophorose serves as a precursor for the synthesis of sophorolipids, a class of biosurfactants with potential applications in pharmaceuticals and cosmetics. This document provides detailed protocols for a highly efficient one-pot enzymatic synthesis of sophorose, along with methods for its purification and analysis.

Principle of the One-Pot Synthesis

The one-pot enzymatic synthesis of sophorose from inexpensive and readily available substrates like sucrose (B13894) and glucose offers a significant advantage over traditional chemical synthesis methods, which often involve multiple steps and the use of protecting groups. The method described here utilizes a cascade of three enzymes to achieve a high yield of sophorose in a single reaction vessel.

The key enzymes and their roles are:

  • Sucrose Phosphorylase (SP): Catalyzes the phosphorolysis of sucrose to produce α-D-glucose-1-phosphate (G1P) and fructose.

  • 1,2-β-Oligoglucan Phosphorylase (OP): Utilizes G1P as a donor to transfer glucose units to an acceptor molecule, forming β-1,2-glucosidic bonds. Glucose serves as the initial acceptor, and the resulting sophorose can be further elongated.

  • exo-β-1,2-Glucooligosaccharide Sophorohydrolase (SH): Specifically hydrolyzes longer 1,2-β-glucooligosaccharides back to sophorose, thereby increasing the final product yield.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from the optimized one-pot enzymatic synthesis of sophorose.

ParameterValueReference
Starting Substrates Sucrose (250 mM), Glucose (5 mM)[1]
Enzymes Sucrose Phosphorylase, 1,2-β-Oligoglucan Phosphorylase, exo-β-1,2-Glucooligosaccharide Sophorohydrolase[1]
Reaction Time 48 hours[1]
Temperature 30°C[1]
Sophorose Yield (Concentration) 108 mM[1]
Sophorose Yield (Mass) 3.7 g per 100 mL reaction[1]
Final Yield (after purification) 45% (based on sucrose)[1]
Productivity (alternative method) 9.47 g/L/h (using a multifunctional glycoside hydrolase)[2]

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of Sophorose

Materials:

  • Sucrose

  • Glucose

  • Sodium Phosphate Buffer (pH 7.0)

  • Sucrose Phosphorylase (e.g., from Leuconostoc mesenteroides)

  • 1,2-β-Oligoglucan Phosphorylase (e.g., from Enterococcus italicus)

  • exo-β-1,2-Glucooligosaccharide Sophorohydrolase (e.g., from Parabacteroides distasonis)

  • Sterile, purified water

  • Incubator shaker

Procedure:

  • Prepare a 100 mL reaction mixture in a sterile flask containing:

    • 250 mM Sucrose (8.56 g)

    • 5 mM Glucose (0.09 g)

    • 10 mM Sodium Phosphate Buffer (pH 7.0)

  • Add the enzymes to the following final concentrations:

    • Sucrose Phosphorylase: 5 µg/mL

    • 1,2-β-Oligoglucan Phosphorylase: 20 µg/mL

    • exo-β-1,2-Glucooligosaccharide Sophorohydrolase: 50 µg/mL

  • Incubate the reaction mixture at 30°C for 48 hours with gentle agitation.[1]

  • After 48 hours, terminate the reaction by heating the mixture at 95°C for 10 minutes to inactivate the enzymes.[1]

Protocol 2: Purification of Sophorose

Materials:

  • Reaction mixture from Protocol 1

  • Dry yeast

  • Centrifuge and appropriate tubes

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Elution buffer (e.g., deionized water)

  • Fraction collector

  • Freeze-dryer

Procedure:

  • Yeast Treatment: To remove remaining monosaccharides (glucose and fructose), add 2 g of dry yeast to the 100 mL reaction mixture. Incubate at 30°C for 2 hours.[1]

  • Centrifugation: Centrifuge the mixture to pellet the yeast cells. Carefully collect the supernatant containing sophorose.

  • Size-Exclusion Chromatography:

    • Equilibrate the size-exclusion chromatography column with deionized water.

    • Load the supernatant onto the column.

    • Elute the sample with deionized water at a constant flow rate.

    • Collect fractions using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions for the presence of sophorose using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) (see Protocol 3).

  • Pooling and Lyophilization: Pool the fractions containing pure sophorose and freeze-dry to obtain a white powder.

Protocol 3: HPLC Analysis of Sophorose

Materials:

  • Purified sophorose sample

  • Sophorose standard

  • HPLC system with a refractive index (RI) detector

  • Amine-based column (e.g., Shodex Asahipak NH2P-50 4E)

  • Mobile phase: Acetonitrile/Water (e.g., 75:25 v/v)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the sophorose sample and standard in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the samples through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Amine-based column

    • Mobile Phase: Acetonitrile/Water (isocratic)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: Refractive Index (RI)

    • Injection Volume: 10-20 µL

  • Analysis: Inject the sophorose standard to determine its retention time. Inject the purified sample and compare the retention time with the standard to confirm the presence of sophorose. Quantify the sophorose concentration by comparing the peak area with a calibration curve generated from standards of known concentrations.

Visualizations

One_Pot_Sophorose_Synthesis Sucrose Sucrose Fructose Fructose Sucrose:e->Fructose:w G1P α-D-glucose-1-phosphate Sucrose->G1P:w + Pi Glucose Glucose Pi Pi Oligosaccharides 1,2-β-Oligosaccharides G1P->Oligosaccharides:n + Glucose (acceptor) Sophorose Sophorose Sophorose->Oligosaccharides:w Oligosaccharides->Sophorose:e SP Sucrose Phosphorylase OP 1,2-β-Oligoglucan Phosphorylase SH exo-β-1,2-Glucooligosaccharide Sophorohydrolase

Caption: One-pot enzymatic synthesis of sophorose.

Sophorose_Signaling_Pathway Sophorose Sophorose Membrane Cell Membrane Sophorose->Membrane inducer uptake AC Adenylate Cyclase Membrane->AC activates cAMP cAMP AC->cAMP catalyzes conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates TF Transcription Factors PKA->TF phosphorylates Cellulase_Genes Cellulase Genes TF->Cellulase_Genes activates transcription Cellulase_Expression Cellulase Expression Cellulase_Genes->Cellulase_Expression

Caption: Sophorose-induced cellulase expression signaling.

Applications in Research and Drug Development

  • Induction of Cellulase Production: Sophorose is a highly potent inducer of cellulase gene expression in filamentous fungi like Trichoderma reesei.[3] This property is extensively utilized in the biotechnology industry to enhance the production of cellulases for the conversion of lignocellulosic biomass into biofuels and other valuable biochemicals. The signaling pathway for this induction is believed to involve the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and downstream transcription factors.[4]

  • Precursor for Sophorolipid Synthesis: Sophorose is the hydrophilic moiety of sophorolipids, a class of glycolipid biosurfactants produced by certain yeasts. Sophorolipids exhibit a range of biological activities, including antimicrobial, anticancer, and immunomodulatory properties, making them attractive candidates for drug development and as active ingredients in cosmetic formulations.

  • Prebiotic Potential: As a disaccharide, sophorose has potential applications as a prebiotic, selectively promoting the growth of beneficial gut bacteria.

  • Research Tool: Sophorose serves as a valuable tool in carbohydrate chemistry and enzymology as a specific substrate for studying the activity and kinetics of β-glucosidases and other glycoside hydrolases.

Conclusion

The one-pot enzymatic synthesis of sophorose provides a straightforward, efficient, and scalable method for producing this valuable disaccharide. The detailed protocols and application notes presented here offer a comprehensive guide for researchers and professionals in the fields of biotechnology and drug development to harness the potential of sophorose in their respective areas of interest. The use of enzymatic cascades not only simplifies the production process but also aligns with the principles of green chemistry, offering a sustainable alternative to conventional chemical synthesis.

References

Application Notes and Protocols for a Sophorose-Based Biosensor System

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of Sophorose in Developing Biosensors

Audience: Researchers, scientists, and drug development professionals.

Note: Direct applications of sophorose as a primary recognition element in biosensors are not widely documented. The following application notes and protocols describe a proposed system that leverages the well-established role of sophorose as a potent inducer of cellulase (B1617823) expression. This hypothetical biosensor is designed for the sensitive detection of cellulase activity, which is crucial in biofuel research, industrial enzyme development, and studying microbial interactions.

Introduction: A Sophorose-Induced System for Cellulase Detection

Cellulases are a class of enzymes critical for the breakdown of cellulose (B213188), the most abundant biopolymer on Earth. The ability to sensitively and rapidly quantify cellulase activity is essential for various biotechnological applications. Sophorose, a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond, is known to be the most powerful natural inducer of cellulase gene expression in many fungi, such as Trichoderma reesei.[1][2] Its inducing capability can be over 2500 times greater than that of cellobiose.[2]

This document outlines a conceptual framework and methodology for an electrochemical biosensor designed to measure cellulase activity. The system operates on a two-part principle:

  • Sophorose-Induced Cellulase Production: A sample containing a cellulase-producing microorganism is treated with sophorose to induce the expression and secretion of cellulase.

  • Electrochemical Detection of Cellulase Activity: The induced cellulase is then quantified using a specially designed electrode. The electrode is modified with a nitrocellulose film, which acts as an insulating layer.[3][4] Cellulase in the sample digests this film, leading to an increase in the electrode's permeability and electrochemically active surface area. This change is measured by monitoring the signal from a soluble redox indicator, such as ferricyanide (B76249), resulting in a signal that is proportional to the cellulase activity.[3]

This approach offers a highly sensitive method for assessing the potential of microbial strains for cellulase production or for screening compounds that may enhance or inhibit this process.

Data Presentation: Hypothetical Performance Characteristics

The following table summarizes the projected quantitative performance data for the proposed sophorose-induced cellulase biosensor. These values are based on typical performance characteristics of similar electrochemical biosensors.[3][4][5]

Parameter Hypothetical Value Notes
Sophorose Induction Concentration 0.1 - 10 µMEffective range for inducing cellulase expression in T. reesei.[6][7]
Linear Detection Range 1 x 10⁻⁸ U/mL - 1 x 10⁻⁵ U/mLExpected linear relationship between cellulase activity and electrochemical signal.
Limit of Detection (LOD) 5 x 10⁻⁹ U/mLProjected sensitivity, significantly lower than standard optical assays.[3]
Response Time 5 - 10 minutesFor the electrochemical detection step following a standardized induction period.
Specificity High for cellulolytic activityThe sensor measures the enzymatic breakdown of a cellulose derivative.
Interference MinimalPotential interference from other cellulase-inducing sugars (e.g., lactose, cellobiose) is negligible due to the high potency of sophorose.[1][2]
Operational Stability ~20-30 assays per electrodeDependant on the stability of the nitrocellulose film and electrode surface.
Storage Stability 4 weeks at 4°CFor pre-fabricated, unmodified electrodes.

Signaling Pathway and Experimental Workflow

Signaling Pathway: Sophorose Induction of Cellulase

The diagram below illustrates the simplified signaling pathway for sophorose-mediated induction of cellulase gene expression in a fungal cell. Sophorose enters the cell and interacts with regulatory proteins, leading to the transcription and translation of cellulase genes.

sophorose_induction_pathway cluster_extracellular Extracellular Space cluster_cell Fungal Cell Sophorose_ext Sophorose Sophorose_int Sophorose Sophorose_ext->Sophorose_int Transport Regulatory_Proteins Regulatory Proteins Sophorose_int->Regulatory_Proteins Activates Cellulase_Gene Cellulase Gene (DNA) Regulatory_Proteins->Cellulase_Gene Induces Transcription mRNA mRNA Cellulase_Gene->mRNA Transcription Cellulase_Enzyme Cellulase (Secreted) mRNA->Cellulase_Enzyme Translation Cellulase_Secreted Secreted Cellulase Cellulase_Enzyme->Cellulase_Secreted Secretion

Sophorose induction of cellulase gene expression.
Experimental Workflow

This diagram outlines the complete experimental workflow, from sample preparation to data analysis, for the cellulase activity assay.

experimental_workflow Start Start: Sample with Cellulase-Producing Microbe Induction 1. Induce with Sophorose (e.g., 1 µM, 2-4 hours) Start->Induction Preparation 2. Centrifuge to collect supernatant (contains cellulase) Induction->Preparation Incubation 4. Apply supernatant to electrode (5-10 min incubation) Preparation->Incubation Biosensor 3. Fabricate Nitrocellulose-Coated Graphite (B72142) Electrode Biosensor->Incubation Measurement 5. Perform Electrochemical Measurement (e.g., Square Wave Voltammetry in Ferricyanide solution) Incubation->Measurement Analysis 6. Analyze Signal Change (Correlates to Cellulase Activity) Measurement->Analysis End End: Quantified Cellulase Activity Analysis->End

Workflow for sophorose-induced cellulase biosensor assay.

Experimental Protocols

Protocol 1: Fabrication of Nitrocellulose-Modified Electrode

This protocol details the preparation of the working electrode for cellulase detection.

Materials:

  • Screen-printed graphite electrodes

  • Nitrocellulose solution (e.g., 1% in a suitable organic solvent)

  • Micropipette

  • Drying oven or nitrogen stream

Procedure:

  • Electrode Cleaning: Ensure the surface of the graphite electrode is clean and dry. If necessary, sonicate briefly in ethanol (B145695) and dry completely.

  • Nitrocellulose Coating: Using a micropipette, carefully drop-cast a small, precise volume (e.g., 5 µL) of the nitrocellulose solution onto the working area of the graphite electrode.[3][4]

  • Drying: Allow the solvent to evaporate completely, leaving a thin, uniform, insulating film of nitrocellulose. This can be done at room temperature, under a gentle stream of nitrogen, or in a low-temperature oven (e.g., 37°C) for 15-20 minutes.

  • Storage: The modified electrodes should be stored in a dry, cool place until use.

Protocol 2: Sophorose Induction and Sample Preparation

This protocol describes how to induce cellulase expression in a microbial culture.

Materials:

  • Microbial culture to be tested

  • Appropriate growth medium

  • Sophorose stock solution (e.g., 1 mM in sterile water)

  • Incubator shaker

  • Centrifuge

Procedure:

  • Culture Inoculation: Inoculate a fresh liquid medium with the microorganism of interest. Grow the culture to the desired cell density (e.g., mid-log phase).

  • Induction: Add sophorose from the stock solution to the culture to a final concentration of 0.1-10 µM.[6]

  • Incubation: Continue to incubate the culture under appropriate conditions (e.g., 28°C, 200 rpm) for a set induction period (e.g., 2-6 hours). This time should be optimized for the specific microbial strain.

  • Sample Collection: After induction, collect a sample of the culture.

  • Supernatant Separation: Centrifuge the culture sample (e.g., at 5000 x g for 10 minutes) to pellet the cells.

  • Enzyme Solution: Carefully collect the supernatant, which contains the secreted cellulase enzymes. This supernatant is the sample to be analyzed.

Protocol 3: Electrochemical Measurement of Cellulase Activity

This protocol outlines the final measurement step using the prepared electrode and sample.

Materials:

  • Nitrocellulose-modified electrode (from Protocol 1)

  • Induced supernatant sample (from Protocol 2)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 5.0)

  • Electrochemical workstation with a three-electrode setup (Working, Reference, Counter)

  • Electrochemical cell

  • Potassium ferricyanide ([Fe(CN)₆]³⁻) solution (e.g., 5 mM in phosphate buffer)

Procedure:

  • Baseline Measurement (Optional): To ensure the nitrocellulose film is insulating, run an initial electrochemical scan (e.g., Square Wave Voltammetry) of the modified electrode in the ferricyanide solution. A very low or negligible signal should be observed.[3]

  • Enzyme Incubation: Place a defined volume (e.g., 10 µL) of the induced supernatant onto the surface of the nitrocellulose-modified electrode.

  • Digestion: Allow the sample to incubate on the electrode surface for a fixed period (e.g., 5-10 minutes) at room temperature to allow the cellulase to digest the nitrocellulose film.

  • Washing: Gently rinse the electrode with phosphate buffer to remove the sample and any digested products.

  • Electrochemical Detection: Place the electrode into the electrochemical cell containing the potassium ferricyanide solution.

  • Signal Acquisition: Perform an electrochemical measurement (e.g., Square Wave Voltammetry). The digestion of the insulating nitrocellulose layer allows the ferricyanide to access the electrode surface, generating a current peak.

  • Data Analysis: The magnitude of the current signal is directly proportional to the amount of nitrocellulose digested, and therefore to the cellulase activity in the sample.[4]

  • Calibration: To obtain quantitative results, a calibration curve should be constructed by performing the assay with known concentrations of a standard cellulase solution. Plot the resulting current signal against the cellulase activity. The activity of the unknown sample can then be determined from this curve.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sophorose Monohydrate for Cellulase Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sophorose monohydrate for cellulase (B1617823) induction. Browse our troubleshooting guides and frequently asked questions to resolve common issues and optimize your experimental outcomes.

Troubleshooting Guide

Q1: Why am I observing low or no cellulase activity after induction with this compound?

A1: Several factors can contribute to suboptimal cellulase induction. Consider the following troubleshooting steps:

  • Sophorose Concentration: The concentration of sophorose is critical. While it is a potent inducer, its rapid catabolism can limit the induction period.[1] Continuous cellulase production requires the presence of free sophorose in the medium.[1] Instead of a single large dose, try several smaller additions of sophorose to maintain a steady concentration.[1]

  • Presence of Glucose: High concentrations of glucose can cause carbon catabolite repression, inhibiting cellulase production.[2] However, some studies show that a mixture of glucose and sophorose (MGS) can be an effective inducer, suggesting that a low glucose concentration is key for high cellulase production.[3]

  • pH and Temperature: The pH and temperature of the culture medium significantly impact cellulase induction.[2][4] Ensure these parameters are optimized for your specific fungal strain. For Trichoderma reesei, the optimal temperature for cellulase production is generally around 28-30°C, and the optimal pH is between 5.0 and 6.0.[5]

  • Aeration and Agitation: Proper aeration and agitation are crucial for fungal growth and enzyme secretion. Submerged fermentation requires adequate oxygen supply and mixing to ensure uniform distribution of nutrients and the inducer.

  • Mycelial Health: The physiological state of the mycelium is important. Ensure that the culture is healthy and in an appropriate growth phase before induction.

  • Sophorose Stability: Sophorose is generally stable; however, its stability can be affected by alkaline conditions at elevated temperatures.[6] Ensure your media conditions are not degrading the inducer.

Q2: My cellulase yield is inconsistent between batches, even with the same sophorose concentration. What could be the cause?

A2: Inconsistent yields can be frustrating. Here are some potential causes and solutions:

  • Inoculum Quality: The age and concentration of the spore suspension or mycelial inoculum can affect the lag phase and subsequent enzyme production. Standardize your inoculum preparation protocol.

  • Media Composition: Minor variations in media components can have a significant impact. Ensure precise measurement and consistent quality of all media ingredients.

  • Sophorose Purity: The purity of the this compound can vary between suppliers or even batches. If possible, use a high-purity source.

  • Fed-Batch vs. Batch Culture: As sophorose is rapidly consumed, a fed-batch strategy with intermittent feeding of sophorose may provide more consistent results compared to a single-dose batch culture.[1]

Q3: I am using a mixture of glucose and sophorose (MGS) as an inducer, but my cellulase activity is still low. How can I optimize this?

A3: When using an MGS inducer, the ratio of glucose to sophorose is critical. While a small amount of glucose can support initial growth, high levels will repress cellulase expression.[2][3] Experiment with different ratios to find the optimal balance for your strain. One study found that a mixture containing 38.4 g/L glucose and 4.67 g/L sophorose was effective for inducing cellulase production in T. reesei.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound for cellulase induction?

A1: The optimal concentration can vary depending on the fungal strain and culture conditions. However, sophorose is a very powerful inducer, reportedly 2500 times more active than cellobiose.[7] Studies have shown effective induction with concentrations as low as a few milligrams per liter. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q2: How does sophorose compare to other common inducers like lactose (B1674315) and cellobiose?

A2: Sophorose is considered the most effective natural inducer of cellulase production in many fungi, particularly Trichoderma reesei.[2][3] Studies have shown that a glucose-sophorose mixture (MGS) can lead to cellulase activity 1.64-fold higher than lactose and 5.26-fold higher than cellobiose.[3][8][9]

Q3: What is the mechanism of cellulase induction by sophorose?

A3: Sophorose utilization in Trichoderma involves two main pathways: a high-capacity, low-affinity catabolic pathway for energy, and a lower-capacity, high-affinity inductive pathway that triggers cellulase gene expression.[1][10] Sophorose also plays a regulatory role by repressing the production of β-glucosidase, which can hydrolyze the inducer.[11][12]

Q4: Can I prepare my own sophorose-based inducer to reduce costs?

A4: Yes, several methods have been developed to produce sophorose or sophorose-containing mixtures. One approach involves the acid hydrolysis of stevioside (B1681144), which yields a mixture of glucose and sophorose (MGS).[3][8] Another method uses the transglycosylation activity of β-glucosidase on glucose.[3]

Q5: How should I store this compound?

A5: For long-term storage, it is recommended to keep this compound at -20°C or -80°C. When stored at -80°C, it can be stable for up to 6 months. At -20°C, it should be used within one month. Ensure the container is sealed to protect it from moisture.

Data Presentation

Table 1: Comparison of Cellulase Activity with Different Inducers in Trichoderma reesei

InducerRelative Filter Paper Activity (FPA)Reference
Glucose-Sophorose Mixture (MGS)1.64-fold higher than Lactose[3][8][9]
Glucose-Sophorose Mixture (MGS)5.26-fold higher than Cellobiose[3][8][9]
Sophorose2500 times more active than Cellobiose[7]

Experimental Protocols

Protocol 1: Preparation of Glucose-Sophorose Mixture (MGS) from Stevioside

This protocol is adapted from a study on producing a cost-effective cellulase inducer.[3]

  • Hydrolysis: Dissolve commercial stevioside (purity ≥ 50%) in water to a final concentration of 100 g/L. Add hydrochloric acid (HCl) to a final concentration of 0.06 mol/L.

  • Incubation: Incubate the reaction mixture at 105°C for 120 minutes.

  • Neutralization: After cooling the mixture, adjust the pH to 5.0 using sodium hydroxide (B78521) (NaOH).

  • Separation: Place the mixture at 4°C to allow for the separation and purification of the MGS. The resulting mixture will contain glucose and sophorose.

  • Quantification (Optional): The concentrations of glucose and sophorose can be determined using ion chromatography.

Protocol 2: Cellulase Induction in Trichoderma reesei using a Soluble Inducer

This protocol provides a general framework for cellulase induction in shake flasks.

  • Inoculum Preparation: Culture T. reesei spores on a suitable agar (B569324) medium (e.g., malt (B15192052) extract agar) for 7 days. Collect the spores using sterile water to create a spore suspension (approximately 10^7 spores/mL).

  • Seed Culture: Inoculate 1 mL of the spore suspension into a 250 mL flask containing 50 mL of seed culture medium. Incubate for 24 hours at 28°C with shaking at 150 rpm.

  • Induction Culture: Transfer a 4% (v/v) inoculum from the seed culture into a 250 mL flask containing 50 mL of fermentation medium supplemented with the desired concentration of the sophorose-based inducer (e.g., 10 g/L MGS).

  • Fermentation: Incubate the induction culture at 28°C with shaking at 150 rpm for the desired period (e.g., up to 120 hours).

  • Sampling and Analysis: Periodically collect samples from the fermentation broth to measure cellulase activity, biomass, and protein concentration.

Protocol 3: Determination of Filter Paper Activity (FPA)

This method measures the total cellulase activity.[3]

  • Reaction Mixture: Prepare a reaction mixture containing 1.0 mL of appropriately diluted enzyme solution, 1.0 mL of 0.05 M citrate (B86180) buffer (pH 4.8), and a 1x6 cm strip of Whatman No. 1 filter paper (50 mg).

  • Incubation: Incubate the reaction mixture at 50°C for 60 minutes.

  • Stopping the Reaction: Stop the reaction by adding 3.0 mL of dinitrosalicylic acid (DNS) reagent.

  • Color Development: Boil the mixture for 5 minutes, then cool to room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the amount of reducing sugar released by comparing the absorbance to a glucose standard curve. One unit of FPA is defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.

Visualizations

Experimental_Workflow cluster_inoculum Inoculum Preparation cluster_induction Cellulase Induction cluster_analysis Analysis spore_culture Spore Culture on Agar spore_suspension Spore Suspension spore_culture->spore_suspension seed_culture Seed Culture spore_suspension->seed_culture fermentation Fermentation with Sophorose seed_culture->fermentation Inoculation sampling Periodic Sampling fermentation->sampling centrifugation Centrifugation sampling->centrifugation supernatant Supernatant Collection centrifugation->supernatant enzyme_assay Cellulase Activity Assay supernatant->enzyme_assay

Caption: Experimental workflow for cellulase induction and analysis.

Sophorose_Signaling_Pathway cluster_catabolic Catabolic Pathway (High Capacity, Low Affinity) cluster_inductive Inductive Pathway (Low Capacity, High Affinity) sophorose_ext Extracellular Sophorose permease Sophorose Permease sophorose_ext->permease Uptake sophorose_int Intracellular Sophorose permease->sophorose_int catabolism Metabolism to CO2 + H2O sophorose_int->catabolism signal_transduction Signal Transduction Cascade sophorose_int->signal_transduction transcription_factors Activation of Transcription Factors (e.g., XYR1) signal_transduction->transcription_factors cellulase_genes Cellulase Gene Expression transcription_factors->cellulase_genes cellulase_synthesis Cellulase Synthesis & Secretion cellulase_genes->cellulase_synthesis

References

Sophorose Monohydrate Solution Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sophorose monohydrate in solution.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability issues for this compound in solution are epimerization, hydrolysis, and microbial contamination. Epimerization, the conversion of the terminal glucose unit to mannose, is particularly prevalent under neutral to alkaline conditions, especially at elevated temperatures.[1][2] Hydrolysis of the glycosidic bond can occur under acidic conditions.[3] Like any sugar solution, sophorose solutions are susceptible to microbial growth if not handled under sterile conditions.

Q2: What is the expected shelf-life of a this compound solution?

A2: The shelf-life of a this compound solution is highly dependent on the storage conditions, including pH, temperature, and sterility. For optimal stability, it is recommended to prepare solutions fresh. If storage is necessary, solutions should be filter-sterilized, stored at low temperatures (2-8°C), and protected from light. Under these conditions, the solution may be stable for several days to weeks. However, for critical applications, it is advisable to assess the purity of the solution before use, especially if stored for an extended period.

Q3: Are there any visible signs of sophorose degradation in solution?

A3: Discoloration, specifically yellowing or browning, can be an indicator of sophorose degradation, particularly at elevated temperatures.[4] This is often associated with the formation of various degradation products. Any change in the physical appearance of the solution, such as turbidity, may suggest microbial contamination.

Q4: Which buffer systems are recommended for preparing sophorose solutions?

A4: The choice of buffer depends on the desired pH for your experiment. For maintaining a slightly acidic to neutral pH where sophorose is more stable, citrate (B86180) or phosphate (B84403) buffers are commonly used.[5][6][7] It is crucial to select a buffer system that does not interfere with your downstream applications and to be aware that the buffer itself can influence the rate of degradation. The epimerization of sophorose has been shown to be dependent on the concentration of hydroxide (B78521) ions, and this effect is generally independent of the buffer system, with the exception of borate (B1201080) buffers.[1][2]

Section 2: Troubleshooting Guides

Issue 1: Unexpected Epimerization of Sophorose

Symptom: Chromatographic analysis (e.g., HPLC, HPAEC-PAD) of your sophorose solution shows an additional peak corresponding to 2-O-β-D-glucopyranosyl-D-mannose.

Root Causes & Solutions:

Root CauseTroubleshooting Steps & Preventive Measures
High pH of the Solution Maintain the pH of the solution in the slightly acidic to neutral range (pH 4-7) where the rate of epimerization is minimized. Avoid alkaline conditions (pH > 7.5), especially during heating.[1][2]
Elevated Temperature Prepare and store sophorose solutions at room temperature or below. If heating is necessary for your experiment, minimize the duration and temperature. Consider performing a time-course study to determine the extent of epimerization under your specific experimental conditions.[1][2]
Prolonged Storage Prepare sophorose solutions fresh whenever possible. If storage is required, store at 2-8°C and re-analyze the purity before use.
Issue 2: Suspected Hydrolysis of Sophorose

Symptom: Analysis of your sophorose solution reveals the presence of glucose, indicating cleavage of the glycosidic bond.

Root Causes & Solutions:

Root CauseTroubleshooting Steps & Preventive Measures
Acidic Conditions Sophorose can undergo hydrolysis under acidic conditions.[3] If your experimental conditions require a low pH, be aware of the potential for hydrolysis and consider minimizing the exposure time. The β-(1,2)-linked glycosidic bond in sophorose is reported to be stable against hydrolysis in aqueous alkaline solutions.[8]
Enzymatic Contamination Ensure all glassware is sterile and use high-purity water to prepare solutions. If applicable, ensure any enzymes used in your experimental system do not have unintended glycosidase activity.
Issue 3: Microbial Growth in Sophorose Solution

Symptom: The sophorose solution appears cloudy, turbid, or contains visible particulate matter.

Root Causes & Solutions:

Root CauseTroubleshooting Steps & Preventive Measures
Non-sterile Handling Prepare sophorose solutions in a sterile environment (e.g., laminar flow hood). Use sterile glassware and reagents.
Improper Storage Filter-sterilize the sophorose solution using a 0.22 µm filter before storage. Store at 2-8°C to inhibit microbial growth.[7][9] For long-term storage, consider preparing aliquots and freezing at -20°C.
Issue 4: Discoloration of Sophorose Solution

Symptom: The sophorose solution develops a yellow or brown tint.

Root Causes & Solutions:

Root CauseTroubleshooting Steps & Preventive Measures
Thermal Degradation High temperatures can lead to the formation of colored degradation products.[4] Avoid excessive heating of the sophorose solution. If heating is required, use the lowest effective temperature and shortest duration possible.
Reaction with Impurities Ensure high-purity this compound and high-purity water are used for solution preparation. Trace impurities can contribute to color formation under certain conditions.

Section 3: Quantitative Data on Sophorose Stability

The stability of sophorose in solution is significantly influenced by pH and temperature. The primary degradation pathway under neutral to alkaline conditions is C2-epimerization.

Table 1: Rate Constants for Sophorose Epimerization and Decomposition at 90°C

pHReactionRate Constant (s⁻¹)Reference
7.5Forward Epimerization(1.5 ± 0.1) × 10⁻⁵[1][2]
7.5Reverse Epimerization(3.5 ± 0.4) × 10⁻⁵[1][2]
7.5Decomposition(3.7 ± 0.2) × 10⁻⁶[1][2]

Data from studies conducted in 100 mM sodium phosphate buffer at 90°C.

Section 4: Experimental Protocols

Protocol 1: Analysis of Sophorose and its Epimer by HPAEC-PAD

This method is suitable for the separation and quantification of sophorose and its C2-epimer, 2-O-β-D-glucopyranosyl-D-mannose.

Instrumentation:

  • High-Performance Anion-Exchange Chromatography (HPAEC) system equipped with a Pulsed Amperometric Detector (PAD).

  • CarboPac PA20 analytical column (or equivalent).

Reagents:

  • Deionized water (18 MΩ·cm resistivity)

  • 50% (w/w) Sodium Hydroxide (NaOH) solution, low carbonate

  • Sodium Acetate (NaOAc), anhydrous

Procedure:

  • Eluent Preparation: Prepare eluents using deionized water and degas thoroughly.

    • Eluent A: Deionized Water

    • Eluent B: 200 mM NaOH

    • Eluent C: 1 M Sodium Acetate in 100 mM NaOH

  • Chromatographic Conditions:

    • Column: CarboPac PA20

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Gradient:

      • 0-2 min: 10 mM NaOH

      • 2-15 min: Gradient to 30 mM NaOH

      • 15-20 min: Gradient to 100 mM NaOH

      • 20-25 min: Column wash with 200 mM NaOH

      • 25-35 min: Re-equilibration at 10 mM NaOH

  • PAD Settings: Use a standard quadruple-potential waveform for carbohydrate detection.

  • Sample Preparation: Dilute samples to the appropriate concentration range (e.g., 1-100 µM) with deionized water.

  • Analysis: Inject standards and samples to identify and quantify sophorose and its epimer based on retention times and peak areas.

Protocol 2: Analysis of Sophorose by HPLC-RID

This method is suitable for the quantification of sophorose in less complex matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID).

  • Amino-based or ligand-exchange column suitable for carbohydrate analysis.

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v).[10] Filter through a 0.45 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (75:25 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 20 µL

  • RID Settings: Allow the detector to warm up and stabilize according to the manufacturer's instructions.

  • Sample Preparation: Dissolve samples in the mobile phase and filter through a 0.45 µm syringe filter.[10]

  • Analysis: Construct a calibration curve using sophorose standards of known concentrations. Inject samples and quantify based on peak area.

Section 5: Visualizations

Sophorose_Epimerization Sophorose Sophorose (2-O-β-D-glucopyranosyl-D-glucose) Enediol Enediol Intermediate Sophorose->Enediol OH⁻, ΔT Enediol->Sophorose Epimer 2-O-β-D-glucopyranosyl-D-mannose Enediol->Epimer

Caption: Base-catalyzed epimerization of sophorose via an enediol intermediate.

Troubleshooting_Workflow Start Sophorose Solution Instability Observed Check_Appearance Visual Inspection: Cloudy or Discolored? Start->Check_Appearance Chromatography Perform Chromatographic Analysis (HPLC/HPAEC-PAD) Check_Appearance->Chromatography No Microbial Likely Microbial Contamination Check_Appearance->Microbial Yes Analyze_Peaks Analyze Chromatogram: Unexpected Peaks? Chromatography->Analyze_Peaks Degradation Chemical Degradation Analyze_Peaks->Degradation No (Stable) Epimer_Peak Peak Matches Epimer? Analyze_Peaks->Epimer_Peak Yes Review_Sterility Review Sterility and Storage Microbial->Review_Sterility Glucose_Peak Peak Matches Glucose? Epimer_Peak->Glucose_Peak No Epimerization Epimerization Occurred Epimer_Peak->Epimerization Yes Hydrolysis Hydrolysis Occurred Glucose_Peak->Hydrolysis Yes Other_Deg Other Degradation Products Glucose_Peak->Other_Deg No Review_pH_Temp Review pH and Temperature Conditions Epimerization->Review_pH_Temp Review_Acidity Review Acidity of Solution Hydrolysis->Review_Acidity Other_Deg->Review_pH_Temp

Caption: Troubleshooting workflow for sophorose solution instability.

References

Technical Support Center: Purification of Synthesized Sophorose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of synthesized sophorose.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthesized sophorose?

A1: Common impurities in synthesized sophorose can include unreacted starting materials such as glucose and fructose (B13574), byproducts like other disaccharides, and residual catalysts or enzymes used in the synthesis process.[1] If sophorose is derived from sophorolipids, impurities may include fatty acids and the lactone forms of sophorolipids.[2][3]

Q2: Which purification techniques are most effective for sophorose?

A2: The most effective purification techniques for sophorose include chromatography and crystallization. Column chromatography using carbon-celite or size-exclusion chromatography are frequently employed.[1][4] High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative scale purification to achieve high purity.[5][6] Crystallization is also a viable method for obtaining high-purity sophorose.[7]

Q3: How can I monitor the purity of my sophorose sample during purification?

A3: The purity of sophorose can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or an evaporative light-scattering detector (ELSD).[6][8] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment. For structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[2]

Troubleshooting Guides

Low Yield After Purification

Problem: The final yield of purified sophorose is significantly lower than expected.

Possible Cause Troubleshooting Step
Incomplete reaction or synthesis Before purification, confirm the synthesis reaction's completion using TLC or HPLC analysis of the crude reaction mixture.
Loss of product during extraction Optimize the extraction procedure. Ensure proper phase separation and minimize the number of extraction steps.
Co-elution with impurities during chromatography Adjust the mobile phase composition or gradient to improve the resolution between sophorose and impurities.[6] Consider using a different stationary phase.
Product remains in the mother liquor after crystallization Concentrate the mother liquor and attempt a second crystallization.[9] Ensure the appropriate anti-solvent and temperature are used to induce crystallization.
Degradation of sophorose Sophorose can undergo epimerization in alkaline conditions at elevated temperatures.[4] Avoid harsh pH and high temperatures during purification.
Presence of Impurities in the Final Product

Problem: The purified sophorose still contains unacceptable levels of impurities.

Possible Cause Troubleshooting Step
Inefficient chromatographic separation Increase the column length or use a stationary phase with a smaller particle size for better resolution. Optimize the gradient elution method.[10]
Incomplete removal of monosaccharides Treat the crude sophorose solution with yeast to ferment and remove residual glucose and fructose before chromatography.
Co-crystallization with impurities Perform recrystallization.[11] Ensure the cooling process during crystallization is slow to allow for the formation of pure crystals.[12]
Contamination from equipment Thoroughly clean all glassware and chromatography equipment before use.

Experimental Protocols

Protocol 1: Purification of Sophorose by Carbon-Celite Column Chromatography

This protocol is adapted from methods used for the isolation of sophorose from aqueous waste streams.[4]

1. Preparation of the Column:

  • Prepare a slurry of activated charcoal and Celite in a 1:1 (w/w) ratio in deionized water.
  • Pack a glass column with the slurry, allowing the water to drain.
  • Wash the column with several column volumes of deionized water until the eluate is clear.

2. Sample Loading:

  • Dissolve the crude sophorose mixture in a minimal amount of deionized water.
  • Load the sample onto the top of the carbon-celite column.

3. Elution:

  • Wash the column with deionized water to elute monosaccharides and other polar impurities.
  • Elute the sophorose using a stepwise gradient of ethanol (B145695) in water (e.g., 5%, 10%, 15% ethanol).
  • Collect fractions and monitor for the presence of sophorose using TLC or HPLC.

4. Product Recovery:

  • Pool the fractions containing pure sophorose.
  • Remove the solvent by rotary evaporation to obtain the purified sophorose.

Protocol 2: Purification of Sophorose by Size-Exclusion Chromatography (SEC)

This method is suitable for separating sophorose from higher molecular weight oligosaccharides or other large impurities.[1]

1. Column and System Preparation:

  • Select a size-exclusion chromatography column with a fractionation range appropriate for disaccharides.
  • Equilibrate the column with the mobile phase (e.g., deionized water) at a constant flow rate until a stable baseline is achieved.

2. Sample Preparation and Injection:

  • Dissolve the crude sophorose in the mobile phase.
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
  • Inject the filtered sample onto the column.

3. Elution and Fraction Collection:

  • Elute the sample with the mobile phase at a constant flow rate.
  • Collect fractions based on the chromatogram, with sophorose expected to elute after any higher molecular weight impurities.

4. Analysis and Recovery:

  • Analyze the collected fractions for purity using HPLC or TLC.
  • Pool the pure fractions and recover the sophorose by lyophilization or rotary evaporation.

Data Presentation

Table 1: Comparison of Sophorose Purification Methods

Purification Method Typical Purity Reported Yield Key Advantages Common Challenges Reference
Carbon-Celite Chromatography >95%Moderate to HighCost-effective, good for removing colored impurities and salts.Can be time-consuming, requires careful packing.[4]
Size-Exclusion Chromatography >98%45% (based on donor substrate)Good for separating based on size, mild conditions.Limited loading capacity, potential for peak broadening.[1]
HPLC (Preparative) ≥98%VariableHigh resolution and purity, automated.Higher cost, requires specialized equipment.[5][6]
Crystallization >98%VariableCan yield very pure product, scalable.Finding suitable solvent conditions can be challenging, potential for low yield if solubility is high.[7][9]

Visualizations

Sophorose_Purification_Workflow cluster_synthesis Crude Sophorose Synthesis cluster_purification Purification Steps cluster_analysis Analysis and Final Product Crude Crude Synthesized Sophorose Mixture Filtration Filtration Crude->Filtration Remove Particulates Chromatography Column Chromatography (e.g., Carbon-Celite or SEC) Filtration->Chromatography Primary Purification Crystallization Crystallization / Recrystallization Chromatography->Crystallization Further Purification (Optional) Purity_Analysis Purity Analysis (HPLC, NMR) Chromatography->Purity_Analysis Crystallization->Purity_Analysis Pure_Sophorose Pure Sophorose Purity_Analysis->Pure_Sophorose If Purity ≥ 98%

Caption: General experimental workflow for the purification of synthesized sophorose.

Troubleshooting_Logic Start Purified Sophorose Check_Purity Analyze Purity (HPLC/TLC) Start->Check_Purity Low_Yield Is Yield Acceptable? Check_Purity->Low_Yield Purity OK Impure_Product Impure Product Check_Purity->Impure_Product Purity Not OK Pure_Product Final Pure Product Low_Yield->Pure_Product Yes Yield_Issue Low Yield Low_Yield->Yield_Issue No Recrystallize Recrystallize or Re-Chromatograph Impure_Product->Recrystallize Optimize_Synthesis Optimize Synthesis/ Extraction Yield_Issue->Optimize_Synthesis Check_Mother_Liquor Analyze Mother Liquor/ Waste Fractions Yield_Issue->Check_Mother_Liquor Recrystallize->Check_Purity

Caption: Troubleshooting decision tree for sophorose purification.

References

Technical Support Center: Sophorose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sophorose synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My sophorose yield from enzymatic synthesis is lower than expected. What are the common causes?

A1: Low yields in enzymatic sophorose synthesis can stem from several factors:

  • Sub-optimal Enzyme Concentration: The concentration of each enzyme in a multi-enzyme system is critical. For instance, in a one-pot synthesis using sucrose (B13894) phosphorylase, 1,2-β-oligoglucan phosphorylase, and exo-β-1,2-glucooligosaccharide sophorohydrolase, insufficient levels of the sophorohydrolase can lead to the accumulation of higher oligosaccharides instead of sophorose.[1]

  • Incorrect Substrate Concentrations: The ratio of donor (e.g., sucrose) to acceptor (e.g., glucose) substrates significantly impacts the final product concentration. High concentrations of the donor substrate can sometimes lead to the formation of unwanted by-products like sophorotetraose.[1]

  • Inappropriate Reaction Conditions: Temperature and pH are crucial for optimal enzyme activity. Deviations from the ideal conditions for the specific enzymes being used will result in lower product yields.

  • Inhibitors: The presence of enzymatic inhibitors in your reaction mixture can drastically reduce the yield. For example, some β-glucosidases are sensitive to glucose inhibition.[2]

Q2: I am observing the formation of several by-products in my synthesis reaction. How can I improve the selectivity for sophorose?

A2: By-product formation is a common issue, particularly in condensation reactions using β-glucosidase.[1] To enhance selectivity:

  • Enzyme Selection: Utilize enzymes with high transglycosylation activity and specificity for the β-1,2-glycosidic bond.

  • Reaction Engineering: In multi-enzyme systems, carefully balance the concentrations of each enzyme to ensure the desired reaction proceeds efficiently without the accumulation of intermediates or side products.[1]

  • Substrate Feeding Strategies: A fed-batch approach, where substrates are added gradually, can help maintain optimal concentrations and minimize the formation of unwanted oligosaccharides.

Q3: What are the key parameters to optimize for improving sophorose yield in a one-pot enzymatic synthesis?

A3: For a one-pot synthesis involving multiple enzymes, the following parameters should be systematically optimized:

  • Substrate Concentrations: Vary the concentrations of both the donor and acceptor substrates to find the optimal ratio.[1]

  • Enzyme Concentrations: Titrate the concentration of each enzyme to ensure a balanced reaction flow.[1]

  • Inorganic Phosphate (B84403) Concentration: In phosphorylase-based reactions, the concentration of inorganic phosphate can influence the reaction rate and final yield.[1]

  • Temperature and pH: Determine the optimal temperature and pH for the combined enzyme system.

  • Reaction Time: Monitor the reaction over time to identify the point of maximum sophorose accumulation before potential degradation or conversion to other products.[1]

Q4: Can I produce sophorose through chemical hydrolysis? What are the expected yields?

A4: Yes, sophorose can be produced by the acid hydrolysis of sophorolipids or stevioside (B1681144).

  • From Sophorolipids: Controlled acid hydrolysis of sophorolipids using an acid like sulfuric acid can yield sophorose. In one example, this method resulted in a solution containing 10.3 g/L of sophorose and 16.6 g/L of glucose.[3]

  • From Stevioside: Hydrolysis of stevioside with hydrochloric acid can also produce sophorose. Under specific conditions, this method yielded 4.67 g/L of sophorose and 38.4 g/L of glucose.[4]

Troubleshooting Guides

Issue 1: Low Sophorose Yield in One-Pot Enzymatic Synthesis from Sucrose and Glucose

This guide focuses on a three-enzyme system using sucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, and exo-β-1,2-glucooligosaccharide sophorohydrolase.

Potential Cause Troubleshooting Step Expected Outcome
Sub-optimal enzyme concentrations Systematically vary the concentration of each enzyme in the reaction mixture. For example, test a range of 5-100 µg/mL for each enzyme.[1]An increase in sophorose concentration. A balanced ratio is crucial; for instance, one study found optimal concentrations to be 5 µg/mL sucrose phosphorylase, 20 µg/mL 1,2-β-oligoglucan phosphorylase, and 50 µg/mL exo-β-1,2-glucooligosaccharide sophorohydrolase.[1][5][6][7]
Incorrect substrate concentrations Optimize the concentrations of glucose and sucrose. Test glucose concentrations in the range of 5-100 mM and sucrose concentrations from 100-500 mM.[1]Identification of a substrate ratio that maximizes sophorose production while minimizing the formation of higher oligosaccharides. A combination of 5 mM glucose and 250 mM sucrose has been shown to be effective.[1][5][6][7]
Inappropriate inorganic phosphate concentration Test a range of inorganic phosphate concentrations from 10 mM to 100 mM.[1]Finding an optimal phosphate concentration that enhances the reaction rate without inhibiting it. Concentrations between 10-50 mM have been reported to yield high sophorose concentrations.[1]
Non-optimal reaction conditions Perform the reaction at different temperatures (e.g., 25-40°C) and pH values (e.g., 6.0-8.0) to determine the optimum for the enzyme cocktail.Increased sophorose yield. A temperature of 30°C has been used successfully in published protocols.[1][5][6][7]
Issue 2: Low Sophorose Yield from Transglycosylation using β-Glucosidase

This guide addresses low yields when using a β-glucosidase for the transglycosylation of glucose.

Potential Cause Troubleshooting Step Expected Outcome
Low enzyme activity or stability Ensure the β-glucosidase used has high transglycosylation activity and is stable under the reaction conditions. Consider using a thermophilic glycoside hydrolase for better stability at higher temperatures.[8]Improved and more consistent sophorose production over the course of the reaction.
Sub-optimal glucose concentration Vary the initial glucose concentration. High glucose concentrations (e.g., up to 1000 g/L) can favor the synthesis reaction over hydrolysis.[2]Increased sophorose yield. One study reported a yield of 144.3 g/L of glucooligosaccharides at a glucose concentration of 1000 g/L.[2]
Product inhibition If the chosen β-glucosidase is subject to product inhibition by sophorose, consider in-situ product removal or using an enzyme variant with higher tolerance.Sustained reaction rate and higher final sophorose concentration.
Reaction equilibrium favors hydrolysis To shift the equilibrium towards synthesis, consider using a reverse hydrolysis approach with engineered enzymes that have enhanced synthetic activity.A significant increase in the production of disaccharides. One study showed a 3.5-fold increase in synthesized disaccharides with an engineered enzyme.

Data Presentation

Table 1: Comparison of Sophorose Yields from Different Synthesis Methods

Synthesis Method Key Enzymes/Reagents Substrates Sophorose Yield Reference
One-Pot Enzymatic SynthesisSucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, exo-β-1,2-glucooligosaccharide sophorohydrolaseSucrose, Glucose108 mM (final concentration), 45% (after purification)[1][5][6][7]
Enzymatic TransglycosylationThermophilic glycoside hydrolase (CoGH1A)Glucose37.86 g/L[8]
Acid HydrolysisSulfuric acidSophorolipids10.3 g/L[3]
Acid HydrolysisHydrochloric acidStevioside4.67 g/L[4]

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of Sophorose

This protocol is based on the method described by Tatebe et al. (2025).[1][5][6][7]

Materials:

  • Sucrose

  • Glucose

  • Sodium phosphate buffer (pH 7.0)

  • Sucrose phosphorylase from Leuconostoc mesenteroides

  • 1,2-β-oligoglucan phosphorylase from Enterococcus italicus

  • exo-β-1,2-glucooligosaccharide sophorohydrolase from Parabacteroides distasonis

  • Dry yeast

  • Size-exclusion chromatography column

Procedure:

  • Prepare a 100 mL reaction mixture containing 250 mM sucrose, 5 mM glucose, and 10 mM sodium phosphate buffer (pH 7.0).

  • Add the enzymes to the following final concentrations: 5 µg/mL sucrose phosphorylase, 20 µg/mL 1,2-β-oligoglucan phosphorylase, and 50 µg/mL exo-β-1,2-glucooligosaccharide sophorohydrolase.

  • Incubate the reaction mixture at 30°C for 48 hours.

  • Inactivate the enzymes by heating the mixture at 95°C for 10 minutes.

  • To remove residual glucose and fructose, add 2 g of dry yeast and incubate at 30°C for 2 hours.

  • Centrifuge the mixture to remove the yeast cells.

  • Purify the sophorose from the supernatant using size-exclusion chromatography.

  • Collect and lyophilize the fractions containing high-purity sophorose.

Protocol 2: Acid Hydrolysis of Sophorolipids for Sophorose Production

This protocol is adapted from the process described in patent US20150336999A1.[3]

Materials:

  • Aqueous solution of sophorolipids (acidic form, ~200 g/L)

  • Concentrated sulfuric acid

  • Equipment for heating under reflux

  • Separatory funnel

  • HPLC for analysis

Procedure:

  • Prepare a 200 mL solution containing approximately 200 g/L of sophorolipids in the acidic form.

  • Add sulfuric acid to a final concentration of 0.25% with respect to the weight of the sophorolipids.

  • Heat the mixture to boiling in a retort with stirring and under reflux for 12 hours.

  • After cooling, separate the oily fraction (lipids) from the aqueous phase using a separatory funnel.

  • Analyze the aqueous phase by HPLC to determine the concentrations of sophorose and glucose.

Visualizations

Enzymatic_Sophorose_Synthesis_Workflow cluster_substrates Starting Materials cluster_enzymes Enzymatic Reactions cluster_products Products & Intermediates Sucrose Sucrose SP Sucrose Phosphorylase Sucrose->SP Glucose_acceptor Glucose (acceptor) OP 1,2-β-oligoglucan Phosphorylase Glucose_acceptor->OP Pi Inorganic Phosphate (Pi) Pi->SP G1P α-D-glucose 1-phosphate SP->G1P Fructose Fructose SP->Fructose Sophorooligosaccharides Sophoro- oligosaccharides OP->Sophorooligosaccharides SH exo-β-1,2-glucooligosaccharide Sophorohydrolase Sophorose Sophorose (Final Product) SH->Sophorose G1P->OP Sophorooligosaccharides->SH

Caption: Workflow of one-pot enzymatic sophorose synthesis.

Sophorose_Troubleshooting_Logic Start Low Sophorose Yield CheckEnzyme Verify Enzyme Concentrations Start->CheckEnzyme CheckSubstrate Verify Substrate Concentrations CheckEnzyme->CheckSubstrate Correct OptimizeEnzyme Optimize Enzyme Ratios CheckEnzyme->OptimizeEnzyme Incorrect CheckConditions Verify Reaction Conditions (T, pH) CheckSubstrate->CheckConditions Correct OptimizeSubstrate Optimize Substrate Ratios CheckSubstrate->OptimizeSubstrate Incorrect OptimizeConditions Optimize T and pH CheckConditions->OptimizeConditions Incorrect Purification Check Purification Procedure CheckConditions->Purification Correct OptimizeEnzyme->CheckSubstrate OptimizeSubstrate->CheckConditions OptimizeConditions->Purification ImprovePurification Optimize Purification Steps Purification->ImprovePurification Inefficient Success Yield Improved Purification->Success Efficient ImprovePurification->Success

Caption: Troubleshooting logic for low sophorose yields.

References

Technical Support Center: Sophorose-Induced Cellulase Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to sophorose-induced cellulase (B1617823) expression. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cellulase expression is low or inconsistent despite using sophorose as an inducer. What are the potential causes?

A1: Inconsistent cellulase expression can stem from several factors. Here's a checklist of common culprits:

  • Suboptimal Sophorose Concentration: The concentration of sophorose is critical for inducing cellulase expression. The optimal concentration for induction in Trichoderma viride has been found to be 1x10⁻³M.[1] Both lower and significantly higher concentrations can lead to reduced expression. It's recommended to perform a dose-response experiment to determine the optimal concentration for your specific fungal strain and experimental conditions.

  • Sophorose Metabolism: Trichoderma species rapidly metabolize sophorose.[2] The half-life of sophorose in the medium can be less than 5 hours.[2] Continuous production of cellulase requires the presence of the inducer in the medium.[2][3] If you add a single dose of sophorose at the beginning of your experiment, it may be consumed before significant cellulase expression occurs.

  • Culture Conditions: Factors such as pH and temperature play a significant role in cellulase induction. The optimal pH and temperature for cellulase induction by sophorose are similar to those for induction by cellulose (B213188).[4] Ensure your culture conditions are optimized for your specific fungal strain. Generally, a pH around 5.0 and a temperature of 28°C are good starting points for Trichoderma reesei.[5]

  • Carbon Catabolite Repression: The presence of easily metabolizable carbon sources, such as glucose, can repress cellulase gene expression, even in the presence of an inducer like sophorose.[6] Ensure your medium does not contain high concentrations of glucose. Glycerol (B35011) or sorbitol can be used as carbon sources that do not inhibit induction.[6]

  • Incomplete Cellulase Array: Sophorose may induce an incomplete set of cellulase enzymes.[3][5] If your assay is specific to a particular cellulase component that is not strongly induced by sophorose, you may observe low activity.

Q2: How can I optimize the timing and delivery of sophorose for sustained cellulase expression?

A2: Due to the rapid catabolism of sophorose, a single initial dose is often insufficient for prolonged cellulase production.[2] To maintain a steady supply of the inducer, consider the following strategies:

  • Fed-Batch or Continuous Dosing: Instead of a single large dose, adding several smaller additions of sophorose over time can induce much more cellulase.[2] This maintains the presence of the inducer in the medium, leading to continuous enzyme synthesis.

  • Co-cultivation or Engineered Strains: While more complex, co-cultivation with another organism that produces sophorose or using an engineered strain capable of endogenous sophorose synthesis could provide a continuous supply of the inducer.

Q3: I am observing a lag phase between the addition of sophorose and the detection of cellulase activity. Is this normal?

A3: Yes, a lag phase is expected. The uptake of sophorose by the mycelium begins after a lag of about 1 hour.[2] Cellulase activity in the medium typically does not increase until about 6 hours after the addition of sophorose, reaching half-maximum value around 14 hours.[2] Most of the cellulase appears after the majority of the sophorose has been taken up by the cells.[3]

Q4: Can sophorose be inhibitory at high concentrations?

A4: While sophorose is a potent inducer, the induction response to its concentration shows saturation kinetics.[3] This means that beyond a certain optimal concentration, increasing the amount of sophorose will not lead to a proportional increase in cellulase expression and could potentially have inhibitory effects on cell growth or enzyme production, although this is not as well-documented as carbon catabolite repression by glucose.

Data Summary

Table 1: Key Parameters for Sophorose-Induced Cellulase Expression in Trichoderma

ParameterOptimal Value/ObservationReference(s)
Sophorose Concentration 1x10⁻³M (for T. viride)[1]
pH Similar to cellulose induction; around 5.0 for T. reesei[4][5]
Temperature Similar to cellulose induction; 28°C for T. reesei[5]
Induction Lag Time ~6 hours for detectable activity[2]
Sophorose Half-life in Medium < 5 hours[2]

Experimental Protocols

Protocol 1: General Procedure for Sophorose Induction of Cellulase in Trichoderma reesei

  • Pre-culture Preparation:

    • Inoculate T. reesei spores or mycelia into a suitable pre-culture medium containing a non-repressing carbon source like glycerol (1% w/v).

    • Incubate at 28°C with shaking (e.g., 150 rpm) for 24-48 hours until sufficient biomass is obtained.

  • Induction Phase:

    • Harvest the mycelia by filtration or centrifugation and wash with a sterile, carbon-free medium to remove any residual carbon source.

    • Resuspend the washed mycelia in the induction medium. The induction medium should be a minimal medium (e.g., Mandels Andreotti minimal medium) to avoid carbon catabolite repression.

    • Add sophorose to the desired final concentration (e.g., 1.5 mM).

    • Incubate the culture under inducing conditions (e.g., 28°C, shaking at 150 rpm).

  • Sampling and Analysis:

    • Collect samples of the culture supernatant at various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours) to measure extracellular cellulase activity.

    • Centrifuge the samples to pellet the mycelia and collect the supernatant for enzyme assays.

  • Cellulase Activity Assay (General DNS Method):

    • Prepare a reaction mixture containing the culture supernatant (enzyme source) and a suitable substrate (e.g., carboxymethyl cellulose for endoglucanase activity or filter paper for total cellulase activity) in a buffer (e.g., 50 mM sodium citrate, pH 4.8).

    • Incubate the reaction at a specific temperature (e.g., 50°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding dinitrosalicylic acid (DNS) reagent.

    • Boil the mixture to develop color and then measure the absorbance at 540 nm.

    • Determine the amount of reducing sugars released by comparing the absorbance to a standard curve prepared with a known concentration of glucose.

    • One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.

Visualizations

Sophorose_Induction_Pathway Sophorose_ext Extracellular Sophorose Permease β-diglucoside Permease Sophorose_ext->Permease Uptake Sophorose_int Intracellular Sophorose Permease->Sophorose_int cAMP_pathway cAMP Signaling Pathway Sophorose_int->cAMP_pathway Activates Transcription_Factors Transcription Factors (e.g., XYR1, ACE3, VIB1) cAMP_pathway->Transcription_Factors Activates Cellulase_genes Cellulase Genes (e.g., cel7a, cel6a) Transcription_Factors->Cellulase_genes Induces Transcription mRNA mRNA Cellulase_genes->mRNA Transcription Cellulase_protein Cellulase (Secreted) mRNA->Cellulase_protein Translation & Secretion Glucose Glucose CRE1 CRE1 Glucose->CRE1 Activates CRE1->Cellulase_genes Represses (Carbon Catabolite Repression)

Caption: Simplified signaling pathway for sophorose-induced cellulase expression.

Troubleshooting_Workflow Start Inconsistent/Low Cellulase Expression Check_Sophorose Verify Sophorose Concentration & Purity Start->Check_Sophorose Check_Culture Optimize Culture Conditions (pH, Temp) Check_Sophorose->Check_Culture Concentration OK Success Expression Improved Check_Sophorose->Success Adjusted Check_Dosing Implement Fed-Batch or Continuous Dosing Check_Culture->Check_Dosing Conditions OK Check_Culture->Success Adjusted Check_Repression Check for Carbon Catabolite Repression Check_Dosing->Check_Repression Dosing OK Check_Dosing->Success Implemented Review_Assay Review Cellulase Assay Protocol Check_Repression->Review_Assay No Repression Check_Repression->Success Removed Repressor Review_Assay->Success Assay OK Review_Assay->Success Corrected

Caption: Troubleshooting workflow for inconsistent cellulase expression.

References

Navigating the Nuances of pH in Sophorose Monohydrate Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability and activity of sophorose monohydrate and its derivatives, sophorolipids, are critically influenced by the pH of the surrounding environment. This technical support guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers navigate the complexities of pH in their work with these versatile biomolecules. Understanding these pH-dependent behaviors is essential for optimizing experimental outcomes, from drug formulation to biotechnological applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dissolving this compound?

Q2: How does pH affect the stability of this compound?

Sophorose itself is a stable disaccharide. However, at elevated temperatures and in alkaline conditions (e.g., 0.1M NaOH at 50°C), it can undergo C2-epimerization of the terminal reducing sugar, converting it to 2-O-β-D-glucopyranosyl-D-mannose.[2] The β-(1,2)-linked glycosidic bond in sophorose is resistant to hydrolysis under these alkaline conditions.[2] Sophorolipids, the glycolipid derivatives of sophorose, demonstrate remarkable stability across a broad pH range, from acidic to alkaline conditions.[3][4]

Q3: My sophorolipid-based formulation is showing variable activity. Could pH be a factor?

Absolutely. The "activity" of sophorolipids, whether it be antimicrobial action or surfactant properties, is closely tied to pH. For instance, the inhibition of the plant pathogen Phytophthora infestans by sophorolipids is less effective at higher pH values.[1] This is likely due to changes in the solubility and aggregation state of the sophorolipids. The self-assembly of acidic sophorolipids into micelles and other structures is strongly dependent on the ionization of the carboxylic acid group, which is a direct function of pH.[5]

Q4: What is the recommended pH for long-term storage of this compound solutions?

For long-term storage of this compound solutions, it is advisable to maintain a pH that is close to neutral. Given that alkaline conditions can promote epimerization at higher temperatures, storing solutions at a pH of around 7.0 in a refrigerated and sterile condition is a prudent approach to maintain the integrity of the molecule. Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for one month.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation in Sophorolipid (B1247395) Solution The pH of the solution may be too low (typically below 6.0).[1]1. Measure the current pH of the solution.2. Gradually add a dilute base (e.g., 0.1M NaOH) while stirring to increase the pH to 6.0 or above.3. Observe for dissolution of the precipitate.
Inconsistent Antimicrobial Activity The pH of the experimental medium is varying between assays. The efficacy of sophorolipids against certain microbes is pH-dependent.[1]1. Standardize and buffer the pH of your assay medium.2. Measure and record the final pH of the medium after the addition of all components, including the sophorolipid solution.3. Refer to the table below for known pH effects on sophorolipid activity.
Unexpected Changes in Micelle Formation The pH of the solution is affecting the ionization state of acidic sophorolipids, leading to changes in their self-assembly.[5]1. Characterize the pH at which you observe changes in micellar behavior.2. Use a combination of techniques like Small-Angle Neutron Scattering (SANS) or Dynamic Light Scattering (DLS) to analyze micelle size and structure at different pH values.3. Adjust the pH to achieve the desired aggregation state.

Quantitative Data Summary

Table 1: Effect of pH on Sophorolipid Solubility and Activity

pH RangeSolubility of SophorolipidsImpact on Antimicrobial Activity (vs. P. infestans)Micellar Structure of Acidic Sophorolipids
< 5.0 Dispersed as an emulsion, may precipitate.[1]Higher inhibition rate.[1]Sphere-to-rod transition driven by concentration.[5]
5.0 - 7.0 Solubility increases significantly.[1]Inhibition rate decreases as pH increases, but not significantly in this range.[1]Rod-to-sphere transition due to surface charge repulsion.[5]
> 7.0 Completely soluble.[1]Significantly lower inhibition rate at pH > 8.0.[1]Formation of large, netlike tubular aggregates at full ionization (α=1).[5]

Experimental Protocols

Protocol 1: Determining the pH-Dependent Solubility of Sophorolipids

Objective: To determine the solubility profile of sophorolipids across a range of pH values.

Materials:

  • Sophorolipid sample

  • Deionized water

  • 0.1M HCl and 0.1M NaOH for pH adjustment

  • pH meter

  • Stir plate and stir bars

  • Spectrophotometer or analytical balance

Methodology:

  • Prepare a series of buffers at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).

  • Add an excess amount of sophorolipid to a known volume of each buffer.

  • Stir the solutions at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Centrifuge the samples to pellet the undissolved sophorolipid.

  • Carefully collect the supernatant and measure the concentration of the dissolved sophorolipid using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or a colorimetric assay if a suitable one exists).

  • Plot the sophorolipid concentration against the pH to generate a solubility curve.

Protocol 2: Assessing the Impact of pH on Antimicrobial Activity

Objective: To evaluate how pH affects the antimicrobial efficacy of sophorolipids against a target microorganism.

Materials:

  • Sophorolipid stock solution

  • Target microorganism culture (e.g., bacteria or fungi)

  • Appropriate growth medium for the microorganism

  • Sterile buffers to adjust the medium's pH

  • Microplate reader or equipment for colony counting

Methodology:

  • Prepare the growth medium and adjust its pH to the desired values (e.g., 5.0, 6.0, 7.0, 8.0) using sterile buffers.

  • Prepare serial dilutions of the sophorolipid stock solution in each of the pH-adjusted media.

  • Inoculate the media with a standardized concentration of the target microorganism.

  • Include positive (microorganism in medium without sophorolipid) and negative (medium only) controls for each pH value.

  • Incubate the cultures under optimal growth conditions.

  • Determine the minimum inhibitory concentration (MIC) at each pH by measuring microbial growth (e.g., optical density at 600 nm for bacteria, or visual inspection for fungal growth).

Visualizing pH-Dependent Mechanisms

The self-assembly of acidic sophorolipids is a key "activity" that is highly sensitive to pH. The following diagram illustrates the transitions in micellar structures as the pH, and thus the degree of ionization (α), of the carboxylic acid group changes.

pH_Dependent_Self_Assembly cluster_low_alpha Low α (Low pH) cluster_mid_alpha Mid α (Intermediate pH) cluster_high_alpha α = 1 (High pH) low_c Low Concentration (Spherical Micelles) high_c High Concentration (Rod-like Micelles) low_c->high_c Increasing Concentration mid_alpha Rod-to-Sphere Transition low_c->mid_alpha Increasing pH high_c->mid_alpha Increasing pH high_alpha Netlike Tubular Aggregates mid_alpha->high_alpha Increasing pH

Caption: pH-induced transitions in acidic sophorolipid self-assembly.

This workflow outlines a typical experimental process for investigating the impact of pH on a specific biological activity of a sophorose-containing compound.

Experimental_Workflow prep Prepare Sophorose/Sophorolipid Stock Solution ph_adjust Adjust pH of Assay Medium (e.g., 5.0, 6.0, 7.0, 8.0) prep->ph_adjust treatment Treat Experimental System (e.g., cells, enzymes, microbes) ph_adjust->treatment incubation Incubate under Controlled Conditions treatment->incubation assay Perform Activity Assay (e.g., MIC, enzyme kinetics) incubation->assay data Data Analysis and Comparison Across pH Values assay->data

Caption: Workflow for pH-dependent activity studies.

References

Technical Support Center: High-Yield Production of Sophorose from Glucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to producing sophorose from glucose. It includes frequently asked questions (FAQs) and troubleshooting guides for common issues encountered during enzymatic synthesis and microbial fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing sophorose from glucose?

A1: There are two main approaches for sophorose production. The first is a direct enzymatic synthesis that uses a cocktail of specific enzymes to convert glucose (or its derivatives) into sophorose. The second method is microbial fermentation, where microorganisms like the yeast Starmerella bombicola (formerly Candida bombicola) produce sophorose as a precursor to sophorolipids. Sophorose can then be isolated from the fermentation broth.

Q2: Which method typically offers a higher purity of sophorose directly?

A2: Enzymatic synthesis generally provides a cleaner reaction with fewer byproducts compared to microbial fermentation.[1] Fermentation broths are complex mixtures containing cells, various metabolites, and both acidic and lactonic forms of sophorolipids, which requires more extensive downstream processing to isolate pure sophorose.[2]

Q3: What is the relationship between sophorose and sophorolipids in microbial fermentation?

A3: In yeasts like S. bombicola, sophorose is the hydrophilic precursor for the synthesis of sophorolipids. It is a disaccharide composed of two glucose molecules. This sophorose unit is then glycosidically linked to a long-chain hydroxy fatty acid to form sophorolipids, which are valuable biosurfactants.[3][4] Therefore, conditions that promote high sophorolipid (B1247395) production inherently involve a high flux through the sophorose synthesis pathway.

Q4: Can sophorose be produced directly by fermentation without sophorolipid formation?

A4: While S. bombicola is primarily known for sophorolipid production, metabolic engineering strategies can be employed to create strains that favor the accumulation of sophorose. This can involve knocking out genes responsible for the subsequent steps in the sophorolipid biosynthesis pathway, such as the acetyltransferase or the lactone esterase.

Troubleshooting Guide: Low Sophorose Yield

Low yield is a common issue in both enzymatic and fermentation-based production of sophorose. The following guide addresses specific problems in a question-and-answer format.

Enzymatic Synthesis

Q5: My one-pot enzymatic reaction is showing low conversion of sucrose (B13894) and glucose to sophorose. What are the likely causes?

A5: Low yield in the one-pot enzymatic synthesis can often be attributed to suboptimal reaction conditions or enzyme instability.

  • Incorrect Substrate/Enzyme Ratios: The concentrations of glucose, sucrose, and the three key enzymes (sucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, and exo β-1,2-glucooligosaccharide sophorohydrolase) are critical. High concentrations of sucrose can lead to the formation of higher oligosaccharides instead of sophorose.[5]

  • Suboptimal pH and Temperature: The reaction should be maintained at a pH of around 7.0 and a temperature of 30°C for optimal enzyme activity.[1]

  • Inadequate Phosphate (B84403) Concentration: Inorganic phosphate is a crucial substrate for sucrose phosphorylase. Concentrations between 10-50 mM are generally effective.[1]

  • Enzyme Inactivation: Ensure the enzymes have been stored correctly and have not lost activity. Inactivation can occur due to improper temperature or pH.

Microbial Fermentation (Starmerella bombicola)

Q6: My S. bombicola fermentation is resulting in low overall product yield (sophorolipids and sophorose). What should I investigate?

A6: Low productivity in S. bombicola fermentations can stem from several factors related to media composition and culture conditions.

  • Suboptimal Media Composition: The balance of carbon and nitrogen sources is crucial. A typical medium includes both a hydrophilic carbon source (like glucose) and a hydrophobic one (like oleic acid or other vegetable oils).[6][7]

  • Nutrient Limitation: Insufficient nitrogen (e.g., from yeast extract) can limit cell growth and, consequently, product formation. However, excessively high nitrogen concentrations can inhibit the formation of lactonic sophorolipids.[4][8]

  • Inadequate Aeration: Oxygen transfer rate is a critical parameter. Optimal aeration (50-80 mM O₂/L/h) has been shown to maximize sophorolipid yield.[4]

  • Incorrect pH: The pH of the fermentation medium naturally decreases during the process. While S. bombicola can produce sophorolipids over a range of pH values, maintaining it within an optimal range (typically starting around 5.0-6.0) can improve yields.[3]

  • Non-optimal Temperature: The ideal temperature for sophorolipid production by S. bombicola is generally between 25°C and 30°C.[3]

Q7: I am producing a high concentration of sophorolipids, but I want to maximize the yield of free sophorose. How can I achieve this?

A7: Maximizing free sophorose involves either modifying the fermentation process to inhibit sophorolipid formation or efficiently hydrolyzing the produced sophorolipids back to sophorose.

  • Metabolic Engineering: The most direct approach is to use an engineered strain of S. bombicola where the genes responsible for transferring the fatty acid to the sophorose molecule are knocked out.

  • Process Parameter Adjustment: While less direct, some studies suggest that varying the fermentation conditions, such as the type of hydrophobic carbon source, can influence the composition of the sophorolipid mixture.[3] The formation of free sophorose is often a result of enzymatic hydrolysis of acetylated sophorose derivatives that are released from the sophorolipids.[2]

  • Post-Fermentation Hydrolysis: A common method is to subject the sophorolipid-rich fermentation broth to acid hydrolysis. This process cleaves the glycosidic bond between the sophorose and the fatty acid, releasing free sophorose and glucose.[2]

Data Presentation

Table 1: Optimized Parameters for One-Pot Enzymatic Sophorose Synthesis

ParameterOptimized ValueReference
Glucose Concentration5 mM[1]
Sucrose Concentration250 mM[1]
Inorganic Phosphate10 mM[1]
Sucrose Phosphorylase5 µg/mL[1]
1,2-β-oligoglucan Phosphorylase20 µg/mL[1]
exo β-1,2-glucooligosaccharide sophorohydrolase50 µg/mL[1]
Temperature30 °C[1]
pH7.0[1]
Reaction Time48 hours[1]
Final Sophorose Yield 108 mM (approx. 37 g/L) [1]

Table 2: Example Fermentation Media for Sophorolipid (and Sophorose) Production by S. bombicola

ComponentConcentration (g/L)Reference
Sucrose125[6]
Malt Extract25[6]
Oleic Acid166.67[6]
K₂HPO₄1.5[6]
CaCl₂2.5[6]
Sophorolipid Yield 177 g/L [6]

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of Sophorose

This protocol is based on the optimized conditions for high-yield sophorose synthesis.[1]

  • Reaction Mixture Preparation: In a sterile vessel, prepare a 100 mL reaction mixture containing:

    • 5 mM glucose

    • 250 mM sucrose

    • 10 mM sodium phosphate buffer (pH 7.0)

  • Enzyme Addition: Add the following enzymes to the reaction mixture at the specified final concentrations:

    • Sucrose phosphorylase: 5 µg/mL

    • 1,2-β-oligoglucan phosphorylase: 20 µg/mL

    • Exo β-1,2-glucooligosaccharide sophorohydrolase: 50 µg/mL

  • Incubation: Incubate the mixture at 30°C for 48 hours with gentle agitation.

  • Enzyme Inactivation: Stop the reaction by heating the mixture at 95°C for 10 minutes.

  • Glucose Removal (Optional): To remove residual glucose and fructose, treat the mixture with dry yeast (e.g., 2g) at 30°C for 2 hours.

  • Purification: Purify the sophorose from the reaction mixture using size-exclusion chromatography.

  • Quantification: Analyze the concentration and purity of sophorose using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Sophorose Production via Fermentation and Hydrolysis

This protocol outlines the general steps for producing sophorose through the fermentation of S. bombicola followed by acid hydrolysis of the resulting sophorolipids.

  • Inoculum Preparation: Cultivate S. bombicola in a suitable seed medium (e.g., YPD medium) for 24-48 hours.

  • Fermentation: Inoculate the production medium (see Table 2 for an example) with the seed culture. Run the fermentation at 25-30°C with controlled aeration and agitation for 7-10 days.

  • Sophorolipid Separation: After fermentation, the sophorolipids will typically separate as a dense, oily phase at the bottom of the fermenter. Decant the aqueous supernatant.

  • Acid Hydrolysis:

    • Resuspend the sophorolipid phase in an aqueous solution.

    • Add an acid (e.g., sulfuric acid) to a final concentration of 0.25% (w/w) relative to the sophorolipid weight.

    • Heat the mixture to 90-100°C for 12-24 hours under reflux.

  • Phase Separation: After cooling, the mixture will separate into an oily phase (fatty acids) and an aqueous phase containing sophorose and glucose.

  • Purification:

    • Separate the aqueous phase.

    • Optionally, remove the residual glucose by fermentation with Saccharomyces cerevisiae.

    • Further purify the sophorose using chromatography (e.g., carbon-celite column chromatography).[2]

  • Quantification: Analyze the sophorose concentration and purity using HPLC.

Visualizations

Experimental Workflows and Signaling Pathways

Sophorose_Production_Workflow cluster_enzymatic Enzymatic Synthesis cluster_fermentation Microbial Fermentation & Hydrolysis e_start Glucose & Sucrose e_reaction One-Pot Reaction (3 Enzymes, 30°C, 48h) e_start->e_reaction e_purify Purification (Chromatography) e_reaction->e_purify e_end High-Purity Sophorose e_purify->e_end f_start Glucose & Oleic Acid f_ferm S. bombicola Fermentation (7-10d) f_start->f_ferm f_hydro Acid Hydrolysis of Sophorolipids f_ferm->f_hydro f_purify Purification (Phase Separation & Chromatography) f_hydro->f_purify f_end Purified Sophorose f_purify->f_end

Caption: Comparative workflow of enzymatic vs. fermentation-based sophorose production.

Troubleshooting_Low_Yield start Low Sophorose Yield ferm_path Fermentation Issue? start->ferm_path enzymatic_path Enzymatic Reaction Issue? start->enzymatic_path media Suboptimal Media? (C/N Ratio) ferm_path->media Yes conditions Incorrect Conditions? (pH, Temp, Aeration) ferm_path->conditions Yes ferm_path->enzymatic_path No optimize_media Action: Optimize Media Components media->optimize_media control_params Action: Monitor & Control Parameters conditions->control_params ratios Incorrect Ratios? (Substrate/Enzyme) enzymatic_path->ratios Yes enzyme_activity Enzyme Inactivated? enzymatic_path->enzyme_activity Yes optimize_ratios Action: Adjust Concentrations ratios->optimize_ratios check_enzyme Action: Verify Enzyme Storage & Activity enzyme_activity->check_enzyme

Caption: Logical troubleshooting flow for low sophorose yield.

Sophorolipid_Pathway glucose Glucose sophorose Sophorose (Free Disaccharide) glucose->sophorose Glucosyltransferases (UGTA1, UGTB1) sophorolipid Sophorolipid (Glycolipid) sophorose->sophorolipid Glycosidic Bond Formation target Maximize Free Sophorose sophorose->target fatty_acid Hydroxy Fatty Acid fatty_acid->sophorolipid

Caption: Simplified biosynthetic pathway in S. bombicola.

References

Technical Support Center: Enhancing Sophorose Induction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the use of sophorose as an inducer for cellulase (B1617823) production, primarily in fungal systems like Trichoderma reesei.

Frequently Asked Questions (FAQs)

Q1: What is sophorose and why is it used as an inducer?

A1: Sophorose (2-O-β-D-glucopyranosyl-D-glucose) is a disaccharide that is a highly effective inducer of cellulase gene expression, particularly in fungi such as Trichoderma reesei.[1][2] It is considered one of the most potent inducers known, capable of increasing cellulase production by up to 2500 times compared to cellobiose.[3][4][5] Its primary function is to activate the signaling pathways that lead to the transcription and secretion of cellulolytic enzymes.

Q2: What is the optimal concentration of sophorose for cellulase induction?

A2: The optimal concentration of sophorose for inducing cellulase formation is approximately 1 x 10⁻³ M.[6] However, the response to sophorose concentration can exhibit saturation kinetics, meaning that beyond a certain point, increasing the concentration does not lead to a proportional increase in enzyme production.[2][7]

Q3: How long does it take to see cellulase induction after adding sophorose?

A3: Cellulase induction by sophorose is relatively rapid. In Trichoderma reesei, carboxymethyl cellulase activity can be detected within 1.5 to 2 hours of adding sophorose.[1][2][7] However, a significant increase in extracellular cellulase activity may not be observed until about 6 hours after the addition of sophorose, reaching half-maximum activity around 14 hours.[8]

Q4: Does the age of the fungal culture affect sophorose induction efficiency?

A4: The induction of cellulase by sophorose appears to be largely independent of the fungal age.[6]

Q5: Is continuous presence of sophorose required for sustained cellulase production?

A5: Yes, the continuous presence of sophorose in the medium is necessary to maintain cellulase synthesis. If the mycelium is separated from the induction medium, enzyme production ceases.[2][8]

Q6: What is the dual regulatory role of sophorose?

A6: Sophorose has two key functions in the regulation of the cellulolytic system in Trichoderma reesei: it induces the expression of cellulase genes and also represses the production of β-glucosidase.[9][10] This repression of β-glucosidase is significant because this enzyme can hydrolyze sophorose, and its inhibition may therefore enhance cellulase induction.[9]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or no cellulase activity after sophorose induction. 1. Suboptimal Sophorose Concentration: The concentration of sophorose may be too low or too high.Verify the sophorose concentration. The optimal concentration is generally around 1 mM.[6] Perform a dose-response experiment to determine the optimal concentration for your specific strain and conditions.
2. pH of the Medium: The pH of the induction medium can significantly affect enzyme synthesis and secretion.Ensure the pH of the medium is optimal for your fungal strain. For T. reesei, the effects of pH on induction are similar to those for induction by cellulose (B213188).[1][2] Respiration on sophorose decreases sharply below pH 3.5.[7]
3. Incubation Temperature: Temperature affects both fungal metabolism and enzyme stability.Maintain the optimal incubation temperature for your organism. The effects of temperature on sophorose induction are similar to those for cellulose induction.[1][2]
4. Presence of Catabolite Repressors: Sugars like glucose can inhibit cellulase induction.Ensure the medium is free from glucose or other catabolite repressors. Even small amounts of glucose can inhibit the sophorose-inducible permease required for inducer uptake.[11] Consider using a strain with a mutated cre1 gene, which is less susceptible to carbon catabolite repression.[3]
5. Sophorose Degradation: The fungus may be rapidly catabolizing the sophorose.Sophorose is rapidly catabolized by Trichoderma.[8] Consider a fed-batch approach with several smaller additions of sophorose, which has been shown to induce more cellulase than a single large dose.[8]
Inconsistent induction results between experiments. 1. Variability in Mycelial Suspension: Inconsistent mycelial density or morphology can affect the response.Ensure a uniform and consistent mycelial suspension for each experiment. Brief blending can improve homogeneity without negatively impacting the induction response.[7]
2. Purity of Sophorose: Impurities in the sophorose preparation could affect the outcome.Use high-purity sophorose. If preparing sophorose from other sources (e.g., stevioside), ensure proper purification.[3]
High cost of sophorose is a limiting factor. 1. Commercial Sophorose is Expensive: Pure sophorose can be costly for large-scale experiments.Explore methods for producing sophorose in-house. It can be generated from glucose through transglycosylation catalyzed by β-glucosidase or as a byproduct of stevioside (B1681144) hydrolysis.[3][12] A mixture of glucose and sophorose (MGS) has been shown to be an effective and lower-cost inducer.[3][4][13][14][15]

Data Presentation

Table 1: Comparison of Different Inducers on Cellulase Activity in Trichoderma reesei RUT C30

Inducer (10 g/L)Cellulase Activity (U/mL)Fold Increase vs. Cellobiose
Glucose~0-
Lactose~1.13.2
Cellobiose~0.351.0
MGS (Mixture of Glucose and Sophorose)~1.855.26
MGD (Mixture of Glucose and β-disaccharide)~1.855.26
Data synthesized from Zhang et al. (2022).[3][4][13]

Experimental Protocols

Protocol 1: Standard Sophorose Induction of Cellulase in Trichoderma reesei

  • Mycelium Preparation:

    • Grow T. reesei in a suitable growth medium (e.g., containing glucose) in shake flasks for 3 days.[16]

    • Harvest the mycelium by filtration and wash thoroughly with sterile water to remove any residual glucose.

    • Resuspend the washed mycelium in a buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 2.7) to a final dry weight concentration of approximately 2 mg/mL.[16] A brief homogenization (e.g., 10 seconds in a Virtis homogenizer) can be performed to ensure a uniform suspension.[7]

  • Induction:

    • Prepare the induction medium. A typical medium consists of a basal salt solution (e.g., 0.25 strength Trichoderma salts without urea (B33335) and KH₂PO₄ in 0.05 M potassium phosphate buffer).[7]

    • In an Erlenmeyer flask, combine the mycelial suspension with the induction medium and the sophorose solution to achieve the desired final concentration (e.g., 1 mM).

    • Incubate the flasks on a reciprocal shaker (e.g., 100 strokes per minute) at the optimal temperature (e.g., 28°C).[7]

  • Sampling and Analysis:

    • At desired time points, harvest the entire contents of a flask and separate the mycelium from the supernatant by centrifugation.

    • The supernatant is used for measuring extracellular cellulase activity (e.g., carboxymethyl cellulase or filter paper activity) using standard assays like the dinitrosalicylic acid (DNS) method.[3][7]

Visualizations

Sophorose_Induction_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_extracellular_out Sophorose Sophorose Permease β-diglucoside Permease Sophorose->Permease Uptake Sophorose_in Sophorose Permease->Sophorose_in Signaling_Cascade Signaling Cascade Sophorose_in->Signaling_Cascade Activates XYR1 XYR1 (Transcription Factor) Signaling_Cascade->XYR1 Activates Cellulase_Genes Cellulase Genes XYR1->Cellulase_Genes Binds to Promoter Transcription Transcription & Translation Cellulase_Genes->Transcription Cellulase Cellulase Enzymes Transcription->Cellulase Secretion Secretion Cellulase->Secretion Cellulase_out Secreted Cellulase Secretion->Cellulase_out Glucose Glucose Glucose->Permease Inhibits

Caption: Sophorose induction pathway for cellulase production.

Troubleshooting_Workflow Start Start: Low/No Cellulase Activity Check_Concentration Is Sophorose Concentration Optimal (~1 mM)? Start->Check_Concentration Check_pH_Temp Are pH and Temperature Optimal? Check_Concentration->Check_pH_Temp Yes Action_Concentration Action: Optimize Concentration (Dose-Response) Check_Concentration->Action_Concentration No Check_Repressors Is Medium Free of Catabolite Repressors (e.g., Glucose)? Check_pH_Temp->Check_Repressors Yes Action_pH_Temp Action: Adjust pH and Temperature Check_pH_Temp->Action_pH_Temp No Consider_Catabolism Is Sophorose Being Rapidly Catabolized? Check_Repressors->Consider_Catabolism Yes Action_Repressors Action: Use Repressor-Free Medium or Mutant Strain Check_Repressors->Action_Repressors No Success Success: Cellulase Activity Improved Consider_Catabolism->Success No Action_Catabolism Action: Implement Fed-Batch Strategy Consider_Catabolism->Action_Catabolism Yes End End: Further Investigation Needed Action_Concentration->Check_Concentration Action_pH_Temp->Check_pH_Temp Action_Repressors->Check_Repressors Action_Catabolism->Success

Caption: Troubleshooting workflow for low cellulase induction.

References

Technical Support Center: Purification of Sophorose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial sophorose monohydrate. Our goal is to help you address common issues encountered during the purification of this valuable disaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is often produced from the hydrolysis of sophorolipids, which are biosurfactants produced by yeasts like Candida bombicola. As a result, common impurities can include:

  • Glucose: A monosaccharide that is a building block of sophorose and may be present as a residual starting material or a byproduct of hydrolysis.

  • Acetylated sophorose derivatives: These are intermediates in the sophorolipid (B1247395) biosynthesis pathway that may not have been fully hydrolyzed.[1]

  • Other disaccharides: Depending on the synthesis or purification method, other disaccharides with similar properties might be present.

  • Salts and residual solvents: These can be introduced during the production and initial purification processes.

  • Epimerization products: Under alkaline conditions and at elevated temperatures, sophorose can undergo C2-epimerization to form 2-O-β-D-glucopyranosyl-D-mannose.[1]

Q2: Why is it important to purify commercial this compound?

Q3: What are the primary methods for purifying this compound?

A3: The most common and effective methods for purifying this compound are:

  • Recrystallization: A fundamental technique for purifying solid compounds.

  • Column Chromatography: Effective for separating sophorose from other sugars and impurities based on their different affinities for the stationary phase.

  • Enzymatic Purification: This method can be used to specifically remove certain impurities, such as glucose.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Sophorose does not dissolve in the hot solvent. Insufficient solvent.Gradually add more hot solvent until the sophorose dissolves completely.
Incorrect solvent.Ensure you are using a suitable solvent system. 80% aqueous methanol (B129727) is a good starting point.[2]
No crystals form upon cooling. Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The solution cooled too quickly.Allow the solution to cool slowly at room temperature before placing it in an ice bath.
The solution is not saturated enough.Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of pure sophorose.
Oily precipitate forms instead of crystals. The sophorose is "oiling out."Reheat the solution to dissolve the oil, add a small amount of a solvent in which the oil is more soluble, and then cool slowly.
High concentration of impurities.Consider a preliminary purification step like column chromatography before recrystallization.
Low recovery of pure sophorose. Sophorose is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.
Crystals were lost during transfer.Carefully rinse the crystallization flask with the cold mother liquor to transfer all crystals to the filter.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of sophorose from impurities. Incorrect solvent system (mobile phase).Optimize the solvent system. A gradient of increasing ethanol (B145695) in water is often effective for carbon-celite columns. For silica (B1680970) gel, a chloroform (B151607)/methanol mixture can be a starting point.[1][3]
Column was packed improperly.Ensure the column is packed uniformly to avoid channeling.
Column was overloaded with the sample.Use an appropriate amount of crude sophorose for the size of the column.
Sophorose elutes too quickly or too slowly. The polarity of the mobile phase is too high or too low.Adjust the polarity of the solvent system. A higher polarity will generally lead to faster elution.
Fractions are contaminated with multiple compounds. The flow rate is too high.Reduce the flow rate to allow for better separation.
The fractions collected are too large.Collect smaller fractions to improve the resolution of the separation.

Quantitative Data on Purification

The following table summarizes the expected purity of this compound after different purification methods.

Purification Method Starting Material Initial Purity/Composition Final Purity Reference
Carbon-Celite Column Chromatography Crude extract from sophorolipid production waste1:2.9 (w/w) ratio of glucose to sophorose>95%[1]
Recrystallization Commercial Grade SophoroseTypically ≥90%≥98%General expectation for the technique
Enzymatic Treatment followed by Size-Exclusion Chromatography Synthesized sophorose mixtureMixture containing glucose, fructose, and sophoroseHigh purity (specific percentage not stated, but effective for removing monosaccharides)[4][5]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline for the recrystallization of this compound.

  • Solvent Selection: A common and effective solvent system for this compound is 80% aqueous methanol.[2]

  • Dissolution: In a flask, add the commercial this compound. Heat the 80% aqueous methanol to its boiling point and add the minimum amount of the hot solvent to the sophorose until it is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 80% aqueous methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for purifying this compound using silica gel column chromatography.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase.

    • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.

    • Add a layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the mobile phase. A common starting point for polar compounds like sophorose on silica gel is a mixture of chloroform and methanol (e.g., 95:5 v/v), gradually increasing the proportion of methanol.[3]

    • Collect fractions of the eluate in separate tubes.

  • Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing pure sophorose.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Enzymatic Removal of Glucose

This protocol describes a method to remove glucose impurities from a sophorose sample using yeast.[4]

  • Reaction Setup: Dissolve the impure sophorose containing glucose in an appropriate buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0).

  • Yeast Treatment: Add dry yeast to the sophorose solution.

  • Incubation: Incubate the mixture at 30°C for approximately 2 hours. The yeast will consume the glucose.

  • Enzyme Inactivation: Heat the mixture to 95°C for 10 minutes to inactivate the enzymes in the yeast.

  • Further Purification: The sophorose can be further purified from the yeast cells and other byproducts by centrifugation followed by a purification method like size-exclusion chromatography.

Protocol 4: HPLC Analysis of Sophorose Purity

This protocol outlines a method for analyzing the purity of this compound using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation: An HPLC system equipped with a Refractive Index Detector (RID) is suitable for sugar analysis.

  • Column: An amino column (e.g., Shodex Asahipak NH2P-50) is commonly used for separating sugars.

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 75:25 v/v) is typically effective.

  • Sample Preparation:

    • Accurately weigh a known amount of the sophorose sample.

    • Dissolve the sample in the mobile phase or HPLC-grade water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to create a calibration curve.

  • Analysis:

    • Inject the standards and the sample onto the HPLC system.

    • The purity of the sophorose sample can be determined by comparing the peak area of sophorose to the total peak area of all components in the chromatogram. The concentration can be quantified using the calibration curve.

Visualizing Key Pathways

Sophorolipid Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway of sophorolipids, from which sophorose is often derived. Understanding this pathway can help in identifying potential impurities.

G cluster_0 Fatty Acid Modification cluster_1 Glycosylation cluster_2 Modification & Maturation Fatty_Acid Fatty Acid Hydroxy_Fatty_Acid ω- or (ω-1)-Hydroxy Fatty Acid Fatty_Acid->Hydroxy_Fatty_Acid Cytochrome P450 Monooxygenase Glucosyl_Fatty_Acid Glucosyl-Hydroxy-Fatty Acid Hydroxy_Fatty_Acid->Glucosyl_Fatty_Acid Glucosyltransferase 1 UDP_Glucose1 UDP-Glucose UDP_Glucose1->Glucosyl_Fatty_Acid Sophorosyl_Fatty_Acid Sophorosyl-Hydroxy-Fatty Acid (Acidic Sophorolipid) Glucosyl_Fatty_Acid->Sophorosyl_Fatty_Acid Glucosyltransferase 2 UDP_Glucose2 UDP-Glucose UDP_Glucose2->Sophorosyl_Fatty_Acid Acetylated_Sophorolipid Acetylated Acidic Sophorolipid Sophorosyl_Fatty_Acid->Acetylated_Sophorolipid Acetyltransferase Lactonic_Sophorolipid Lactonic Sophorolipid Sophorosyl_Fatty_Acid->Lactonic_Sophorolipid Lactonization Sophorose_Source Potential Source of Sophorose & Impurities Sophorosyl_Fatty_Acid->Sophorose_Source Hydrolysis Acetylated_Sophorolipid->Sophorose_Source Hydrolysis

Caption: Sophorolipid biosynthesis pathway, a source of sophorose and related impurities.

Cellulase (B1617823) Induction by Sophorose

This diagram illustrates the role of sophorose as an inducer of cellulase gene expression in fungi like Trichoderma reesei.

G cluster_0 Extracellular cluster_1 Intracellular Cellulose Cellulose Cellobiose Cellobiose Cellulose->Cellobiose Basal Cellulase Activity Sophorose Sophorose (Inducer) Cellobiose->Sophorose β-glucosidase (transglycosylation) Glucose Glucose Cellobiose->Glucose β-glucosidase (hydrolysis) Signal_Transduction Signal Transduction Cascade Sophorose->Signal_Transduction Uptake & Induction Gene_Expression Cellulase Gene Expression Signal_Transduction->Gene_Expression Cellulase_Protein Cellulase Protein Synthesis Gene_Expression->Cellulase_Protein Secreted_Cellulase Secreted Cellulases Cellulase_Protein->Secreted_Cellulase Secretion Secreted_Cellulase->Cellulose Cellulose Degradation (Positive Feedback)

Caption: Sophorose-mediated induction of cellulase gene expression.

References

Technical Support Center: Sophorose Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and preventing sophorose degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving sophorose.

Issue 1: Unexpected Formation of an Isomer in Alkaline Conditions

  • Question: During my experiment in a basic buffer (pH > 8), I've observed a new peak in my HPLC analysis that is not sophorose or its constituent monosaccharides. What could this be?

  • Answer: Under alkaline conditions, especially at elevated temperatures, sophorose can undergo epimerization at the C-2 position of the reducing glucose unit to form its isomer, 2-O-β-D-glucopyranosyl-D-mannose.[1][2] The β-(1,2)-glycosidic bond itself is generally stable against hydrolysis in alkaline solutions.[1][2]

    Troubleshooting Steps:

    • Confirm Isomer Formation: Use a reference standard of 2-O-β-D-glucopyranosyl-D-mannose if available, or use analytical techniques such as NMR to confirm the structure of the unknown peak.

    • pH and Temperature Control: To prevent epimerization, maintain the pH of your solution as close to neutral as possible (pH 6-7). If alkaline conditions are necessary, conduct the experiment at the lowest possible temperature.

    • Reaction Time: Minimize the duration of exposure to alkaline conditions.

Issue 2: Sophorose Degradation in the Presence of Biological Samples

  • Question: I am using sophorose in a cell culture medium or with a protein extract, and I am seeing a rapid decrease in its concentration, accompanied by an increase in glucose levels. What is causing this?

  • Answer: The likely cause is enzymatic hydrolysis of sophorose by β-glucosidases present in your biological sample.[3][4] These enzymes can cleave the β-1,2-glycosidic bond, releasing glucose.

    Troubleshooting Steps:

    • Enzyme Inhibition: If the enzymatic activity is not the focus of your study, consider adding a known β-glucosidase inhibitor to your reaction mixture.

    • Heat Inactivation: If your experimental components can withstand it, heat-inactivating the biological sample before adding sophorose can denature the degradative enzymes.

    • Purification of Components: Purifying the protein of interest from the crude extract can remove contaminating β-glucosidases.

    • pH and Temperature Optimization: Enzyme activity is highly dependent on pH and temperature. Adjusting these parameters outside of the optimal range for β-glucosidase may reduce the rate of degradation.

Issue 3: Sophorose Instability in Acidic Solutions

  • Question: My sophorose solution, prepared in an acidic buffer (pH < 6), is showing signs of degradation over time. What is the degradation pathway, and how can I prevent it?

  • Answer: Sophorose can undergo acid-catalyzed hydrolysis of its β-1,2-glycosidic bond, which breaks the disaccharide into its constituent glucose monosaccharides. This process is accelerated at lower pH values and higher temperatures.[5]

    Troubleshooting Steps:

    • pH Management: Use the mildest acidic conditions possible for your experiment. Buffering the solution to a pH closer to neutral (pH 6-7) will significantly slow down hydrolysis.

    • Temperature Control: Maintain your acidic sophorose solutions at low temperatures (e.g., 4°C) to reduce the rate of hydrolysis.

    • Fresh Preparation: Prepare acidic sophorose solutions fresh before each experiment to minimize the time for degradation to occur.

Frequently Asked Questions (FAQs)

Q1: What are the main pathways of sophorose degradation?

A1: Sophorose primarily degrades through three main pathways:

  • Alkaline Epimerization: In basic solutions (pH > 8), sophorose can convert to its C-2 epimer, 2-O-β-D-glucopyranosyl-D-mannose.[1][2]

  • Enzymatic Hydrolysis: β-glucosidases can cleave the β-1,2-glycosidic bond to yield glucose.[3][4]

  • Acid Hydrolysis: Acidic conditions (pH < 6) can lead to the hydrolysis of the glycosidic bond, breaking sophorose down into two glucose molecules.[5]

Q2: What are the ideal storage conditions for sophorose to ensure long-term stability?

A2: For long-term stability, sophorose should be stored as a solid in a cool, dry place. A temperature of -20°C is often recommended for multi-year storage. Aqueous solutions of sophorose are best prepared fresh. If short-term storage of a solution is necessary, it should be kept at a neutral pH and refrigerated at 2-8°C.

Q3: How can I monitor sophorose degradation in my experiments?

A3: High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a common and effective method for monitoring sophorose and its degradation products.[6][7] Thin-Layer Chromatography (TLC) can also be used for qualitative analysis.

Q4: Are there any non-enzymatic methods to prevent sophorose degradation in solution?

A4: Yes, controlling the pH and temperature of the solution are the most effective non-enzymatic methods. Maintaining a near-neutral pH (6-7) and low temperatures (2-8°C) will significantly reduce the rates of both acid hydrolysis and alkaline epimerization.

Data on Sophorose Stability

The following tables summarize the known effects of different conditions on sophorose stability.

Table 1: Effect of pH on Sophorose Degradation Pathway

pH RangePrimary Degradation PathwayPrimary Degradation Product(s)
< 6Acid HydrolysisGlucose
6 - 8Minimal Degradation-
> 8Alkaline Epimerization2-O-β-D-glucopyranosyl-D-mannose

Table 2: Factors Influencing the Rate of Sophorose Degradation

FactorEffect on Degradation RateDegradation Pathway Affected
Increasing Temperature Increases rateAll pathways (Acid Hydrolysis, Alkaline Epimerization, Enzymatic Hydrolysis)
Decreasing pH (< 6) Increases rateAcid Hydrolysis
Increasing pH (> 8) Increases rateAlkaline Epimerization
Presence of β-glucosidases Increases rateEnzymatic Hydrolysis

Experimental Protocols

Protocol 1: HPLC Analysis of Sophorose and Its Degradation Products

This protocol provides a general method for the separation and quantification of sophorose, glucose, and 2-O-β-D-glucopyranosyl-D-mannose.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC)

    • Refractive Index (RI) Detector

    • Amino or Amine-based column (e.g., Shodex Asahipak NH2P-50 4E)

  • Mobile Phase:

    • Acetonitrile:Water (e.g., 75:25 v/v)

  • Flow Rate:

    • 1.0 mL/min

  • Column Temperature:

    • 30°C

  • Procedure:

    • Prepare standards of sophorose, glucose, and 2-O-β-D-glucopyranosyl-D-mannose in the mobile phase.

    • Prepare experimental samples by diluting them in the mobile phase.

    • Inject standards and samples onto the HPLC system.

    • Identify and quantify the compounds based on the retention times and peak areas of the standards.

Visualizing Sophorose Degradation Pathways

The following diagrams illustrate the key degradation pathways of sophorose.

Sophorose_Degradation_Pathways Acid Acidic pH (pH < 6) + Heat Enzyme β-glucosidase Sophorose Sophorose Alkali Alkaline pH (pH > 8) + Heat Glucose Glucose Sophorose->Glucose Hydrolysis Epimer 2-O-β-D-glucopyranosyl-D-mannose Sophorose->Epimer Epimerization

Caption: Overview of Sophorose Degradation Pathways.

Sophorose_Hydrolysis_Workflow cluster_workflow Troubleshooting Workflow for Sophorose Hydrolysis Start Sophorose Degradation Observed (Loss of Sophorose, Gain of Glucose) Check_Bio Biological Sample Present? Start->Check_Bio Check_pH Check Solution pH Acidic pH < 6? (Acid Hydrolysis) Check_pH->Acidic Check_Bio->Check_pH No Enzymatic Yes (Likely Enzymatic Hydrolysis) Check_Bio->Enzymatic Yes No_Bio No Acidic->No_Bio No Action_Acid Increase pH to 6-7 Lower Temperature Acidic->Action_Acid Yes Action_Enzyme Add Inhibitor Heat Inactivate Sample Purify Components Enzymatic->Action_Enzyme Reanalyze Re-analyze Sophorose Stability Action_Acid->Reanalyze Action_Enzyme->Reanalyze Prevention_Strategies cluster_prevention Sophorose Degradation Prevention Strategies Degradation Sophorose Degradation Control_pH Maintain Neutral pH (6-7) Degradation->Control_pH Prevents Acid/Alkali Degradation Control_Temp Low Temperature (2-8°C) Degradation->Control_Temp Slows All Degradation Enzyme_Inactivation Enzyme Inactivation / Inhibition Degradation->Enzyme_Inactivation Prevents Enzymatic Hydrolysis Fresh_Prep Prepare Solutions Fresh Degradation->Fresh_Prep Minimizes Degradation Time

References

Optimizing reaction conditions for enzymatic synthesis of Sophorose

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enzymatic Synthesis of Sophorose

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the enzymatic synthesis of sophorose. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic synthesis of sophorose in a question-and-answer format.

Q1: My sophorose yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yield is a common problem that can stem from several factors, ranging from enzyme inactivity to suboptimal reaction conditions.[1][2][3] A systematic approach to troubleshooting is essential.

  • Enzyme Activity and Stability:

    • Problem: One or more enzymes may be inactive or unstable under the reaction conditions.

    • Solution: Perform individual assays for each enzyme to confirm their activity with their specific substrates. Ensure that the enzymes have been stored correctly and have not undergone repeated freeze-thaw cycles. If using a multi-enzyme system, verify that the chosen pH and temperature are a suitable compromise for all enzymes involved.[1]

  • Suboptimal Reaction Conditions:

    • Problem: The pH, temperature, or buffer composition may not be optimal for the synthesis reaction.

    • Solution: Calibrate your pH meter and ensure the buffer has sufficient capacity. Perform small-scale experiments to test a range of pH values (e.g., 5.0-8.0) and temperatures (e.g., 30-60°C) to find the optimum for your specific enzyme system.[4] For instance, a one-pot synthesis using sucrose (B13894) phosphorylase and other enzymes works well at 30°C and pH 7.0.[5][6][7]

  • Substrate or Cofactor Issues:

    • Problem: Incorrect substrate concentrations, substrate inhibition, or impure reagents can drastically reduce yield. High concentrations of the acceptor (glucose) can sometimes favor hydrolysis over transglycosylation.[8]

    • Solution: Verify the concentration and purity of your substrates (e.g., glucose, sucrose, cellobiose) and any necessary cofactors like inorganic phosphate (B84403).[5] Optimize the donor-to-acceptor substrate ratio; for some systems, a high concentration of the donor substrate is crucial.[5][6]

  • Product Inhibition:

    • Problem: The accumulation of sophorose or byproducts can inhibit enzyme activity.

    • Solution: Monitor the reaction over time and stop it at the point of maximum yield before significant inhibition occurs. Consider strategies for in-situ product removal if feasible.

Q2: I'm observing significant byproduct formation (e.g., sophorotriose, gentiobiose). How can I improve the selectivity for sophorose?

A2: Byproduct formation is a key challenge, especially when using β-glucosidases which can form various glycosidic linkages.

  • Enzyme Choice:

    • Problem: The enzyme being used may have low regioselectivity, leading to a mixture of disaccharides like gentiobiose and cellobiose.[9]

    • Solution: Select an enzyme known for high specificity towards forming β-1,2 linkages. While many β-glucosidases from Aspergillus niger are used, their primary products can sometimes be gentiobiose.[8][9] Multi-enzyme systems, like the one involving exo-β-1,2-glucooligosaccharide sophorohydrolase, are specifically designed to hydrolyze higher oligosaccharides into sophorose, thereby increasing selectivity.[5]

  • Substrate Concentration:

    • Problem: High concentrations of donor substrates can sometimes lead to the formation of higher oligosaccharides like sophorotetraose.[5]

    • Solution: Optimize the initial substrate concentrations. For example, in a one-pot synthesis, using 500 mM sucrose resulted in higher oligosaccharides, whereas 250 mM sucrose favored sophorose production.[5]

  • Reaction Time:

    • Problem: Longer reaction times can lead to secondary reactions, either forming higher oligosaccharides or hydrolyzing the desired product.

    • Solution: Perform a time-course study to identify the optimal reaction duration that maximizes sophorose concentration before it is consumed in subsequent reactions.

Q3: How can I effectively purify sophorose from the final reaction mixture?

A3: Purification is critical to remove unreacted substrates, byproducts, and enzymes.

  • Enzyme Inactivation and Substrate Removal:

    • Step 1: Terminate the reaction by heat-inactivating the enzymes (e.g., 95°C for 10 minutes).[5]

    • Step 2: To remove remaining monosaccharides like glucose and fructose, treat the mixture with yeast (Saccharomyces cerevisiae). The yeast will consume these simple sugars, leaving the sophorose in the solution.[5]

  • Chromatographic Separation:

    • Step 3: After yeast treatment and centrifugation, the supernatant can be purified using chromatography. Size-exclusion chromatography is effective for separating sophorose from any remaining higher oligosaccharides or other impurities.[5][6] High-performance anion-exchange chromatography can also be used for analysis and purification.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main enzymatic methods for sophorose synthesis? A1: There are two primary enzymatic approaches. The first involves the transglycosylation activity of β-glucosidases, which use a donor like glucose to synthesize various disaccharides, including sophorose.[8] However, this can lead to a mixture of products. A more specific and high-yield method is a one-pot, multi-enzyme cascade using sucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, and exo-β-1,2-glucooligosaccharide sophorohydrolase with sucrose and glucose as starting materials.[5][6][7]

Q2: What are the advantages of enzymatic synthesis over chemical synthesis? A2: Enzymatic synthesis offers several advantages, including high regioselectivity (reducing the need for protection/deprotection steps), mild reaction conditions (e.g., neutral pH, lower temperatures), lower environmental impact, and the potential for higher yields of the desired isomer.[11]

Q3: What are common enzyme sources for sophorose synthesis? A3: β-glucosidases are commonly sourced from fungi like Aspergillus niger.[8][12] For the multi-enzyme system, the enzymes have been sourced from various bacteria, including Leuconostoc mesenteroides (sucrose phosphorylase), Enterococcus italicus (1,2-β-oligoglucan phosphorylase), and Parabacteroides distasonis (exo-β-1,2-glucooligosaccharide sophorohydrolase).[5][6][7]

Q4: Can immobilized enzymes be used for sophorose production? A4: Yes. Immobilizing the enzymes, for example on nanoparticles, allows for easier separation from the reaction mixture and enables the recycling and reuse of the enzyme, which can significantly reduce production costs.[13]

Data Presentation: Optimized Reaction Conditions

The table below summarizes optimized conditions from a highly efficient one-pot, three-enzyme synthesis method for sophorose.

ParameterOptimized ConditionReference
Enzymes 1. Sucrose Phosphorylase (LmSP) 2. 1,2-β-oligoglucan Phosphorylase (EiSOGP) 3. exo-β-1,2-glucooligosaccharide sophorohydrolase (BDI_3064)[5][6]
Substrates 250 mM Sucrose (Donor) 5 mM Glucose (Acceptor)[5][6]
Enzyme Conc. 5 µg/mL LmSP 20 µg/mL EiSOGP 50 µg/mL BDI_3064[5][6]
Buffer 10 mM Sodium Phosphate[5][6]
pH 7.0[5]
Temperature 30 °C[5][6]
Reaction Time 48 hours[5][6]
Final Yield 108 mM Sophorose (45% final purified yield based on sucrose)[5][6][7]

Experimental Protocols

Protocol: One-Pot Enzymatic Synthesis of Sophorose

This protocol is adapted from a method utilizing three enzymes for high-yield sophorose production.[5][6][7]

1. Materials and Reagents:

  • Sucrose, D-Glucose

  • Sodium Phosphate Buffer (10 mM, pH 7.0)

  • Purified Enzymes:

    • Sucrose Phosphorylase (from L. mesenteroides)

    • 1,2-β-oligoglucan Phosphorylase (from E. italicus)

    • exo-β-1,2-glucooligosaccharide sophorohydrolase (from P. distasonis)

  • Dry Yeast (Saccharomyces cerevisiae)

  • Equipment for heat inactivation (water bath or heat block)

  • Centrifuge

  • Size-exclusion chromatography column and system

2. Reaction Setup:

  • Prepare a 100 mL reaction mixture in a sterile container.

  • Add the substrates to the following final concentrations: 250 mM sucrose and 5 mM glucose.

  • Add 10 mM sodium phosphate buffer (pH 7.0).

  • Add the enzymes to the following final concentrations: 5 µg/mL sucrose phosphorylase, 20 µg/mL 1,2-β-oligoglucan phosphorylase, and 50 µg/mL exo-β-1,2-glucooligosaccharide sophorohydrolase.

  • Mix gently by inversion or slow stirring.

3. Incubation:

  • Incubate the reaction mixture at 30°C for 48 hours with gentle agitation.

4. Reaction Termination and Purification:

  • Enzyme Inactivation: Heat the mixture at 95°C for 10 minutes to terminate the reaction.[5]

  • Monosaccharide Removal: Cool the mixture to 30°C. Add 2 grams of dry yeast to the 100 mL mixture and incubate at 30°C for 2 hours to consume residual glucose and fructose.[5]

  • Clarification: Centrifuge the mixture to pellet the yeast cells and any precipitated proteins.

  • Chromatography: Carefully collect the supernatant and purify the sophorose using size-exclusion chromatography to separate it from sophorotriose and other potential byproducts.[5]

  • Analysis: Analyze fractions for sophorose content using HPLC or TLC. Pool the pure fractions and lyophilize to obtain solid sophorose.

Visualizations

Experimental Workflow

ExperimentalWorkflow prep prep reaction reaction process process purify purify end_node end_node sub Prepare Substrates (Sucrose, Glucose) mix Create Reaction Mixture (Buffer, Enzymes, Substrates) sub->mix Add inc Incubate (30°C, 48h) mix->inc Start heat Heat Inactivation (95°C, 10 min) inc->heat Stop yeast Yeast Treatment (Monosaccharide Removal) heat->yeast cent Centrifuge (Remove Yeast) yeast->cent chrom Size-Exclusion Chromatography cent->chrom Supernatant pure Pure Sophorose chrom->pure Isolate

Caption: Workflow for the one-pot enzymatic synthesis and purification of sophorose.

Troubleshooting Logic

TroubleshootingLogic problem problem cause cause solution solution p1 Low Sophorose Yield c1 Enzyme Inactive? p1->c1 c2 Suboptimal Conditions? p1->c2 c3 Byproduct Formation? p1->c3 s1a Assay Individual Enzyme Activity c1->s1a s1b Check Enzyme Storage & Handling c1->s1b s2a Optimize pH & Temp (Test Gradients) c2->s2a s2b Verify Substrate Concentrations & Purity c2->s2b s3a Optimize Substrate Ratio (e.g., lower donor conc.) c3->s3a s3b Perform Time-Course To Find Optimal Endpoint c3->s3b

References

Validation & Comparative

Sophorose vs. Cellobiose: A Comparative Guide to Cellulase Induction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cellulase (B1617823) induction is critical for optimizing enzyme production and developing efficient biomass conversion processes. This guide provides an objective comparison of two key disaccharides, sophorose and cellobiose (B7769950), as inducers of cellulase expression, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.

Sophorose has long been recognized as a potent inducer of cellulase gene expression, particularly in the filamentous fungus Trichoderma reesei, a workhorse of industrial enzyme production.[1][2][3] While cellobiose, the primary repeating unit of cellulose (B213188), also functions as an inducer, its efficacy pales in comparison to sophorose.[4][5] Experimental evidence consistently demonstrates that sophorose can elicit a significantly stronger and more rapid induction of cellulase synthesis.[1][3][6] In fact, the induction effect of sophorose is reported to be over 2500 times higher than that of cellobiose.[1][6]

This guide will delve into the quantitative differences in their induction capabilities, outline the experimental methodologies used to ascertain these differences, and illustrate the distinct signaling pathways each molecule is believed to trigger.

Quantitative Comparison of Inducer Performance

The superiority of sophorose as a cellulase inducer is evident in the direct comparison of enzyme activity and gene expression levels. Studies utilizing T. reesei have consistently shown that sophorose-mediated induction leads to substantially higher cellulase yields.

A study comparing a mixture of glucose and sophorose (MGS) with other common inducers found that the cellulase activity induced by MGS was 5.26-fold higher than that induced by cellobiose.[1][3] This enhanced activity is a direct reflection of what is occurring at the genetic level. The expression of key cellulase genes, such as cel7a (encoding cellobiohydrolase I) and cel6a (encoding cellobiohydrolase II), is significantly upregulated in the presence of sophorose compared to cellobiose.[7]

Furthermore, intracellular signaling molecules provide another layer of quantitative comparison. In T. reesei, the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger in cellulase induction, was found to be at least four times higher in the presence of sophorose compared to cellobiose.[7]

ParameterSophorose (or Sophorose-containing mixture)CellobioseFold Difference (Sophorose/Cellobiose)Reference
Filter Paper Activity (FPA) HigherLower5.26[1][3]
Endoglucanase Activity HigherLower3.19[1]
Extracellular Protein Secretion HigherLower3.49[1]
cel7a Gene Expression Significantly HigherLowerNot explicitly quantified, but stated as higher[7]
cel6a Gene Expression Significantly HigherLowerNot explicitly quantified, but stated as higher[7]
Intracellular cAMP Levels Higher (229.8 pmol/mg)Lower (22.5 pmol/mg at 24h)~10 (at peak)[7]

Experimental Protocols

To enable researchers to replicate and build upon these findings, detailed methodologies for key experiments are provided below.

Fungal Strain and Culture Conditions
  • Organism: Trichoderma reesei RUT C30 is a commonly used hypercellulolytic mutant strain.[1][3]

  • Inoculum Preparation: Spores of T. reesei are typically cultured on malt (B15192052) extract agar (B569324) for 7 days. A spore suspension is then prepared in sterile water to a concentration of 10^7 spores per mL. This suspension is used to inoculate a seed culture.[1]

  • Fermentation Medium: A modified Mandels' medium is often used for cellulase production. A 4% (v/v) inoculum from the seed culture is added to the fermentation medium.[1]

  • Induction: The desired inducer (sophorose or cellobiose) is added to the fermentation medium at a specified concentration (e.g., 10 g/L).[1]

  • Culture Conditions: The fungus is typically cultured at 28°C with shaking at 150 rpm for a period of several days, with samples taken at regular intervals for analysis.[1]

Measurement of Cellulase Activity
  • Filter Paper Activity (FPA): This assay measures the total cellulase activity. It is determined using filter paper (Whatman No. 1) as a substrate according to the standard protocol from the National Renewable Energy Laboratory (NREL). One unit of FPA is defined as the amount of enzyme required to release 1 µmol of reducing sugar per minute.[1]

  • Endoglucanase Activity: This is measured using carboxymethyl cellulose (CMC) as a substrate. A diluted enzyme solution is incubated with a 2% CMC solution at 50°C for 30 minutes. The amount of reducing sugar released is then quantified.[1]

  • β-Glucosidase Activity: This is determined using cellobiose as a substrate. The reaction mixture, containing cellobiose in a suitable buffer (e.g., 0.2 M acetic buffer, pH 4.8), is incubated with a diluted enzyme solution at 50°C. The liberated glucose is measured.[1]

  • Reducing Sugar Quantification: The dinitrosalicylic acid (DNS) method is commonly employed to measure the amount of reducing sugars released in the above assays.[1]

Quantification of Gene Expression
  • RNA Extraction: Total RNA is extracted from the fungal mycelium using a suitable kit.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific cellulase genes (e.g., cel7a, cel6a) are quantified using qRT-PCR. The results are typically normalized to a housekeeping gene, such as actin.

Signaling Pathways and Experimental Workflows

The differential effects of sophorose and cellobiose on cellulase induction can be attributed to their distinct roles in the underlying signaling pathways.

cellulase_induction_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cellulose Cellulose Cellobiose Cellobiose Cellulose->Cellobiose Basal Cellulases Cellobiose_int Cellobiose Cellobiose->Cellobiose_int Transport Sophorose_ext Sophorose Sophorose_int Sophorose Sophorose_ext->Sophorose_int Transport Cellobiose_int->Sophorose_int Transglycosylation cAMP cAMP Cellobiose_int->cAMP Weak Activation beta_glucosidase β-glucosidase Cellobiose_int->beta_glucosidase Induces Sophorose_int->cAMP Strong Activation PKA Protein Kinase A cAMP->PKA Activates TF Transcription Factors (e.g., XYR1, ACE2) PKA->TF Phosphorylates Cellulase_genes Cellulase Genes TF->Cellulase_genes Activates Transcription Cellulase_synthesis Cellulase Synthesis & Secretion Cellulase_genes->Cellulase_synthesis beta_glucosidase->Cellobiose_int Hydrolyzes to Glucose (Catabolite Repression)

Caption: Simplified signaling pathway for cellulase induction by sophorose and cellobiose.

Cellobiose is transported into the cell and can weakly induce the cellulase expression machinery. However, a key step for robust induction is the transglycosylation of cellobiose into sophorose by β-glucosidases.[4] Sophorose then acts as a potent signaling molecule, leading to a significant increase in intracellular cAMP levels.[7] This, in turn, activates protein kinase A (PKA), which is believed to phosphorylate and activate key transcription factors responsible for upregulating the expression of cellulase genes.

The following diagram illustrates a typical experimental workflow for comparing the inducing effects of sophorose and cellobiose.

experimental_workflow cluster_conditions Induction Conditions cluster_analysis Analysis start Start: T. reesei Spore Culture inoculation Inoculate Seed Culture start->inoculation fermentation Inoculate Fermentation Media inoculation->fermentation sophorose Add Sophorose fermentation->sophorose cellobiose Add Cellobiose fermentation->cellobiose incubation Incubate at 28°C with Shaking sophorose->incubation cellobiose->incubation sampling Collect Samples Over Time incubation->sampling enzyme_assay Cellulase Activity Assays (FPA, Endoglucanase, etc.) sampling->enzyme_assay gene_expression Gene Expression Analysis (qRT-PCR) sampling->gene_expression protein_quant Extracellular Protein Quantification sampling->protein_quant comparison Compare Results enzyme_assay->comparison gene_expression->comparison protein_quant->comparison

Caption: Experimental workflow for comparing sophorose and cellobiose as cellulase inducers.

References

A Comparative Guide to Analytical Methods for Sophorose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of sophorose is critical in various applications, from studying its role as a signaling molecule to its use in enzymatic assays and industrial fermentations. This guide provides a comparative overview of common analytical methods for determining sophorose concentration, including High-Performance Liquid Chromatography (HPLC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), enzymatic assays, and Thin-Layer Chromatography (TLC).

Performance Comparison of Analytical Methods

The choice of analytical method for sophorose quantification depends on factors such as the required sensitivity, sample matrix complexity, available equipment, and throughput needs. The following table summarizes the key performance characteristics of the discussed methods.

FeatureHPLC-RIDHPAEC-PADEnzymatic Assay (Indirect)Quantitative TLC
Principle Separation based on polarity, detection by refractive index change.Separation based on anion exchange, sensitive electrochemical detection.Enzymatic hydrolysis of sophorose to glucose, followed by glucose quantification.Separation by polarity on a stationary phase, quantification by spot intensity.
Linearity (R²) >0.997[1]>0.99Typically >0.99>0.97[2]
Limit of Detection (LOD) 0.01–0.17 mg/mL (for similar sugars)[1][3]High sensitivity, capable of detecting low levels of carbohydrates.[4][5]Dependent on the glucose assay's sensitivity.~20 ng per band (for similar disaccharides)[6]
Limit of Quantification (LOQ) 0.03–0.56 mg/mL (for similar sugars)[1][3]High sensitivity, allowing for precise quantification of small amounts.[4][5]Dependent on the glucose assay's LOQ.~60 ng per band (for similar disaccharides)[6]
Throughput ModerateModerateHigh (plate-based assays)High
Equipment Cost Moderate to HighHighLow to ModerateLow
Sample Preparation Simple (dilution, filtration)[7]Minimal (dilution, filtration)[4]May require buffer exchange.Simple (spotting)[2]
Specificity Good, but may have co-elution with isomers.Excellent for carbohydrates.[4][5]High, if enzymes are specific.Moderate, isomers may have similar Rf values.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to facilitate their implementation in a laboratory setting.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is a robust and widely used technique for the quantification of non-UV absorbing compounds like sophorose.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a refractive index detector (RID).[7][8]

  • Column: A carbohydrate analysis column, such as a Shodex SUGAR SP0810 (8.0 mm x 300 mm) with a lead(II) cation-exchange resin.[1][3]

  • Mobile Phase: Degassed, deionized water.[1][3]

  • Flow Rate: 0.5 mL/min.[1][3]

  • Column Temperature: 80°C.[1][3]

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[7]

  • Quantification: Create a calibration curve using sophorose standards of known concentrations. The peak area of sophorose in the sample is then used to determine its concentration from the calibration curve.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD offers high sensitivity and selectivity for carbohydrate analysis without the need for derivatization.[4][5]

Experimental Protocol:

  • Instrumentation: An ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • Column: A high-pH anion-exchange column, such as a Dionex CarboPac™ PA10 (4 x 250 mm).

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate. A typical starting condition is 100 mM NaOH.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Sample Preparation: Dilute the sample in deionized water and filter through a 0.22 µm filter.

  • Quantification: Generate a calibration curve with sophorose standards. The integrated peak area from the sample chromatogram is used for concentration determination.

Enzymatic Assay (Indirect Method)

This method relies on the specific enzymatic hydrolysis of sophorose to glucose, which is then quantified using a commercially available glucose assay kit.

Experimental Protocol:

  • Sophorose Hydrolysis:

    • Incubate the sample with a β-glucosidase enzyme that is active on sophorose.[9][10] The reaction buffer and conditions (e.g., pH 5.0, 50°C) should be optimal for the specific enzyme used.[11]

    • Include a control sample without the enzyme to account for any pre-existing glucose.

  • Glucose Quantification:

    • Use a D-glucose assay kit (e.g., GOPOD format) to measure the glucose concentration in both the enzyme-treated and control samples.[9]

    • Follow the manufacturer's protocol for the glucose assay.

  • Sophorose Concentration Calculation:

    • Subtract the glucose concentration of the control sample from the enzyme-treated sample.

    • The concentration of sophorose is half of the calculated net glucose concentration, based on the stoichiometry of the hydrolysis reaction (1 mole of sophorose yields 2 moles of glucose).

Quantitative Thin-Layer Chromatography (TLC)

Quantitative TLC is a cost-effective and high-throughput method for sophorose quantification.[12]

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 HPTLC plates.[6]

  • Mobile Phase: A mixture of 1-butanol, 2-propanol, and aqueous boric acid solution (e.g., 30:50:10, v/v/v).[6]

  • Sample Application: Spot known volumes of the samples and a series of sophorose standards onto the TLC plate.[2]

  • Development: Develop the plate in a saturated chromatography chamber until the solvent front reaches the desired height.

  • Visualization: After drying the plate, spray with a visualization reagent (e.g., a solution of aniline (B41778) and diphenylamine (B1679370) in acetone) and heat to develop the spots.[2]

  • Quantification:

    • Capture an image of the TLC plate using a scanner or a camera.[2]

    • Use image analysis software (e.g., ImageJ) to measure the integrated intensity or area of the spots.[2]

    • Construct a calibration curve by plotting the spot intensity/area of the standards against their concentrations.

    • Determine the concentration of sophorose in the samples from the calibration curve.

Visualized Workflows and Pathways

To aid in the conceptual understanding of the analytical processes, the following diagrams illustrate the experimental workflows.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sophorose Sample Dilution Dilution Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection RID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantification vs. Standards Chromatogram->Quantification Result Sophorose Concentration Quantification->Result

Caption: Workflow for Sophorose Quantification by HPLC-RID.

Experimental_Workflow_Enzymatic Sample Sophorose Sample Split Sample->Split Enzyme Add β-glucosidase Split->Enzyme Test Sample Control No Enzyme Control Split->Control Control Sample Incubation Incubation Enzyme->Incubation Control->Incubation GlucoseAssay D-Glucose Assay Incubation->GlucoseAssay Subtract Subtract Control Glucose GlucoseAssay->Subtract Calculate Calculate Sophorose Conc. Subtract->Calculate Result Final Concentration Calculate->Result

Caption: Indirect Enzymatic Assay Workflow for Sophorose.

Experimental_Workflow_TLC cluster_prep Plate Preparation cluster_dev Chromatography cluster_quant Quantification Spotting Spot Samples & Standards Development Develop Plate Spotting->Development Drying Dry Plate Development->Drying Visualization Visualize with Reagent Drying->Visualization Imaging Image Plate Visualization->Imaging Analysis Image Analysis (Spot Intensity) Imaging->Analysis Calculation Calculate Concentration Analysis->Calculation

Caption: Quantitative TLC Workflow for Sophorose Analysis.

References

A Researcher's Guide to HPLC Analysis of Sophorose and Its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with sophorose, accurate and reliable analytical methods are paramount for monitoring its purity, characterizing byproducts, and ensuring the quality of final products. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for this purpose. This guide provides a comprehensive comparison of various HPLC methods for the analysis of sophorose and its common byproducts, supported by experimental data and detailed protocols to aid in method selection and implementation.

Understanding Sophorose and Its Common Byproducts

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is a key component of sophorolipids, which are biosurfactants with applications in various industries. During the production or degradation of sophorose, several byproducts can emerge. The most common of these include:

  • Glucose: A monosaccharide that can be formed from the hydrolysis of sophorose.

  • Sophorotriose and Sophorotetraose: Oligosaccharides that can be produced during the enzymatic synthesis of sophorose.

  • 2-O-β-D-glucopyranosyl-D-mannose: An epimer of sophorose that can form under alkaline conditions.

The effective separation and quantification of these compounds from sophorose are critical for process optimization and quality control.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method for sophorose analysis depends on several factors, including the specific compounds to be separated, the required sensitivity, and the available instrumentation. The following sections compare the performance of three common HPLC approaches: High-Performance Anion-Exchange Chromatography (HPAEC), Amino/HILIC Chromatography, and Ligand Exchange Chromatography.

Method 1: High-Performance Anion-Exchange Chromatography (HPAEC) with Pulsed Amperometric Detection (PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including sophorose and its byproducts. This technique separates carbohydrates based on their acidity, taking advantage of the weakly acidic nature of their hydroxyl groups at high pH.

Key Features:

  • High Selectivity: Capable of separating closely related isomers and epimers.

  • High Sensitivity: PAD allows for the detection of carbohydrates without the need for derivatization.

  • Gradient Elution: The use of a hydroxide (B78521) gradient enables the separation of a wide range of carbohydrates in a single run.

Experimental Data:

AnalyteRetention Time (min)
Glucose~5.0
Sophorose~12.5
2-O-β-D-glucopyranosyl-D-mannose~13.5

Note: Retention times are approximate and can vary based on specific instrument conditions and column age.

Method 2: Amino/HILIC Chromatography with Refractive Index (RI) or Evaporative Light Scattering (ELSD) Detection

Amino and Hydrophilic Interaction Liquid Chromatography (HILIC) columns are widely used for the separation of polar compounds like sugars. The separation mechanism is based on the partitioning of the analytes between a polar stationary phase and a less polar mobile phase.

Key Features:

  • Versatility: Can be used with a variety of detectors, including RI and ELSD.

  • Good Resolution: Provides good separation of mono-, di-, and oligosaccharides.

  • Commonly Available: Amino columns are readily available from multiple vendors.

Experimental Data:

AnalyteRetention Time (min) (Amino Column)
Glucose~8.0
Sophorose~15.0
Sophorotriose~20.0

Note: Retention times are approximate and can vary based on specific instrument conditions, mobile phase composition, and column type.

Method 3: Ligand Exchange Chromatography with Refractive Index (RI) Detection

Ligand exchange chromatography separates sugars based on the interaction of their hydroxyl groups with a metal-loaded stationary phase. The strength of this interaction depends on the stereochemistry of the hydroxyl groups, allowing for the separation of different sugar isomers.

Key Features:

  • Isocratic Elution: Often uses simple mobile phases, such as water, under isocratic conditions.

  • Good for Isomer Separation: Can effectively separate sugar isomers.

  • Robustness: The columns are generally stable and long-lasting.

Experimental Data:

AnalyteRetention Time (min) (Calcium Form Column)
Sophorotriose~10.0
Sophorose~12.0
Glucose~14.0

Note: Retention times are approximate and can vary based on the specific metal ion used, column temperature, and flow rate.

Experimental Workflow

The general workflow for the HPLC analysis of sophorose and its byproducts is illustrated in the diagram below.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Sample Collection Filtration Filtration (0.22 µm) Sample->Filtration Dilution Dilution Filtration->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (Detector) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for HPLC analysis of sophorose.

Detailed Experimental Protocols

Protocol 1: HPAEC-PAD Method
  • Column: High-performance anion-exchange column (e.g., Dionex CarboPac™ PA20).

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: 200 mM Sodium Hydroxide.

  • Gradient: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-100% B; 25-30 min, 100% B; 30-35 min, 10% B.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.

Protocol 2: Amino/HILIC Method
  • Column: Amino-based column (e.g., Waters ACQUITY UPLC BEH Amide).

  • Mobile Phase: Acetonitrile:Water (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detector: Refractive Index (RI) or Evaporative Light Scattering (ELSD) Detector.

Protocol 3: Ligand Exchange Chromatography Method
  • Column: Ligand exchange column in the calcium form (e.g., Bio-Rad Aminex HPX-87C).

  • Mobile Phase: Deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 85 °C.

  • Injection Volume: 20 µL.

  • Detector: Refractive Index (RI) Detector.

Logical Relationship of Analytical Choices

The selection of the most suitable HPLC method is a critical step that influences the quality and reliability of the analytical results. The following diagram illustrates the logical considerations for choosing an appropriate method.

Method_Selection Start Start: Need to Analyze Sophorose and Byproducts Question1 Are isomeric byproducts (e.g., epimers) a concern? Start->Question1 Question2 Is high sensitivity for underivatized sugars required? Question1->Question2 No Method1 High-Performance Anion-Exchange Chromatography (HPAEC-PAD) Question1->Method1 Yes Question3 Is a simple, isocratic method with water as the mobile phase preferred? Question2->Question3 No Question2->Method1 Yes Method2 Amino/HILIC Chromatography (RI or ELSD) Question3->Method2 No Method3 Ligand Exchange Chromatography (RI) Question3->Method3 Yes End1 End1 Method1->End1 Provides high resolution of isomers and high sensitivity. End2 End2 Method2->End2 Good general-purpose method for sugar separations. End3 End3 Method3->End3 Robust method for isomer separation with simple mobile phase.

Caption: Decision tree for selecting an HPLC method.

A Head-to-Head Comparison: Sophorose Monohydrate vs. Lactose for Gene Expression Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of recombinant protein production and gene expression studies, the choice of an inducing agent is a critical parameter that can significantly impact yield, purity, and cost-effectiveness. While lactose (B1674315) has long been a staple for inducing gene expression in systems like the Escherichia coli (E. coli) lac operon, other molecules, such as sophorose monohydrate, have emerged as highly potent inducers in specific contexts, particularly in filamentous fungi like Trichoderma reesei. This guide provides an objective comparison of this compound and lactose as inducers of gene expression, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the optimal inducer for their specific needs.

At a Glance: Key Differences

FeatureThis compoundLactose
Primary Application Induction of cellulase (B1617823) and other glycoside hydrolase genes in fungi, particularly Trichoderma reesei.Induction of the lac operon and its derivatives (e.g., T7 expression systems) in E. coli.
Potency Extremely high potency in its target systems.Moderate potency; often requires higher concentrations than synthetic inducers like IPTG.
Mechanism of Action Acts as a potent natural inducer, triggering a signaling cascade that often involves cAMP-dependent pathways to activate transcription factors for cellulase genes.Metabolized to allolactose, which then binds to the LacI repressor, causing its dissociation from the operator and allowing transcription of the lac operon.
Metabolizable Yes, it can be metabolized by the host organism.[1]Yes, it serves as both an inducer and a carbon source.[2]
Cost Generally higher cost and less readily available than lactose.[3]Low cost and widely available.[4]

Quantitative Performance Data

The following tables summarize quantitative data on the performance of this compound and lactose in their respective primary applications.

Table 1: Cellulase Induction in Trichoderma reesei
InducerConcentrationRelative Cellulase Activity/ProductionReference
SophoroseNot specified>200-fold higher than lactose[3]
Glucose-Sophorose Mixture (MGS)10 g/L1.64-fold higher cellulase activity than lactose[3][5]
Lactose10 g/LBaseline for comparison[3][5]
Cellobiose10 g/LLower cellulase activity than lactose and MGS[3][5]
Table 2: Recombinant Protein Induction in E. coli
InducerConcentrationRelative Protein Yield/ActivityReference
Lactose14 g/LHigher yield of recombinant human consensus interferon (rhCIFN) compared to 1 mM IPTG.[2]
Lactose50-100 g/L98.4% - 245.1% increased outputs of various recombinant proteins compared to IPTG.[4]
Lactose4 g/L~2500 arbitrary units of eGFP fluorescence.[6]
IPTG40 µM~3000 arbitrary units of eGFP fluorescence (optimal concentration in this study).[6]
IPTG1 mMLower yield of rhCIFN compared to 14 g/L lactose.[2]

Signaling Pathways and Mechanisms of Action

The induction of gene expression by sophorose and lactose proceeds through distinct signaling pathways.

Lactose Induction in E. coli

Lactose induces gene expression in E. coli through the well-characterized lac operon. In the absence of lactose, the LacI repressor protein binds to the operator region of the operon, preventing transcription. When lactose is present, it is converted to allolactose, which acts as an inducer by binding to the LacI repressor. This binding causes a conformational change in the repressor, leading to its dissociation from the operator and allowing RNA polymerase to transcribe the downstream structural genes. This process is also modulated by the presence of glucose via catabolite repression.

G cluster_0 Cell Exterior cluster_1 Cell Interior Lactose_ext Lactose Lactose_int Lactose Lactose_ext->Lactose_int Lactose Permease Allolactose Allolactose Lactose_int->Allolactose β-galactosidase (basal level) LacI LacI Repressor Allolactose->LacI Binds and inactivates LacOperon lac Operon LacI->LacOperon Represses mRNA mRNA LacOperon->mRNA Transcription Proteins Expressed Proteins (e.g., β-galactosidase) mRNA->Proteins Translation

Figure 1: Lactose induction pathway in E. coli.

Sophorose Induction in Trichoderma reesei

Sophorose is a potent natural inducer of cellulase gene expression in T. reesei. While the complete signaling pathway is still under investigation, evidence suggests the involvement of a G-protein coupled receptor that, upon binding sophorose, activates a downstream signaling cascade. This cascade is thought to involve the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates and activates transcription factors responsible for upregulating the expression of cellulase genes.

G cluster_0 Cell Exterior cluster_1 Cell Interior Sophorose_ext Sophorose GPCR G-Protein Coupled Receptor Sophorose_ext->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates TF_inactive Inactive Transcription Factor PKA->TF_inactive Phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active Nucleus Nucleus TF_active->Nucleus CellulaseGenes Cellulase Genes mRNA mRNA CellulaseGenes->mRNA Transcription Cellulase Cellulase mRNA->Cellulase Translation

Figure 2: Proposed sophorose induction pathway in T. reesei.

Experimental Protocols

Protocol 1: Lactose Induction of Recombinant Protein in E. coli

This protocol provides a general guideline for inducing protein expression in E. coli BL21(DE3) strains using lactose.

Materials:

  • E. coli BL21(DE3) strain harboring the expression vector with the gene of interest.

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotic for plasmid selection.

  • Lactose stock solution (e.g., 20% w/v, sterile filtered).

  • Incubator shaker.

  • Spectrophotometer.

Procedure:

  • Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking at 200-250 rpm.

  • The next day, inoculate a larger volume of LB medium (e.g., 500 mL) with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Incubate at 37°C with shaking until the culture reaches an OD600 of 0.6-0.8.

  • Induce protein expression by adding lactose to a final concentration of 1-2% (w/v) (e.g., 5-10 mL of a 20% stock solution to a 500 mL culture).

  • Continue to incubate the culture for an additional 3-16 hours. The optimal induction time and temperature (e.g., reducing to 18-25°C) should be determined empirically for each protein.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • The cell pellet can be stored at -80°C or processed immediately for protein purification.

Protocol 2: Sophorose Induction of Cellulase in Trichoderma reesei

This protocol outlines a general procedure for inducing cellulase expression in T. reesei using sophorose.

Materials:

  • T. reesei strain (e.g., QM9414 or a hyper-producing mutant).

  • Defined minimal medium with a non-inducing carbon source (e.g., glycerol (B35011) or sorbitol).

  • This compound stock solution (e.g., 10 mM, sterile filtered).

  • Shaking incubator.

  • Mycelium filtration system (e.g., Buchner funnel with filter paper).

Procedure:

  • Inoculate T. reesei spores into a defined minimal medium containing a non-inducing carbon source like glycerol.

  • Grow the culture at 28-30°C with shaking for 24-48 hours to generate a sufficient biomass of mycelia.

  • Harvest the mycelia by filtration and wash with sterile, carbon-free medium to remove any residual growth medium.

  • Resuspend the washed mycelia in fresh minimal medium lacking a carbon source.

  • Induce cellulase expression by adding sophorose to a final concentration of 1-2 mM.[1]

  • Incubate the culture with shaking for 12-24 hours.

  • Collect the culture supernatant by centrifugation or filtration to harvest the secreted cellulases.

  • The cellulase activity in the supernatant can be quantified using standard assays (e.g., filter paper assay).

Experimental Workflow

The following diagram illustrates a general workflow for a gene expression induction experiment.

G cluster_0 Pre-culture cluster_1 Main Culture cluster_2 Induction cluster_3 Post-Induction cluster_4 Analysis Inoculation Inoculation Overnight_Culture Overnight_Culture Inoculation->Overnight_Culture Scale_up Scale_up Overnight_Culture->Scale_up Growth_Phase Growth_Phase Scale_up->Growth_Phase Inducer_Addition Inducer_Addition Growth_Phase->Inducer_Addition At optimal cell density Expression_Phase Expression_Phase Inducer_Addition->Expression_Phase Harvesting Harvesting Expression_Phase->Harvesting Protein_Purification Protein_Purification Harvesting->Protein_Purification Analysis Analysis Protein_Purification->Analysis

Figure 3: General experimental workflow for gene induction.

Concluding Remarks

The choice between this compound and lactose as a gene expression inducer is highly dependent on the host organism and the target gene. For researchers working with E. coli and the lac operon system, lactose presents a cost-effective and viable alternative to synthetic inducers like IPTG, particularly for large-scale production where toxicity and cost are significant concerns.[2][4]

Conversely, for those focused on inducing cellulase and other glycoside hydrolase gene expression in filamentous fungi such as Trichoderma reesei, this compound is an exceptionally potent inducer, far surpassing the efficacy of lactose in this system.[3] While its higher cost may be a consideration, the dramatic increase in expression levels can justify its use in research and specialized industrial applications.

Ultimately, the optimal choice of inducer requires careful consideration of the experimental goals, the expression system being used, and the economic feasibility of the process. The information and protocols provided in this guide serve as a starting point for researchers to make informed decisions and to design and execute successful gene expression experiments.

References

Unveiling the Potency of Sophorose in Cellulase Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient production of cellulase (B1617823) is a critical aspect of various biotechnological applications. Sophorose, a disaccharide, has long been recognized as a potent inducer of cellulase gene expression, particularly in the filamentous fungus Trichoderma reesei. This guide provides an objective comparison of sophorose's performance against other common inducers, supported by experimental data and detailed protocols, to aid in the optimization of cellulase production.

Sophorose stands out as a superior inducer of cellulase activity when compared to other soluble inducers such as lactose (B1674315) and cellobiose. Experimental evidence demonstrates that a mixture of glucose and sophorose (MGS) can lead to significantly higher cellulase yields. Specifically, the cellulase activity induced by MGS has been shown to be 1.64 times higher than that induced by lactose and 5.26 times higher than with cellobiose[1]. In fact, the induction effect of sophorose is reported to be up to 2500 times greater than that of cellobiose, establishing it as the most efficient known cellulase inducer in T. reesei[1][2].

The mechanism behind sophorose's potent induction lies in its dual regulatory role: it not only triggers the expression of cellulase genes but also represses the activity of β-glucosidase[3]. This repression is crucial as β-glucosidase can hydrolyze sophorose, thereby diminishing its inductive effect. By inhibiting this enzyme, sophorose ensures its sustained presence to promote continuous cellulase production[3][4].

Comparative Performance of Cellulase Inducers

To provide a clear quantitative comparison, the following table summarizes the relative cellulase activities induced by different carbon sources in Trichoderma reesei.

InducerRelative Cellulase Activity (FPU/mL)Fold Increase vs. CellobioseFold Increase vs. LactoseReference
Sophorose (in MGS) High5.26 1.64 [1]
Lactose Moderate--[1]
Cellobiose Low--[1]

FPU/mL: Filter Paper Units per milliliter. Data is derived from studies on Trichoderma reesei.

Experimental Protocol: Validation of Cellulase Induction

This section outlines a generalized protocol for comparing the induction of cellulase activity by sophorose and other potential inducers.

Objective: To quantify and compare the cellulase activity in the supernatant of Trichoderma reesei cultures grown in the presence of different inducers.

Materials:

  • Trichoderma reesei strain (e.g., RUT C30)

  • Basal medium for fungal growth

  • Inducers: Sophorose, Lactose, Cellobiose, Glucose (as a control)

  • Whatman No. 1 filter paper

  • Citrate (B86180) buffer (0.05 M, pH 4.8)

  • DNS (3,5-Dinitrosalicylic acid) reagent

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a spore suspension of T. reesei from a mature culture.

  • Culture Conditions: Inoculate a series of flasks containing the basal medium supplemented with one of the following carbon sources (at a final concentration of 1% w/v):

    • Sophorose

    • Lactose

    • Cellobiose

    • Glucose (negative control)

  • Incubation: Incubate the flasks at 28-30°C with shaking (150-200 rpm) for a predetermined period (e.g., 5-7 days).

  • Sample Collection: At regular intervals, aseptically withdraw an aliquot of the culture and centrifuge to separate the mycelium from the supernatant. The supernatant contains the secreted cellulase enzymes.

  • Cellulase Activity Assay (Filter Paper Assay - FPA):

    • Prepare reaction tubes containing 1.0 mL of 0.05 M citrate buffer (pH 4.8), a 1x6 cm strip of Whatman No. 1 filter paper (approximately 50 mg), and 0.5 mL of the culture supernatant (appropriately diluted).

    • Incubate the tubes at 50°C for 60 minutes.

    • Stop the reaction by adding 3.0 mL of DNS reagent.

    • Boil the tubes for 5-15 minutes to allow for color development.

    • After cooling, measure the absorbance at 540 nm using a spectrophotometer.

    • A glucose standard curve is used to determine the amount of reducing sugar released.

  • Data Analysis: One unit of filter paper activity (FPU) is defined as the amount of enzyme that releases 1 µmol of glucose per minute. Calculate the cellulase activity for each inducer and compare the results.

Experimental_Workflow cluster_preparation Preparation cluster_culture Culturing cluster_analysis Analysis spore T. reesei Spore Suspension inoculation Inoculation spore->inoculation media Basal Medium + Inducer (Sophorose, Lactose, etc.) media->inoculation incubation Incubation (28-30°C, shaking) inoculation->incubation sampling Sample Collection & Centrifugation incubation->sampling supernatant Supernatant (Crude Enzyme) sampling->supernatant fpa Filter Paper Assay (FPA) supernatant->fpa spectro Spectrophotometry (540 nm) fpa->spectro analysis Data Analysis (FPU calculation) spectro->analysis

Fig 1. Experimental workflow for validating cellulase induction.

Signaling Pathway of Sophorose-Induced Cellulase Expression

The induction of cellulase by sophorose in T. reesei involves a complex signaling cascade that ultimately leads to the transcription of cellulase-encoding genes. While the complete pathway is still under investigation, key components have been identified. Sophorose is believed to be transported into the cell where it triggers a signaling cascade that activates key transcription factors such as XYR1 (Xylanase Regulator 1), ACE3 (Activator of Cellulase Expression 3), and VIB1 (Vib-1 homolog). These transcription factors then bind to the promoter regions of cellulase genes, initiating their transcription and subsequent translation into cellulase enzymes, which are then secreted from the cell.

Sophorose_Signaling_Pathway cluster_secretion Secretion sophorose Sophorose transporter Permease sophorose->transporter signaling Signaling Cascade transporter->signaling tf Transcription Factors (XYR1, ACE3, VIB1) signaling->tf Activation nucleus Nucleus tf->nucleus gene Cellulase Genes mrna mRNA gene->mrna Transcription ribosome Ribosome mrna->ribosome Translation cellulase Cellulase Enzymes ribosome->cellulase secreted_cellulase Secreted Cellulases cellulase->secreted_cellulase Secretion

Fig 2. Simplified signaling pathway of sophorose-induced cellulase expression.

References

Comparative study of different Sophorose synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Sophorose Synthesis: Methods, Data, and Protocols

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is a molecule of significant interest in biotechnology and pharmaceutical research.[1][2] It is a potent inducer of cellulase (B1617823) production in fungi like Trichoderma reesei and serves as a precursor for the synthesis of specialty chemicals and glycolipids with applications in drug delivery and formulation.[1][3][4] The efficient synthesis of high-purity sophorose is therefore a critical endeavor. This guide provides a comparative analysis of the primary methods for sophorose synthesis: enzymatic synthesis, chemical hydrolysis, and microbial production of precursors.

Comparative Analysis of Sophorose Synthesis Methods

The selection of a sophorose synthesis method depends on various factors, including the desired yield, purity, scalability, and cost. The following table summarizes the key performance indicators of the different approaches based on available experimental data.

Method Principle Starting Materials Key Reagents/Catalysts Reaction Conditions Yield Purity Advantages Disadvantages
One-Pot Enzymatic Synthesis Multi-enzyme cascade reactionSucrose (B13894), GlucoseSucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, exo β-1,2-glucooligosaccharide sophorohydrolase30°C, 48 hours, pH 7.0108 mM sophorose (final concentration), 45% final yield after purification.[1][5][6][7]High, requires chromatographic purification.[1][5][6][7]High specificity, mild reaction conditions, reduced downstream processing.Higher cost of enzymes, potential for enzyme inhibition.
Enzymatic Transglycosylation Transglycosylation of glucoseGlucoseThermophilic glycoside hydrolase (CoGH1A)Optimized conditions37.86 g/L sophorose with a productivity of 9.47 g/L/h.[3]Not specified, product is a mixture of glucose and disaccharides.[3]High productivity, potential for enzyme recycling through immobilization.[3]Produces a mixture of sugars requiring further purification.[3]
Acid Hydrolysis of Sophorolipids Cleavage of the glycosidic bond linking sophorose to a fatty acidSophorolipidsInorganic acids (e.g., Sulphuric acid)60°C to 110°C, 2 to 200 hoursProportion of sophorose in the final sugar mixture can be up to 41% by weight.[8]Produces a mixture of sophorose and glucose.[8]Simple, economical process.[8]Harsh reaction conditions, formation of byproducts, requires purification.[8][9]
Acid Hydrolysis of Stevioside (B1681144) Hydrolysis of stevia glycosidesSteviosideHydrochloric acid (HCl)105°C, 120 minutes4.67 g/L sophorose (18.24% hydrolytic yield).[4]Product is a mixture of glucose and sophorose (MGS).[4]Utilizes a readily available byproduct from the stevia industry.[4]Lower yield compared to other methods, produces a mixture requiring separation.[4]
Microbial Production (of Sophorolipid (B1247395) Precursors) Fermentation by yeastGlucose, Lipidic co-substrate (e.g., oleic acid, rapeseed esters)Candida bombicolaFermentationUp to 340 g/L of sophorolipids.[10]Sophorolipids are produced as a mixture of acidic and lactonic forms.[11]High yield of sophorolipid precursors.This is a precursor production method; sophorose needs to be subsequently liberated via hydrolysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following are protocols for key sophorose synthesis methods.

Protocol 1: One-Pot Enzymatic Synthesis of Sophorose

This protocol is based on the work of Tatebe et al. (2025) and describes a multi-enzyme system for the synthesis of sophorose from sucrose and glucose.[1][5][6][7]

Materials:

  • Sucrose

  • Glucose

  • Sodium phosphate (B84403) buffer (pH 7.0)

  • Sucrose phosphorylase from Leuconostoc mesenteroides (LmSP)

  • 1,2-β-oligoglucan phosphorylase from Enterococcus italicus (EiSOGP)

  • exo β-1,2-glucooligosaccharide sophorohydrolase from Parabacteroides distasonis (BDI_3064)

  • Dry yeast

  • Ni-NTA columns for enzyme purification

  • Size-exclusion chromatography system

Procedure:

  • Enzyme Preparation: Recombinant LmSP, EiSOGP, and BDI_3064 are expressed and purified using Ni-NTA chromatography.

  • Reaction Setup: A 100 mL reaction mixture is prepared containing 5 mM glucose, 250 mM sucrose, and 10 mM sodium phosphate buffer (pH 7.0).

  • Enzyme Addition: The purified enzymes are added to the reaction mixture at the following final concentrations: 5 µg/mL LmSP, 20 µg/mL EiSOGP, and 50 µg/mL BDI_3064.

  • Incubation: The reaction mixture is incubated at 30°C for 48 hours.

  • Enzyme Inactivation: The enzymes are inactivated by heating the mixture at 95°C for 10 minutes.

  • Byproduct Removal: To remove remaining glucose and fructose, 2 g of dry yeast is added, and the mixture is incubated at 30°C for 2 hours. The mixture is then centrifuged, and the supernatant is heated again at 95°C for 10 minutes.

  • Purification: The supernatant is subjected to size-exclusion chromatography to purify the sophorose.

  • Lyophilization: Fractions containing high-purity sophorose are collected and lyophilized to obtain the final product.

Protocol 2: Acid Hydrolysis of Sophorolipids for Sophorose Production

This protocol is based on a patented process for producing sophorose from microbially derived sophorolipids.[8]

Materials:

  • Sophorolipids (produced by fermentation of Candida bombicola)

  • Sulphuric acid (or other inorganic/organic acid)

  • Sodium hydroxide (B78521) (for pH adjustment if needed)

  • HPLC system for analysis

Procedure:

  • Sophorolipid Solution Preparation: An aqueous solution of sophorolipids is prepared at a concentration of 2 to 800 g/L.

  • Acidification: An acidic compound, such as sulphuric acid, is added to the sophorolipid solution. The amount of acid is in the range of 0.01% to 6% by weight with respect to the weight of the sophorolipids. For optimal sophorose to glucose ratio, lower acid concentrations (0.1% to 1%) are preferable.[8]

  • Hydrolysis: The acidified mixture is heated to a temperature between 60°C and 110°C for 2 to 200 hours. A typical condition is heating at 100°C for 16 hours.[8]

  • Phase Separation: After heating, the mixture is cooled, leading to the separation of a lipid phase and an aqueous phase (hydrolysate) containing sophorose and glucose.

  • Analysis: The concentrations of sophorose and glucose in the hydrolysate are determined using HPLC.

  • Purification (Optional): The sophorose can be purified from the hydrolysate. One method involves fermenting the glucose to ethanol (B145695) using Saccharomyces cerevisiae, followed by ethanol stripping to recover an aqueous solution of sophorose.[9]

Visualizing the Synthesis Pathways

To better understand the reaction workflows, the following diagrams illustrate the key steps in the enzymatic and chemical synthesis of sophorose.

Enzymatic_Sophorose_Synthesis cluster_reactants Starting Materials cluster_enzymes Enzymatic Cascade cluster_products Products Sucrose Sucrose LmSP Sucrose Phosphorylase (LmSP) Sucrose->LmSP Glucose_acceptor Glucose (Acceptor) EiSOGP 1,2-β-oligoglucan Phosphorylase (EiSOGP) Glucose_acceptor->EiSOGP LmSP->EiSOGP α-Glc1P Fructose Fructose LmSP->Fructose BDI_3064 exo β-1,2-glucooligosaccharide sophorohydrolase (BDI_3064) EiSOGP->BDI_3064 Sophorooligosaccharides Sophorose Sophorose BDI_3064->Sophorose

Caption: One-pot enzymatic synthesis of sophorose.

Chemical_Sophorose_Synthesis cluster_microbial Microbial Production cluster_hydrolysis Chemical Hydrolysis cluster_purification Purification Fermentation Fermentation with Candida bombicola Sophorolipids Sophorolipids Fermentation->Sophorolipids Substrates Glucose + Lipidic Substrate Substrates->Fermentation AcidHydrolysis Acid Hydrolysis (e.g., H₂SO₄, heat) SophoroseGlucoseMix Sophorose and Glucose Mixture AcidHydrolysis->SophoroseGlucoseMix Sophorolipids->AcidHydrolysis Purification Purification FinalSophorose Purified Sophorose Purification->FinalSophorose SophoroseGlucoseMix->Purification

Caption: Sophorose production via microbial synthesis of sophorolipids followed by chemical hydrolysis.

Conclusion

The synthesis of sophorose can be achieved through various methods, each with its own set of advantages and limitations. Enzymatic synthesis, particularly the one-pot method, offers high specificity and purity under mild conditions, making it an attractive option for producing high-grade sophorose for research and pharmaceutical applications. However, the cost of enzymes may be a limiting factor for large-scale production. Chemical hydrolysis of sophorolipids or stevioside presents a more economical route, but the harsh reaction conditions and the production of mixed sugars necessitate extensive downstream processing. The microbial production of sophorolipids is a highly efficient upstream process that can provide ample precursor for subsequent chemical or potentially enzymatic hydrolysis.

For researchers and drug development professionals, the choice of synthesis method will depend on the specific requirements of their application. For applications demanding high purity, enzymatic synthesis is preferable. For large-scale industrial applications where cost is a major driver, a combination of microbial sophorolipid production followed by optimized chemical hydrolysis may be the most viable approach. Future research should focus on improving the efficiency and reducing the cost of enzymatic methods, as well as developing more selective and environmentally friendly hydrolysis techniques.

References

Unveiling the Sweet Science: A Comparative Guide to Sophorose Structure Confirmation via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of carbohydrates is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural confirmation of sophorose, a disaccharide of significant interest in various biological and pharmaceutical applications. We present supporting experimental data, detailed protocols, and visual aids to facilitate a comprehensive understanding of this powerful analytical method.

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, requires rigorous analytical techniques for its unambiguous structural confirmation. Among the available methods, NMR spectroscopy stands out for its ability to provide detailed information about the molecular structure in solution, including the connectivity of atoms, their spatial arrangement, and the nature of the glycosidic linkage. This guide will delve into the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural assignment of sophorose.

At a Glance: NMR Data for Sophorose

To facilitate comparison and analysis, the following table summarizes the ¹H and ¹³C NMR chemical shifts for sophorose recorded in Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆). These values are critical for identifying the individual monosaccharide units and confirming the glycosidic linkage. Sophorose exists as a mixture of α and β anomers at the reducing end, which results in two sets of signals for the reducing glucose unit (Glc I). The non-reducing glucose unit is designated as Glc II.

Atom Glc I (α-anomer) Glc I (β-anomer) Glc II
¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)
15.22 (d, J=3.7 Hz)92.54.65 (d, J=7.9 Hz)
23.55 (dd, J=3.7, 9.9 Hz)81.83.25 (dd, J=7.9, 9.2 Hz)
33.72 (t, J=9.5 Hz)72.13.48 (t, J=9.2 Hz)
43.40 (t, J=9.5 Hz)70.03.38 (t, J=9.2 Hz)
53.95 (ddd, J=2.3, 5.5, 9.9 Hz)72.03.45 (ddd, J=2.3, 5.8, 9.5 Hz)
6a3.80 (dd, J=2.3, 12.2 Hz)61.03.88 (dd, J=2.3, 12.2 Hz)
6b3.70 (dd, J=5.5, 12.2 Hz)3.68 (dd, J=5.8, 12.2 Hz)

Note: Chemical shifts are reported relative to an internal standard and can vary slightly depending on experimental conditions such as temperature and pH.

Experimental Protocols: A Step-by-Step Guide

The successful acquisition of high-quality NMR data relies on meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation
  • Sample Dissolution: Dissolve 5-10 mg of sophorose in 0.5-0.6 mL of high-purity deuterated solvent (e.g., D₂O, 99.9% D or DMSO-d₆, 99.9% D) in a 5 mm NMR tube.[1]

  • Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used (δ = 0.00 ppm). For DMSO-d₆, tetramethylsilane (B1202638) (TMS) is the standard (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

  • Temperature Equilibration: Allow the sample to equilibrate to the desired experimental temperature inside the NMR spectrometer before data acquisition. For carbohydrate analysis, temperatures between 25°C and 70°C are often used to improve signal resolution.[2]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity.

  • 1D ¹H NMR: This is the foundational experiment to visualize all proton signals. A standard single-pulse experiment with solvent suppression (e.g., presaturation) is typically employed.

  • 1D ¹³C NMR: Provides information on the carbon skeleton. A proton-decoupled pulse sequence is used to obtain singlets for all carbon signals, simplifying the spectrum.

  • 2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is crucial for tracing the proton spin systems within each glucose residue.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded ¹H and ¹³C nuclei. It provides a powerful method for assigning carbon signals based on their attached proton resonances.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between ¹H and ¹³C nuclei, typically over two or three bonds. The key HMBC correlation for sophorose is between the anomeric proton of the non-reducing glucose unit (H-1 of Glc II) and the carbon at the linkage position of the reducing glucose unit (C-2 of Glc I), which definitively confirms the β-1,2 glycosidic bond.

Visualizing the Path to Confirmation

To illustrate the workflow and key relationships in the NMR-based structural confirmation of sophorose, the following diagrams are provided.

sophorose_nmr_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Confirmation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC Assign_Spins Assign Spin Systems COSY->Assign_Spins Assign_Carbons Assign Carbon Signals HSQC->Assign_Carbons HMBC HMBC Linkage_Confirmation Confirm Glycosidic Linkage HMBC->Linkage_Confirmation Assign_Spins->Assign_Carbons Assign_Carbons->HMBC Structure_Confirmed Sophorose Structure Confirmed Linkage_Confirmation->Structure_Confirmed

Workflow for sophorose structure confirmation using NMR.

The following diagram illustrates the crucial HMBC correlation that confirms the β-1,2 glycosidic linkage in sophorose.

sophorose_hmbc_correlation cluster_glc2 Glc II (Non-reducing) cluster_glc1 Glc I (Reducing) H1_II H-1' C2_I C-2 H1_II->C2_I ³J(C,H) HMBC Correlation C1_II C-1' O2_I O-2 C1_II->O2_I Glycosidic Bond O2_I->C2_I

Key HMBC correlation confirming the β-1,2 linkage in sophorose.

Conclusion: The Power of NMR in Carbohydrate Chemistry

NMR spectroscopy provides an unparalleled, non-destructive method for the complete structural elucidation of sophorose. By combining 1D and 2D NMR experiments, researchers can confidently assign all proton and carbon signals, determine the anomeric configurations, and, most importantly, confirm the specific β-1,2 glycosidic linkage that defines the sophorose structure. The detailed protocols and data presented in this guide serve as a valuable resource for scientists engaged in carbohydrate research and drug development, enabling accurate and efficient structural confirmation of this important disaccharide.

References

A Comparative Guide to the Mass Spectrometry Analysis of Sophorose Monohydrate and Other Common Disaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the broader scientific community, understanding the subtle structural differences between isomeric sugars is paramount. Mass spectrometry offers a powerful analytical tool for this purpose. This guide provides a comparative analysis of the mass spectrometry profiles of Sophorose monohydrate and three other widely used disaccharides: lactose, sucrose, and trehalose (B1683222). The data presented herein, compiled from various studies, facilitates the differentiation of these isomers and provides standardized protocols for their analysis.

Quantitative Mass Spectrometry Data

The mass-to-charge ratio (m/z) of ions generated during mass spectrometry is a critical parameter for compound identification. Disaccharides, with a molecular weight of 342.3 g/mol , readily form adducts with various ions in the mass spectrometer source. The tables below summarize the commonly observed m/z values for precursor ions of this compound, lactose, sucrose, and trehalose in both positive and negative ionization modes. It is important to note that the relative intensity of these ions can vary depending on the specific experimental conditions.

Table 1: Comparison of Precursor Ion m/z Values in Positive Ion Mode

Adduct IonSophorose (m/z)Lactose (m/z)Sucrose (m/z)Trehalose (m/z)
[M+H]⁺343.1343.1[1]343.1[2]343.1[3]
[M+Na]⁺365.1365.1365.4[4]365.1
[M+NH₄]⁺360.1360.1360.1360.1[5][6][7]

Table 2: Comparison of Precursor Ion m/z Values in Negative Ion Mode

Adduct IonSophorose (m/z)Lactose (m/z)Sucrose (m/z)Trehalose (m/z)
[M-H]⁻341.1341.1[8][9]341.1[2]341.1
[M+Cl]⁻377.1377.1[10]377.1377.1
[M+HCOO]⁻387.1387.0[8][9]387.0[8][9][11]387.1

Table 3: Common Fragment Ions Observed in Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ions. The fragmentation patterns of disaccharide isomers can show subtle differences useful for their differentiation.

Precursor IonFragment Ion (m/z)SophoroseLactoseSucroseTrehalose
[M+H]⁺163.1✓[5][6][7]
181.1✓[4]✓[3]
[M+Na]⁺203.1✓[4]
[M-H]⁻161.0✓[8][9]✓[11]
179.0✓[8][9]✓[11]

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and comparable mass spectrometry data. The following outlines a general procedure for the analysis of disaccharides using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

Sample Preparation
  • Standard Solutions: Prepare individual stock solutions of this compound, lactose, sucrose, and trehalose in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions to create a calibration curve (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Matrix: For analysis of disaccharides in complex biological samples, a sample extraction and clean-up procedure may be necessary to remove interfering substances such as proteins and salts.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a graphitized carbon column.

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.

    • Scan Mode: Full scan mode to identify precursor ions and product ion scan mode for fragmentation analysis (MS/MS).

    • Collision Energy: Optimize collision energy for each disaccharide to obtain informative fragment spectra.

    • Data Acquisition: Acquire data in centroid mode.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of disaccharides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Standard Standard/Sample Solution Dilution Serial Dilution Standard->Dilution Cleanup Sample Cleanup (if necessary) Dilution->Cleanup LC Liquid Chromatography Separation Cleanup->LC ESI Electrospray Ionization LC->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Spectrum Mass Spectrum Acquisition MS2->Spectrum Identification Compound Identification (m/z) Spectrum->Identification Quantification Quantification Identification->Quantification

Mass spectrometry experimental workflow.
Sophorose-Induced Cellulase (B1617823) Expression Pathway

Sophorose is a potent inducer of cellulase gene expression in filamentous fungi like Trichoderma reesei. While the complete signaling cascade is still under investigation, the following diagram illustrates the key known steps in this biological pathway.[5][12]

sophorose_pathway cluster_cell cluster_nucleus Sophorose Sophorose Receptor Putative Receptor Sophorose->Receptor Membrane Cell Membrane Signaling Intracellular Signaling Cascade (e.g., cAMP, Ca2+) Receptor->Signaling Signal Transduction TF_activation Activation of Transcription Factors (e.g., XYR1, ACE3) Signaling->TF_activation Activation Nucleus Nucleus DNA DNA TF_activation->DNA Binds to Promoter Transcription Gene Transcription mRNA cellulase mRNA Transcription->mRNA Translation Translation mRNA->Translation Cellulase Cellulase Enzymes Translation->Cellulase

Sophorose-induced cellulase expression.

References

Assessing the Purity of Commercially Available Sophorose Monohydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sophorose monohydrate, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is a critical component in various research and industrial applications. It is notably recognized as a potent inducer of cellulase (B1617823) gene expression in fungi such as Trichoderma reesei, a key process in biofuel production.[1][2][3][4] Its role in the synthesis of sophorolipids, biosurfactants with applications in pharmaceuticals and cosmetics, further underscores the importance of its purity.[5] Impurities can significantly impact experimental outcomes, leading to inconsistent results and hindering drug development processes. This guide provides an objective comparison of commercially available this compound, supported by experimental data and detailed analytical protocols to aid researchers in selecting the appropriate quality of Sophorose for their specific needs.

Comparative Purity of Commercial this compound

The purity of this compound from commercial suppliers is predominantly assessed by High-Performance Liquid Chromatography (HPLC). While most vendors claim a purity of ≥98%, the actual purity and the nature of impurities can vary between batches and suppliers. Below is a summary of typical specifications and potential impurities.

SupplierAdvertised Purity (HPLC)Common ImpuritiesAnalytical Methods Used
Supplier A ≥99%Glucose, other disaccharides, residual solventsHPLC, NMR, Mass Spectrometry, Karl Fischer (for water content)
Supplier B ≥98%Glucose, sophorolipids, inorganic saltsHPLC, TLC, Karl Fischer
Supplier C ≥98%Unspecified sugars, degradation productsHPLC

Note: This table is a representation based on commonly available data. Researchers are encouraged to request lot-specific certificates of analysis for detailed purity information.

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity requires robust analytical methods. The following are detailed protocols for key experiments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for quantifying the purity of Sophorose.

  • Instrumentation: An HPLC system equipped with a refractive index detector (RID) or an evaporative light scattering detector (ELSD) is recommended as sophorose lacks a UV chromophore.[6]

  • Column: A carbohydrate analysis column, such as an amino-propyl bonded silica (B1680970) column (e.g., Shodex Asahipak NH2P-50 4E) or a ligand-exchange column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) is commonly used for amino-propyl columns. For ligand-exchange columns, deionized water is typically used. The mobile phase should be filtered and degassed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a standard solution of high-purity this compound at a similar concentration.

  • Injection Volume: 10-20 µL.

  • Data Analysis: Purity is determined by calculating the area percentage of the Sophorose peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative assessment of purity and for detecting non-volatile impurities.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate, acetic acid, and water (e.g., 3:1:1 v/v/v) or butanol, ethanol, and water (e.g., 5:3:2 v/v/v).

  • Sample Preparation: Dissolve the Sophorose sample in a small amount of water or a water/ethanol mixture (e.g., 10 mg/mL).

  • Application: Spot a small amount of the dissolved sample onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization: After drying the plate, visualize the spots by spraying with a staining reagent such as a p-anisaldehyde solution or an orcinol/sulfuric acid solution, followed by heating.[7]

  • Analysis: The presence of additional spots besides the main Sophorose spot indicates the presence of impurities. The retention factor (Rf) value of the main spot should be compared to that of a standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and identification of impurities with different chemical structures.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the Sophorose sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR experiments such as COSY and HSQC can provide further structural information.

  • Analysis: The ¹H and ¹³C NMR spectra should be compared with reference spectra of pure Sophorose. The presence of unexpected signals may indicate impurities.[8]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of Sophorose and to identify potential impurities.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.

  • Sample Preparation: Prepare a dilute solution of the Sophorose sample in a solvent compatible with ESI, such as a water/acetonitrile mixture with a small amount of formic acid or ammonium (B1175870) acetate.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Analysis: The spectrum should show a prominent peak corresponding to the molecular ion of Sophorose (e.g., [M+Na]⁺ at m/z 365.1 for the sodium adduct of the anhydrous form). Other peaks may indicate the presence of impurities.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and the signaling pathway of cellulase induction by sophorose.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation sample Commercial this compound dissolution Dissolution in Appropriate Solvent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration nmr NMR Spectroscopy (Structural Confirmation) dissolution->nmr ms Mass Spectrometry (Molecular Weight Verification) dissolution->ms hplc HPLC Analysis (Purity Quantification) filtration->hplc tlc TLC Analysis (Qualitative Purity Check) filtration->tlc data_analysis Data Analysis and Comparison hplc->data_analysis tlc->data_analysis nmr->data_analysis ms->data_analysis purity_report Purity Assessment Report data_analysis->purity_report

Caption: Experimental workflow for assessing the purity of this compound.

sophorose_signaling_pathway sophorose Sophorose membrane_transporter Membrane Transporter sophorose->membrane_transporter Uptake intracellular_sophorose Intracellular Sophorose membrane_transporter->intracellular_sophorose beta_glucosidase β-Glucosidase intracellular_sophorose->beta_glucosidase Potential Hydrolysis (minor pathway) transcription_factors Activation of Transcription Factors (e.g., XYR1, ACE2) intracellular_sophorose->transcription_factors Induction Signal gene_expression Upregulation of Cellulase Gene Expression transcription_factors->gene_expression cellulase_synthesis Cellulase Synthesis and Secretion gene_expression->cellulase_synthesis

Caption: Sophorose-mediated cellulase induction pathway in Trichoderma reesei.

Conclusion

The purity of this compound is paramount for achieving reliable and reproducible results in research and development. While most commercial suppliers provide a product with a stated purity of ≥98%, it is crucial for researchers to be aware of potential impurities and to have the means to independently verify purity. The analytical protocols outlined in this guide provide a comprehensive framework for such an assessment. By understanding the potential variations in commercial products and by implementing rigorous quality control, scientists can ensure the integrity of their experimental outcomes.

References

Sophorose Activity: A Comparative Guide for Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is a powerful signaling molecule in the fungal kingdom. Its primary role is as a potent inducer of cellulolytic enzymes, making it a key area of study for biofuel production, industrial biotechnology, and understanding fungal pathogenesis. This guide provides a comparative analysis of sophorose-related activities across different fungal strains, supported by experimental data and detailed protocols.

Comparative Analysis of Sophorose-Related Enzymatic Activity

The production and perception of sophorose are intrinsically linked to the activity of β-glucosidases, which can both synthesize sophorose through transglycosylation and hydrolyze it. The induction of cellulases by sophorose is a hallmark of many cellulolytic fungi. Below is a comparative summary of β-glucosidase and cellulase (B1617823) activities in prominent fungal genera.

Table 1: Comparison of β-Glucosidase Activity in Selected Fungal Strains

Fungal StrainSubstrate(s)Specific Activity (U/mg or as specified)Optimal pHOptimal Temperature (°C)Reference
Aspergillus japonicuspNPG, CellobioseHigh activity on low molecular weight substrates4.0-5.060-70[1]
Penicillium verruculosumpNPG, PolysaccharidesHigher activity on polysaccharides4.5-5.550-60[1]
Trichoderma reeseipNPG, PolysaccharidesHigher activity on polysaccharides4.0-5.060-70[1]
Aspergillus nigerCellobiose, pNPGNot specified4.860[2]
Penicillium sp.Cellulose0.21 U/ml (β-glucosidase)5.030[3]

Table 2: Comparison of Cellulase (Filter Paper Activity - FPA) Production in Response to Inducers

Fungal StrainInducer/SubstrateCellulase Activity (FPU/mL or IU/mL)Fermentation Time (hours)Reference
Trichoderma reeseiSophorosePotent induction (specific values vary)-[4]
Aspergillus nigerWheat Bran5.36 IU/mL96[5]
Trichoderma harzianumWheat Bran3.62 IU/mLNot specified[5]
Penicillium chrysogenumWheat Bran3.62 IU/mLNot specified[5]
Penicillium oxalicumForsythia Residue2.06 IU/mLNot specified[4]

Sophorose Production in Yeast

While filamentous fungi are known for their response to sophorose, certain yeasts, particularly from the Starmerella (formerly Candida) clade, are notable for their production of sophorolipids, which are glycolipids containing a sophorose moiety.

Table 3: Sophorolipid (B1247395) Production by Different Yeast Species

Yeast SpeciesSubstrate(s)Sophorolipid Yield (g/L)Incubation Time (hours)Reference
Starmerella bombicolaGlucose, Oleic Acid>40 g/L144-168[6]
Candida apicolaGlucose, Oleic AcidSignificant productionNot specified[6][7]
Candida riodocensisGlucose, Oleic AcidSignificant productionNot specified[6][7]
Candida stellataGlucose, Oleic AcidSignificant productionNot specified[6][7]
Candida bombicola ATCC 22214Chicken Fat37.13 g/L120[8]
Candida bombicola ATCC 22214Canola Oil28.67 g/L120[8]

Signaling Pathways and Experimental Workflows

Sophorose-Induced Cellulase Expression in Trichoderma

In Trichoderma reesei, sophorose is a key signaling molecule that triggers a cascade leading to the expression of cellulase genes. While the complete pathway is still under investigation, evidence suggests the involvement of the cyclic AMP (cAMP) pathway.

sophorose_signaling sophorose Sophorose receptor Membrane Receptor (Putative) sophorose->receptor binds ac Adenylate Cyclase receptor->ac activates camp cAMP ac->camp converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka activates transcription_factors Transcription Factors (e.g., CRE1, ACE2) pka->transcription_factors phosphorylates cellulase_genes Cellulase Genes (e.g., cbh1, egl1) transcription_factors->cellulase_genes regulates cellulase_expression Cellulase Expression & Secretion cellulase_genes->cellulase_expression leads to

Caption: Sophorose signaling pathway in Trichoderma reesei.

General Experimental Workflow for Comparing Fungal Cellulase Production

The following diagram outlines a typical workflow for comparing the production of cellulolytic enzymes by different fungal strains in response to an inducer like sophorose.

experimental_workflow cluster_prep 1. Strain Preparation cluster_culture 2. Fermentation cluster_analysis 3. Analysis strain1 Fungal Strain A inoculum Inoculum Preparation (Spore Suspension) strain1->inoculum strain2 Fungal Strain B strain2->inoculum strain3 Fungal Strain C strain3->inoculum fermentation Liquid Fermentation (with inducer, e.g., sophorose) inoculum->fermentation sampling Time-course Sampling fermentation->sampling separation Biomass/Supernatant Separation sampling->separation enzyme_assay Enzyme Activity Assays (β-glucosidase, FPA, CMCase) separation->enzyme_assay protein_quant Protein Quantification separation->protein_quant data_analysis Data Analysis & Comparison enzyme_assay->data_analysis protein_quant->data_analysis

Caption: Workflow for fungal cellulase production comparison.

Experimental Protocols

β-Glucosidase Activity Assay

This protocol is a generalized method for determining β-glucosidase activity using p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • 50 mM Sodium Acetate (B1210297) Buffer (pH 4.8)

  • 10 mM pNPG solution (in acetate buffer)

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Enzyme extract (supernatant from fungal culture)

  • Microplate reader or spectrophotometer

Procedure:

  • Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, combine 50 µL of the enzyme extract with 100 µL of the 10 mM pNPG solution.

  • Incubation: Incubate the reaction mixture at 50°C for 10-30 minutes. The incubation time may need to be optimized based on enzyme activity.

  • Stopping the Reaction: Stop the reaction by adding 100 µL of 1 M Na₂CO₃ solution. This will raise the pH and develop the yellow color of the p-nitrophenol product.

  • Measurement: Measure the absorbance of the solution at 405-410 nm using a microplate reader or spectrophotometer.

  • Quantification: Determine the amount of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol. One unit (U) of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Sophorose Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of sophorose in fungal culture supernatants.

Materials:

  • HPLC system with a refractive index (RI) detector

  • Aminex HPX-87H or a similar carbohydrate analysis column

  • 5 mM Sulfuric Acid (H₂SO₄) as the mobile phase

  • Sophorose standard for calibration

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Centrifuge the fungal culture to pellet the mycelia.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solids.

    • Dilute the sample with ultrapure water if necessary to bring the sophorose concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Column: Aminex HPX-87H column (or equivalent).

    • Mobile Phase: 5 mM H₂SO₄.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60-65°C.

    • Detector: Refractive Index (RI) detector.

    • Injection Volume: 10-20 µL.

  • Calibration: Prepare a series of sophorose standards of known concentrations in ultrapure water. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Quantification: Inject the prepared samples. Identify the sophorose peak based on its retention time compared to the standard. Quantify the concentration of sophorose in the samples by comparing the peak area to the calibration curve.

This guide provides a foundational comparison of sophorose activity across different fungal strains. Further research into a wider variety of fungi will undoubtedly uncover more nuances in the roles and regulation of this important signaling molecule.

References

Unveiling the Power of Sophorose in Enzyme Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the production of industrial enzymes is a critical endeavor. Sophorose, a disaccharide, has long been recognized as a highly potent natural inducer of cellulase (B1617823) gene expression, particularly in the filamentous fungus Trichoderma reesei, a workhorse for industrial cellulase production. This guide provides a comparative analysis of sophorose's inducing capabilities and explores the current understanding of its interactions with other compounds.

While the synergistic effects of sophorose with other specific inducers remain an area ripe for exploration, existing data unequivocally demonstrates its superiority over other commonly used inducers. This guide will delve into the quantitative advantages of using sophorose, detail relevant experimental protocols, and visualize the known signaling pathways.

Sophorose: A Potent Inducer Outperforming Traditional Alternatives

Sophorose's efficacy in inducing cellulase production has been shown to surpass that of other well-known inducers like lactose (B1674315) and cellobiose (B7769950). Experimental evidence indicates that a mixture containing glucose and sophorose (MGS), which can be economically produced from the hydrolysis of stevioside (B1681144), is a powerful inducer.

A study comparing the cellulase activity induced by MGS to that of lactose and cellobiose in T. reesei revealed a significant enhancement in enzyme production. The cellulase activity prompted by the glucose-sophorose mixture was 1.64 times higher than that induced by lactose and an impressive 5.26 times greater than that achieved with cellobiose[1][2]. This highlights the exceptional inducing power of sophorose-containing preparations.

InducerRelative Cellulase Activity (Fold Increase vs. Cellobiose)Relative Cellulase Activity (Fold Increase vs. Lactose)
Glucose-Sophorose Mixture (MGS) 5.26 [1][2]1.64 [1][2]
Lactose3.21 (Calculated)1.00
Cellobiose1.000.31 (Calculated)

The Sophorose Induction Pathway: A Glimpse into the Cellular Machinery

The induction of cellulase expression by sophorose in Trichoderma reesei is a complex process involving signaling cascades that lead to the activation of transcription factors. While the complete pathway is still under investigation, a simplified model illustrates the key steps. Sophorose is believed to be transported into the cell where it triggers a signaling cascade that ultimately leads to the expression of cellulase-encoding genes.

G cluster_extracellular Extracellular Space cluster_cell Fungal Cell sophorose_ext Sophorose sophorose_int Sophorose sophorose_ext->sophorose_int Transport signaling_cascade Signaling Cascade sophorose_int->signaling_cascade Triggers transcription_factors Transcription Factors (e.g., XYR1, ACE2) signaling_cascade->transcription_factors Activates nucleus Nucleus transcription_factors->nucleus cellulase_genes Cellulase Genes cellulase_mrna Cellulase mRNA cellulase_genes->cellulase_mrna Transcription cellulase_protein Cellulase (secreted) cellulase_mrna->cellulase_protein Translation cellulase_ext Secreted Cellulase cellulase_protein->cellulase_ext Secretion

Figure 1. Simplified signaling pathway of sophorose-induced cellulase production in Trichoderma reesei.

Exploring Potential Synergies: A Look at Ethanol (B145695) and Tween 80

While direct evidence of synergistic effects between sophorose and other inducers like ethanol and Tween 80 is currently lacking in the scientific literature, their individual effects on fungal physiology and enzyme activity suggest potential for interactive effects.

Ethanol: As a small organic molecule, ethanol can induce stress responses in fungi. It is plausible that the cellular stress caused by ethanol could modulate the signaling pathways involved in cellulase induction by sophorose, potentially leading to a synergistic or antagonistic effect. Further research is needed to investigate the cross-talk between ethanol stress response pathways and the sophorose induction cascade.

Tween 80: This non-ionic surfactant is known to increase the permeability of cell membranes and can enhance the secretion of extracellular enzymes. It is hypothesized that Tween 80 could facilitate the uptake of sophorose into the fungal cell or improve the secretion of newly synthesized cellulases, thereby amplifying the overall enzyme yield. However, dedicated studies are required to confirm and quantify this potential synergy.

Experimental Protocols

To facilitate further research in this area, we provide a general framework for investigating the synergistic effects of sophorose with other inducers.

1. Fungal Strain and Culture Conditions:

  • Strain: Trichoderma reesei (e.g., RUT-C30, a hyper-producing mutant).

  • Pre-culture Medium: A standard fungal growth medium such as Potato Dextrose Broth (PDB).

  • Induction Medium: A defined minimal medium with a limiting carbon source (e.g., glycerol) to prevent catabolite repression, supplemented with the inducers of interest (sophorose, ethanol, Tween 80) individually and in combination.

2. Induction Experiment Workflow:

G cluster_workflow Experimental Workflow start Inoculate T. reesei spores in pre-culture medium growth Incubate to obtain mycelial biomass start->growth harvest Harvest and wash mycelia growth->harvest transfer Transfer mycelia to induction medium harvest->transfer induction Incubate under inducing conditions (Sophorose +/- Co-inducer) transfer->induction sampling Collect supernatant at time intervals induction->sampling assay Perform cellulase activity assay sampling->assay analysis Analyze and compare data assay->analysis

Figure 2. General workflow for studying inducer synergy on cellulase production.

3. Cellulase Activity Assay (Filter Paper Assay - FPA): A widely used method to determine total cellulase activity is the Filter Paper Assay, which measures the amount of reducing sugars released from filter paper.

  • Substrate: Whatman No. 1 filter paper strip (1.0 x 6.0 cm).

  • Buffer: 0.05 M Sodium Citrate buffer, pH 4.8.

  • Enzyme: Supernatant from the induction culture.

  • Incubation: 60 minutes at 50°C.

  • Quantification: The amount of reducing sugars produced is measured using the dinitrosalicylic acid (DNS) method, with glucose as a standard. One unit of filter paper activity (FPU) is defined as the amount of enzyme that releases 1 µmol of glucose equivalent per minute.

Future Outlook

The remarkable inducing capability of sophorose makes it a cornerstone in the industrial production of cellulases. While the current body of research strongly supports its superiority over other inducers, the exploration of synergistic interactions with other compounds remains a promising frontier. Systematic studies investigating the co-induction of cellulase expression by sophorose in combination with agents like ethanol and Tween 80 are warranted. Such research could unlock novel strategies for further enhancing enzyme yields, thereby driving down the costs of biorefineries and advancing the bio-based economy.

References

The Sophorose Advantage: A Cost-Benefit Analysis for Industrial Cellulase Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the industrial production of cellulase (B1617823) is a critical step in harnessing the potential of lignocellulosic biomass. The choice of an inducer for cellulase expression is a key factor influencing both yield and production cost. This guide provides a detailed comparison of sophorose and its alternatives, supported by experimental data, to inform strategic decisions in bioprocessing.

Sophorose, a disaccharide composed of two glucose units, is widely recognized as the most potent natural inducer of cellulase production in filamentous fungi, particularly in the industrial workhorse Trichoderma reesei.[1][2][3] However, its high cost has historically limited its large-scale industrial application.[1] Recent advancements have focused on the use of more economical sophorose-containing mixtures, making a compelling case for its adoption over traditional inducers like lactose (B1674315) and cellobiose (B7769950).

Performance Comparison of Cellulase Inducers

Experimental evidence consistently demonstrates the superior performance of sophorose and glucose-sophorose mixtures (MGS) in inducing cellulase production compared to other commonly used soluble inducers.

InducerRelative Cellulase Activity (FPA) vs. LactoseRelative Cellulase Activity (FPA) vs. CellobioseKey Considerations
Glucose-Sophorose Mixture (MGS) 1.64-fold higher[4]5.26-fold higher[4]Can be produced as a low-cost byproduct of other industrial processes, such as stevioside (B1681144) hydrolysis.[4][5]
Lactose 1 (Baseline)-Commonly used due to its relatively lower cost, but less efficient as it requires enzymatic conversion to the active inducer.[1]
Cellobiose -1 (Baseline)Shows marginal induction ability and is significantly less effective than sophorose and MGS.[4]
Pure Sophorose Over 200-fold higher induction capacity than lactose.[1]-Prohibitively expensive for large-scale industrial use.[1]

FPA: Filter Paper Activity, a standard measure of total cellulase activity.

Cost-Benefit Analysis: The Case for Sophorose Mixtures

While pure sophorose remains economically unviable for bulk cellulase production, the use of MGS presents a paradigm shift. The primary benefit of MGS lies in its significantly higher induction efficiency, leading to greater cellulase yields in shorter fermentation times. This increased productivity can offset the costs associated with the production or acquisition of the inducer.

Economically, lactose is a cost-effective soluble inducer.[1] However, its indirect induction mechanism, which relies on hydrolysis and transglycosylation by fungal enzymes to generate the actual inducer, sophorose, reduces the overall efficiency of cellulase biosynthesis.[1] This inefficiency can translate to longer fermentation cycles and lower final enzyme titers, impacting the overall process economics.

In contrast, MGS, which can be generated as a byproduct, offers a dual advantage: a simplified preparation process and a lower production cost compared to other efficient inducers.[4][5] The strategy of utilizing such byproducts significantly reduces the inducer production cost, making the process more amenable to industrial-scale operation.[4]

Experimental Protocols

A detailed methodology for a comparative analysis of cellulase inducers is crucial for reproducible and reliable results.

Preparation of Inducers
  • Glucose-Sophorose Mixture (MGD): Synthesized via β-glucosidase-catalyzed transglycosylation of a high-concentration glucose solution (e.g., 600 g/L). The reaction is typically carried out at 65°C and pH 4.8 for 72 hours, followed by enzyme inactivation.[1]

  • Lactose and Cellobiose Solutions: Prepared by dissolving the respective sugars in the fermentation medium to the desired final concentration (e.g., 10 g/L).

Fungal Strain and Culture Conditions
  • Strain: Trichoderma reesei Rut C30 is a commonly used industrial strain for high-level cellulase production.

  • Medium: A suitable fermentation medium containing a basal level of nutrients is used.

  • Inoculation and Growth: The fungus is typically grown in a seed culture before being transferred to the main production fermenter.

  • Induction: The respective inducers (MGD, lactose, or cellobiose) are added to the fermentation broth to initiate cellulase production.

Measurement of Cellulase Activity
  • Filter Paper Activity (FPA): This assay measures the total cellulase activity by quantifying the amount of reducing sugars released from a filter paper substrate. The dinitrosalicylic acid (DNS) method is commonly used to measure the liberated reducing sugars. One unit (U) of FPA is defined as the amount of enzyme that releases 1 μmol of reducing sugar per minute.[1][4]

  • Endoglucanase Activity: Measured using carboxymethyl cellulose (B213188) (CMC) as the substrate. The amount of reducing sugars released is quantified by the DNS method.[1]

  • β-Glucosidase Activity: Assayed using cellobiose as the substrate. The production of glucose is quantified using a glucose biosensor.[1]

Experimental Workflow for Inducer Comparison

G cluster_prep Preparation cluster_culture Cultivation and Induction cluster_analysis Analysis MGD Prepare MGD Inoculation Inoculate T. reesei MGD->Inoculation Lactose Prepare Lactose Solution Lactose->Inoculation Cellobiose Prepare Cellobiose Solution Cellobiose->Inoculation Fermentation_MGD Ferment with MGD Inoculation->Fermentation_MGD Fermentation_Lactose Ferment with Lactose Inoculation->Fermentation_Lactose Fermentation_Cellobiose Ferment with Cellobiose Inoculation->Fermentation_Cellobiose Sampling Collect Samples at Time Intervals Fermentation_MGD->Sampling Fermentation_Lactose->Sampling Fermentation_Cellobiose->Sampling FPA_Assay FPA Assay Sampling->FPA_Assay Endo_Assay Endoglucanase Assay Sampling->Endo_Assay BG_Assay β-Glucosidase Assay Sampling->BG_Assay Data Compare Results FPA_Assay->Data Endo_Assay->Data BG_Assay->Data

A streamlined workflow for comparing the efficacy of different cellulase inducers.

Signaling Pathway of Sophorose-Induced Cellulase Production

The induction of cellulase gene expression by sophorose in T. reesei is a complex process involving a cascade of molecular events. While the complete pathway is still under investigation, key components have been identified.

Sophorose is transported into the fungal cell and triggers a signaling cascade that ultimately leads to the activation of transcription factors, such as XYR1, ACE3, and VIB1.[1] These transcription factors then bind to the promoter regions of cellulase-encoding genes, initiating their transcription and subsequent translation into cellulase enzymes. The cyclic AMP (cAMP) signaling pathway has also been implicated in this regulatory network.[6]

Conceptual Signaling Pathway for Sophorose Induction

G cluster_extracellular Extracellular cluster_intracellular Intracellular Sophorose Sophorose Transport Membrane Transporter Sophorose->Transport Sophorose_in Intracellular Sophorose Transport->Sophorose_in Signaling Signaling Cascade (e.g., cAMP) Sophorose_in->Signaling TFs Activation of Transcription Factors (XYR1, ACE3, VIB1) Signaling->TFs Transcription Gene Transcription TFs->Transcription Translation Protein Synthesis Transcription->Translation Secretion Enzyme Secretion Translation->Secretion Cellulase Cellulase Enzymes Secretion->Cellulase

References

Safety Operating Guide

Proper Disposal of Sophorose Monohydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of Sophorose monohydrate.

This document provides a comprehensive operational and disposal plan for this compound, a disaccharide used in various research applications. Adherence to these procedures is crucial for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact.

Immediate Safety and Handling Considerations

This compound is not classified as a hazardous substance.[1] However, standard laboratory chemical handling practices should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and a lab coat. In case of a spill, the solid material should be swept up and placed in a designated container for disposal.[2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and the specific regulations of your institution and locality. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Disposal of Unused or Waste this compound (Solid)
  • Waste Characterization: this compound is a non-hazardous chemical. However, it is crucial to ensure it has not been mixed with any hazardous materials. If it has been contaminated, it must be disposed of as hazardous waste according to your institution's guidelines.

  • Containerization:

    • Place the solid this compound waste in a clearly labeled, sealed container.

    • The container must be compatible with the chemical; the original container is often a suitable choice.[3]

    • Label the container as "Non-Hazardous Waste: this compound". Include the quantity and date.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) if required by your institution for non-hazardous waste, or a designated laboratory waste storage area.[2][3]

    • Ensure the storage area is away from incompatible materials.

  • Disposal:

    • Option 1 (Preferred): Arrange for pickup by your institution's hazardous waste management service.[3] While not hazardous, this ensures proper disposal through a certified vendor.

    • Option 2 (Check Institutional Policy): For small quantities of uncontaminated this compound, some institutions may permit disposal in the regular solid waste stream, provided it is securely contained and clearly labeled.[4] Do not place it in open laboratory trash cans that will be handled by custodial staff.[4] The waste should be taken directly to a designated dumpster.[4]

Disposal of Empty this compound Containers
  • Decontamination: Ensure the container is empty of any free product.

  • Label Defacement: Completely remove or deface the original chemical label to prevent misidentification.[1]

  • Disposal: Dispose of the empty container in the regular laboratory trash or recycling, in accordance with your institution's policies.

Aqueous Solutions of this compound

For dilute, uncontaminated aqueous solutions of this compound, drain disposal may be an option, but this is subject to strict institutional and local regulations.

  • Verify Permissibility: Confirm with your EHS department if drain disposal of non-hazardous, water-soluble carbohydrates is permitted.[5]

  • Neutralization: Check the pH of the solution. It must be within the neutral range (typically between 5.5 and 9.5) before it can be poured down the drain.[5]

  • Dilution: Flush the drain with copious amounts of cold water before, during, and after disposing of the solution to ensure adequate dilution.[5]

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative parameters related to chemical waste management. These are general guidelines and may be superseded by your institution's specific protocols.

ParameterGuidelineSource
Hazardous Waste Accumulation Limit (in SAA) Up to 55 gallons[3]
Acutely Toxic Waste Limit (in SAA) 1 quart (liquid) or 1 kg (solid)[3]
Permissible pH Range for Drain Disposal 5.5 - 9.5[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment cluster_hazardous cluster_non_hazardous cluster_solid cluster_solution start Start: this compound Waste is_contaminated Is the waste mixed with hazardous chemicals? start->is_contaminated hazardous_waste Dispose of as Hazardous Chemical Waste is_contaminated->hazardous_waste  Yes is_solid_or_solution Is it a solid or an aqueous solution? is_contaminated->is_solid_or_solution  No follow_haz_procedures Follow institutional hazardous waste procedures (labeling, containerization, EHS pickup). hazardous_waste->follow_haz_procedures solid_waste Solid Waste Disposal is_solid_or_solution->solid_waste Solid drain_disposal_allowed Is drain disposal of non-hazardous solutions permitted by EHS? is_solid_or_solution->drain_disposal_allowed Aqueous solid_procedure Containerize, label as 'Non-Hazardous', and arrange for EHS pickup or dispose in designated dumpster as per institutional policy. solid_waste->solid_procedure aqueous_waste Aqueous Solution Disposal drain_disposal_allowed->aqueous_waste  Yes collect_for_pickup Collect for EHS pickup. drain_disposal_allowed->collect_for_pickup  No aqueous_procedure Neutralize pH (5.5-9.5), dispose down the drain with copious amounts of water. aqueous_waste->aqueous_procedure

References

Essential Safety and Handling Precautions for Sophorose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Sophorose monohydrate. Adherence to these procedures is critical for operational safety and maintaining the integrity of your research.

This compound is a white, crystalline powder.[1] While it is not classified as a hazardous substance, it is prudent to follow standard laboratory safety protocols to minimize exposure and prevent contamination.[2] The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to ensure the safe handling of this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesANSI Z87.1 compliant, with side shields.[3]Protects eyes from airborne powder and potential splashes during handling.
Hand Protection Disposable GlovesNitrile gloves are recommended.[3]Prevents direct skin contact and potential contamination of the sample.
Respiratory Protection Dust MaskType N95 (US) or equivalent.Minimizes inhalation of fine powder particles.
Body Protection Laboratory CoatStandard full-length.Shields skin and personal clothing from accidental spills.[3]
Foot Protection Closed-Toe ShoesSubstantial shoes that cover the entire foot.Protects feet from spills and falling objects.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to use in experimental settings.

Sophorose_Monohydrate_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Preparation and Handling cluster_disposal Disposal Inspect_Container Inspect Container Store_Properly Store at -20°C Inspect_Container->Store_Properly If intact Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Clean Work Area Don_PPE->Prepare_Work_Area Weigh_and_Handle Weigh and Handle Prepare_Work_Area->Weigh_and_Handle Dispose_Waste Dispose of Waste Clean_Work_Area Clean and Sanitize Work Area Dispose_Waste->Clean_Work_Area Sophorose_Monohydrate_Disposal_Plan cluster_waste_streams Waste Streams cluster_disposal_actions Disposal Actions Unused_Product Unused this compound Local_Regulations Dispose per Local Non-Hazardous Waste Regulations Unused_Product->Local_Regulations Contaminated_Materials Contaminated PPE and Labware Lab_Waste_Stream Dispose in Appropriate Laboratory Waste Stream Contaminated_Materials->Lab_Waste_Stream

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sophorose monohydrate
Reactant of Route 2
Sophorose monohydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.